2-Hydrazinylthiazole hydrochloride
Description
Properties
IUPAC Name |
1,3-thiazol-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIZQIBWCMWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624713 | |
| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-52-5 | |
| Record name | Thiazole, 2-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydrazinylthiazole hydrochloride chemical properties and structure
An In-Depth Technical Guide to 2-Hydrazinylthiazole Hydrochloride: Chemical Properties, Structure, and Applications
Introduction
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates the aromatic thiazole ring and a reactive hydrazinyl group, making it a versatile building block for the synthesis of a wide array of more complex molecular architectures. The thiazole moiety is a key structural component in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2] The hydrazine component provides a nucleophilic center, crucial for forming hydrazones and other derivatives that are pivotal in drug discovery. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of this compound, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of 2-Hydrazinylthiazole. The salt form enhances stability and water solubility, making it easier to handle and use in various synthetic applications compared to its free base.[3][4]
Nomenclature and Chemical Identifiers
-
IUPAC Name: 1,3-thiazol-2-ylhydrazine;hydrochloride[5]
-
Synonyms: Thiazol-2-yl-hydrazine hydrochloride, 2-Hydrazino-1,3-thiazole monohydrochloride[6]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClN₃S | [5][7][8] |
| Molecular Weight | 151.62 g/mol | [5][7][8] |
| Appearance | Light yellow to white crystalline solid/powder | [7][9] |
| Melting Point | ~104 °C | [6] |
| Solubility | Highly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][4][9] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
| Rotatable Bond Count | 1 | [10] |
Molecular Structure and Spectroscopic Profile
The structure of this compound combines an aromatic five-membered heterocycle with a protonated hydrazine substituent.
Structural Analysis
The core of the molecule is the 1,3-thiazole ring, a planar, aromatic system containing one sulfur and one nitrogen atom.[2] This aromaticity lends significant stability to the ring. The hydrazinyl group (-NHNH₂) is attached at the C2 position, which is known to be the most electron-deficient carbon in the thiazole ring.[11] The hydrochloride salt form means that the hydrazine moiety is protonated, typically at the terminal nitrogen, forming a hydrazinium cation balanced by a chloride anion.
Canonical SMILES: Cl.N(N)=C1SC=CN1[6]
Spectroscopic Characteristics (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the two protons on the thiazole ring, typically in the aromatic region (δ 7.0-8.5 ppm).[2] The protons of the -NH-NH₃⁺ group would appear as broad signals, often downfield, and their chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display three distinct signals for the carbon atoms of the thiazole ring. The C2 carbon, bonded to the hydrazinyl group, would appear at a characteristic chemical shift (often δ 165-175 ppm), while the C4 and C5 carbons would resonate at higher field.[12]
-
FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazinium group in the 3200-3450 cm⁻¹ region. Vibrations corresponding to the C=N and C-S bonds within the thiazole ring would also be present in the fingerprint region (around 1640 cm⁻¹ and 1430 cm⁻¹, respectively).
Chemical Synthesis and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its two core components: the thiazole ring and the hydrazine group.
Reactivity Profile
-
Hydrazine Group: The primary reactive site is the terminal amino group of the hydrazine moiety. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of its application in medicinal chemistry, allowing for the facile introduction of diverse substituents.[13][14]
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene.[15][16] The positions C4 and C5 are the most common sites for such reactions. The nitrogen atom at position 3 can be alkylated to form thiazolium salts.[11]
General Synthesis Protocol: Hantzsch Thiazole Synthesis Approach
The derivatives of 2-hydrazinylthiazole are commonly synthesized via a variation of the Hantzsch thiazole synthesis. This involves the reaction of a thiosemicarbazone with an α-haloketone or α-haloaldehyde.[17][18][19] The thiosemicarbazone precursor is itself formed from the condensation of a carbonyl compound with thiosemicarbazide.
Step-by-Step Methodology:
-
Thiosemicarbazone Formation:
-
Dissolve one equivalent of thiosemicarbazide and one equivalent of a selected aldehyde or ketone in ethanol.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration.
-
-
Thiazole Ring Formation (Cyclization):
-
Dissolve the synthesized thiosemicarbazone (1 eq.) and an appropriate α-halocarbonyl compound (e.g., phenacyl bromide, chloroacetone) (1 eq.) in a suitable solvent such as ethanol.[17]
-
Reflux the mixture. The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-compound, followed by intramolecular condensation and dehydration to form the thiazole ring.[19]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it onto crushed ice. The resulting solid, a 2-(2-hydrazinyl)thiazole derivative, is collected by filtration, dried, and purified, typically by recrystallization from ethanol.[17]
-
Synthesis Workflow Diagram
The following diagram illustrates the general two-step synthesis of 2-(2-hydrazinyl)thiazole derivatives.
Caption: General workflow for synthesizing 2-(2-hydrazinyl)thiazole derivatives.
Applications in Research and Drug Development
This compound and its derivatives are extensively used as scaffolds in medicinal chemistry due to their wide range of biological activities. The ease of derivatization at the hydrazine moiety allows for the creation of large libraries of compounds for screening.
-
Antimycobacterial Agents: Thiazole-based compounds are potent inhibitors of Mycobacterium tuberculosis.[17][18] The 2-aminothiazole scaffold, structurally similar to the antibiotic thiolactomycin, can interfere with mycolic acid biosynthesis, a critical component of the bacterial cell wall.[17]
-
Antifungal Agents: Derivatives have shown significant activity against pathogenic Candida species, in some cases exceeding the efficacy of established drugs like fluconazole.[19][20] The proposed mechanism involves the inhibition of lanosterol C14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[20]
-
Anticancer Agents: The thiazole scaffold is explored for its potential to inhibit key cancer-related enzymes. Certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and are being investigated as inhibitors of protein tyrosine kinases (PTK) and aromatase.[20][21]
-
Antidiabetic Agents: Recent studies have explored hydrazine-clubbed thiazoles as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[22]
-
Synthetic Intermediates: Beyond direct biological applications, this compound is a crucial intermediate for synthesizing more complex heterocyclic systems, such as fused-ring structures with potentially novel chemical and biological properties.[7][23]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential. Its safety profile is largely influenced by the hydrazine component.
-
Hazard Profile: Hydrazine and its salts are classified as toxic if swallowed, inhaled, or in contact with skin.[4][24] They may cause skin sensitization and are suspected carcinogens.[3][4][24] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[3][9][10]
-
Disposal: Due to its toxicity, especially to aquatic life, disposal must be handled according to institutional and local regulations.[4] Neutralization with an oxidizing agent like a dilute solution of calcium hypochlorite can be a method for treating waste, but this should only be performed by trained personnel.[3]
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An In-depth Technical Guide to the Synthesis of Novel 2-Hydrazinylthiazole Compounds
<_-3a_body>
Foreword: The Enduring Significance of the 2-Hydrazinylthiazole Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Among its various derivatives, the 2-hydrazinylthiazole scaffold has emerged as a particularly privileged structure in medicinal chemistry. Its facile synthesis and the versatility of the hydrazinyl group for further structural modifications make it an attractive starting point for the development of novel therapeutic agents.[4][5] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7] This guide provides a comprehensive overview of the core synthetic pathways for accessing these valuable compounds, with a focus on the underlying mechanistic principles and practical experimental considerations essential for researchers in drug discovery and development.
Pillar 1: The Hantzsch Thiazole Synthesis - A Classic and Versatile Approach
The most widely employed and venerable method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2][8] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][8][9] For the synthesis of 2-hydrazinylthiazoles, a key variation utilizes a thiosemicarbazone as the thioamide component.[1][10]
Reaction Mechanism and Causality
The synthesis of 2-hydrazinylthiazoles via the Hantzsch pathway is a robust and high-yielding reaction.[9] The mechanism proceeds through a well-defined sequence of steps:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic attack of the sulfur atom of the thiosemicarbazone on the electrophilic α-carbon of the haloketone.[9][11][12] This initial step is a classic SN2 reaction, leading to the formation of an S-alkylated intermediate. The choice of halogen on the ketone (typically bromine or chlorine) influences the reactivity, with α-bromoketones being more reactive.
-
Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thiosemicarbazone attacks the carbonyl carbon of the ketone moiety.[9][11] This step forms the five-membered thiazole ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic thiazole ring.[10][11] The driving force for this step is the formation of a stable, aromatic system.[12]
dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Hantzsch Synthesis of 2-Hydrazinylthiazoles", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Thiosemicarbazone [label="Thiosemicarbazone"]; AlphaHaloketone [label="α-Haloketone"]; Intermediate [label="S-Alkylated Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; CyclicIntermediate [label="Cyclic Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-Hydrazinylthiazole", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiosemicarbazone -> Intermediate [label="SN2 Attack"]; AlphaHaloketone -> Intermediate; Intermediate -> CyclicIntermediate [label="Intramolecular Cyclization"]; CyclicIntermediate -> Product [label="Dehydration"]; } dot Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol provides a detailed, step-by-step methodology for a representative Hantzsch synthesis.[13]
Materials:
-
Appropriate aryl-substituted thiosemicarbazone (1 mmol)
-
2-bromo-4-fluoroacetophenone (1 mmol)
-
Absolute Ethanol
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl-substituted thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol.[11]
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.[11][14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the cooled reaction mixture onto crushed ice with stirring to precipitate the product.[11]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.[11]
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[10]
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
| Spectroscopic Data | Characteristic Signals |
| FT-IR (cm⁻¹) | N-H stretching (3278–3138), C=N stretching (1699–1600), Aromatic C=C stretching (1571–1436)[13] |
| ¹H NMR (ppm) | NH proton (downfield shift to 10.5-11.5 ppm upon thiazole ring formation)[15] |
| ¹³C NMR (ppm) | Thiazole ring carbons (approx. 90-110, 135-150, and 165-175 ppm)[15] |
Pillar 2: Novel and Greener Synthetic Approaches
While the Hantzsch synthesis remains a workhorse, contemporary research focuses on developing more efficient and environmentally friendly protocols. These often involve one-pot, multi-component reactions and the use of alternative energy sources or catalysts.
One-Pot, Three-Component Synthesis
A significant advancement is the development of one-pot, three-component reactions that combine an aldehyde, thiosemicarbazide, and a phenacyl bromide.[16] This approach streamlines the synthesis by avoiding the isolation of the intermediate thiosemicarbazone.
Advantages:
-
Improved Atom Economy: All reactants are combined in a single step, reducing waste.
-
Reduced Reaction Time: Eliminates the need for intermediate purification steps.
-
Simplified Procedure: Offers a more straightforward and efficient workflow.
dot graph OnePot_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.7, label="One-Pot, Three-Component Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Aldehyde [label="Aldehyde"]; Thiosemicarbazide [label="Thiosemicarbazide"]; PhenacylBromide [label="Phenacyl Bromide"]; ReactionVessel [label="One-Pot Reaction\n(Catalyst/Solvent)", shape=cylinder, fillcolor="#FFFFFF"]; Product [label="2-Hydrazinylthiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aldehyde -> ReactionVessel; Thiosemicarbazide -> ReactionVessel; PhenacylBromide -> ReactionVessel; ReactionVessel -> Product; } dot Caption: Workflow for one-pot synthesis of 2-hydrazinylthiazoles.
Environmentally Benign Protocols
Recent efforts have focused on developing greener synthetic methods that utilize less hazardous solvents and catalysts.
-
Ultrasonic Irradiation: The use of ultrasonic irradiation at room temperature can significantly accelerate the reaction, offering a more energy-efficient alternative to conventional heating.[10][17]
-
Green Solvents: Reactions have been successfully carried out in environmentally friendly solvent systems like ethanol/water mixtures.[17][18]
-
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery and reuse, minimizing waste.[17]
A recent study reported a novel one-pot, three-component reaction for the synthesis of 2-(2-hydrazinyl)thiazole derivatives by reacting arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol and water mixture under reflux conditions.[18]
Pillar 3: Synthesis of Precursors - Thiosemicarbazones
The synthesis of the thiosemicarbazone starting material is a critical prerequisite for the Hantzsch synthesis of 2-hydrazinylthiazoles. These are typically prepared through the condensation reaction of a substituted aldehyde or ketone with thiosemicarbazide.[19][20]
General Procedure for Thiosemicarbazone Synthesis
-
An aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent, often ethanol.[4][19]
-
The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[4]
-
The reaction mixture is refluxed until the reaction is complete, as monitored by TLC.
-
The resulting thiosemicarbazone often precipitates from the solution upon cooling and can be isolated by filtration.
The formation of the thiosemicarbazone can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum, particularly the NH and NH₂ protons.[4]
Conclusion and Future Perspectives
The synthesis of 2-hydrazinylthiazole compounds is a well-established field, with the Hantzsch synthesis remaining a cornerstone methodology. However, the continuous evolution of synthetic organic chemistry has led to the development of novel, more efficient, and environmentally conscious approaches. One-pot, multi-component reactions and the application of green chemistry principles are paving the way for more sustainable and scalable production of these valuable heterocyclic scaffolds. As the demand for novel drug candidates continues to grow, the development of innovative and diverse synthetic pathways to access 2-hydrazinylthiazole derivatives will undoubtedly remain an active and important area of research for scientists and drug development professionals.
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Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 2-Hydrazinylthiazole Hydrochloride Derivatives
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. 2-Hydrazinylthiazole hydrochloride serves as a pivotal precursor in the synthesis of a diverse array of derivatives exhibiting significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from this versatile chemical entity. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by preclinical evidence. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the strategic value of this compound in the discovery of novel therapeutics.
Introduction: The Strategic Importance of the 2-Hydrazinylthiazole Scaffold
The 2-hydrazinylthiazole core is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to its derivatives. This compound is a stable and reactive starting material, making it an ideal entry point for the chemical exploration of this promising class of compounds. Its utility lies in the facile introduction of various substituents, enabling the generation of large and diverse chemical libraries for screening against a wide range of biological targets. The inherent chemical features of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and metal chelation, contribute to the high affinity and specificity of its derivatives for various enzymes and receptors.[1][2]
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of 2-hydrazinylthiazole have demonstrated significant potential as anticancer agents, with activities documented against various cancer cell lines, including leukemia, breast, lung, and colon cancer.[3][4][5] The anticancer effects of these compounds are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have identified EGFR as a key target for hydrazinylthiazole derivatives.[5][6] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Certain derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[5]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.
Caption: Experimental workflow for identifying and characterizing antimycobacterial 2-hydrazinylthiazole derivatives.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Several 2-(2-hydrazinyl)thiazole derivatives have been shown to possess potent anti-inflammatory and antioxidant activities. [3][4][7]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been demonstrated in in vitro assays, with some derivatives showing activity comparable to the standard drug diclofenac sodium. [3][4][7]The precise mechanisms are still under investigation but may involve the modulation of pro-inflammatory cytokines and enzymes.
Antioxidant Activity
Many derivatives have exhibited significant radical scavenging activity against various reactive oxygen species, including DPPH, nitric oxide, superoxide radicals, and hydrogen peroxide. [3][4][8][7]This antioxidant potential suggests that these compounds could be beneficial in conditions associated with oxidative damage.
Neuroprotective Potential: Monoamine Oxidase B (MAO-B) Inhibition
In the realm of neurodegenerative diseases, such as Parkinson's disease, inhibitors of monoamine oxidase B (MAO-B) play a crucial therapeutic role. Certain 2-hydrazinyl-4-phenylthiazole derivatives have been investigated as potential MAO-B inhibitors. [9]By inhibiting MAO-B, these compounds can help to restore dopamine levels in the brain and reduce oxidative stress, offering a potential therapeutic strategy for neuroprotection. [9]
Experimental Protocols
General Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives
A common and efficient method for synthesizing these derivatives is the Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Thiosemicarbazone Formation: React an appropriate ketone or aldehyde with thiosemicarbazide in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).
-
Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol or PEG-400, often with gentle heating. [3][4]3. Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the desired 2-(2-hydrazinyl)thiazole derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-hydrazinylthiazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The ability of these compounds to target key proteins in cancer, infectious diseases, inflammation, and neurodegeneration highlights the versatility of this chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Furthermore, in vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. The development of multi-targeted agents based on the 2-hydrazinylthiazole scaffold represents an exciting frontier in drug discovery.
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In Silico ADME Prediction for 2-Hydrazinylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Pharmacokinetic Labyrinth with Predictive Power
In the intricate dance of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant hurdle, often encountered late in development, is an unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to costly failures.[1][2] The 2-hydrazinylthiazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with potent biological activities.[3] However, like any chemical series, its journey to the clinic is contingent on navigating the complex pharmacokinetic landscape. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of ADME properties of 2-hydrazinylthiazole derivatives. As a senior application scientist, my aim is not merely to present a protocol but to instill a deeper understanding of the underlying principles and the strategic rationale that governs the application of these powerful predictive tools. We will move beyond a simple checklist of parameters to a holistic, self-validating workflow designed to empower researchers to make informed decisions, prioritize candidates, and ultimately, design better drugs.
The Foundational Pillars of In Silico ADME Prediction
Before embarking on the practical workflow, it is crucial to grasp the core concepts that underpin the predictive models we will employ. The central dogma of in silico ADME prediction lies in the quantitative structure-activity relationship (QSAR), which posits that the biological activity (or, in our case, a pharmacokinetic property) of a chemical compound is directly related to its molecular structure.[4] By analyzing the physicochemical properties and structural features—collectively known as molecular descriptors—of a set of molecules with known ADME properties, we can build mathematical models that can then predict the properties of novel, untested compounds.[1][4]
The evolution of these predictive models has been remarkable, moving from simple empirical rules to sophisticated machine learning and deep learning algorithms that can capture complex, non-linear relationships between chemical structure and ADME outcomes.[1][5] This allows for a more nuanced and accurate assessment of a compound's potential pharmacokinetic behavior early in the drug discovery process, a paradigm often referred to as "fail early, fail cheap."[2]
A Curated Workflow for the In Silico ADME Profiling of 2-Hydrazinylthiazole Derivatives
The following workflow is designed to be a comprehensive yet adaptable guide for the in silico ADME prediction of 2-hydrazinylthiazole derivatives. The choice of tools and the interpretation of the results are tailored to the specific nuances of this chemical class.
Step 1: Molecular Structure Preparation - The Blueprint for Prediction
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of any prediction is fundamentally dependent on the quality of the input molecular structure.
Protocol:
-
2D Structure Drawing: Draw the 2-hydrazinylthiazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure that the valency and bond orders are correct.
-
Conversion to SMILES Format: Convert the 2D structures into the Simplified Molecular Input Line Entry System (SMILES) format.[6] This is a universal format for representing chemical structures that is accepted by most in silico prediction tools.
-
Energy Minimization (Optional but Recommended): For more advanced modeling, such as 3D-QSAR or molecular docking, it is advisable to perform a 3D structure generation and energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a more realistic three-dimensional conformation of the molecule.
Causality and Expertise: A common pitfall is the incorrect representation of tautomeric states or ionization states. For 2-hydrazinylthiazole derivatives, the hydrazinyl moiety and the thiazole ring can exist in different tautomeric forms. It is crucial to select the most likely physiological tautomer for the prediction. Similarly, the ionization state at physiological pH (7.4) should be considered, as it significantly influences properties like solubility and permeability.
Step 2: Comprehensive ADME Prediction with Web-Based Tools - A First-Pass Analysis
For a rapid and comprehensive initial assessment, web-based tools like SwissADME are invaluable.[6][7][8][9][10] They provide a wealth of information on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Protocol:
-
Access SwissADME: Navigate to the SwissADME web server ().
-
Input SMILES: Paste the list of SMILES strings for your 2-hydrazinylthiazole derivatives into the input box.
-
Run Prediction: Execute the prediction. The results are typically generated within seconds to minutes, depending on the number of molecules.[10]
Interpreting the Output for 2-Hydrazinylthiazole Derivatives:
-
Physicochemical Properties: Pay close attention to the predicted LogP (lipophilicity) and LogS (aqueous solubility). Thiazole-containing compounds can sometimes exhibit poor solubility, so this is a critical parameter to monitor.
-
Pharmacokinetics:
-
Gastrointestinal (GI) Absorption: The BOILED-Egg plot is an excellent visualization tool for predicting passive GI absorption and blood-brain barrier (BBB) penetration.[8][10] For orally administered drugs, compounds falling within the white region of the egg are desirable.
-
CYP Inhibition: The prediction of inhibition of major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial. The thiazole ring can sometimes be a substrate or inhibitor of CYPs, leading to potential drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can limit the absorption and brain penetration of drugs.[11] The prediction of whether your compounds are P-gp substrates is a key consideration.
-
-
Drug-Likeness: Assess the compliance with Lipinski's Rule of Five and other drug-likeness rules. These rules provide a general indication of the compound's potential for good oral bioavailability.
-
Medicinal Chemistry: The presence of PAINS (Pan-Assay Interference Compounds) alerts should be carefully evaluated. While not always a deal-breaker, they can indicate potential issues with promiscuous binding in biological assays.
Step 3: Deeper Dive into Metabolism and Toxicity - Advanced Predictive Modeling
While web-based tools provide a good overview, more specialized software may be required for a more in-depth analysis of metabolism and toxicity.
Protocol:
-
Site of Metabolism (SOM) Prediction: Utilize tools like SMARTCyp or online servers that predict the most likely sites of metabolism on your 2-hydrazinylthiazole derivatives. The hydrazinyl and thiazole moieties can be susceptible to oxidative metabolism.
-
Toxicity Prediction: Employ platforms like ProTox-II or admetSAR to predict potential toxicities, such as hepatotoxicity, carcinogenicity, and mutagenicity. The presence of the hydrazinyl group can sometimes be a structural alert for toxicity, so this requires careful assessment.
Causality and Expertise: Understanding the potential metabolic pathways of your chemical series is critical for lead optimization. If a metabolically labile "soft spot" is identified, medicinal chemists can strategically modify the molecule to block that metabolic route and improve its metabolic stability. For instance, the introduction of a fluorine atom at a site of predicted oxidation can often enhance metabolic stability.
Data Presentation and Interpretation: From Raw Data to Actionable Insights
The effective communication of in silico ADME prediction results is as important as the predictions themselves. Clear and concise data presentation facilitates informed decision-making.
Table 1: Predicted ADME Properties of Hypothetical 2-Hydrazinylthiazole Derivatives
| Compound ID | MW ( g/mol ) | cLogP | LogS | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | P-gp Substrate | Lipinski Violations |
| Lead-1 | 350.4 | 2.8 | -3.5 | High | No | No | Yes | 0 |
| Analog-1A | 364.4 | 3.2 | -4.1 | High | No | No | No | 0 |
| Analog-1B | 380.5 | 4.5 | -5.2 | Low | No | Yes | Yes | 0 |
| Analog-1C | 336.3 | 2.1 | -2.9 | High | Yes | No | No | 0 |
Interpretation:
-
Lead-1 shows good predicted oral absorption but is a P-gp substrate, which might limit its bioavailability.
-
Analog-1A appears to be an improvement over Lead-1 , with similar properties but no predicted P-gp substrate liability.
-
Analog-1B has increased lipophilicity, leading to predicted poor absorption and potential CYP3A4 inhibition. This compound would likely be deprioritized.
-
Analog-1C shows potential for CNS penetration, which could be desirable or undesirable depending on the therapeutic target.
Visualization of the In Silico ADME Workflow
A visual representation of the workflow can aid in understanding the logical flow of the prediction process.
Caption: A schematic of the in silico ADME prediction workflow.
Ensuring Trustworthiness: The Imperative of Model Validation
The predictive power of in silico models is not absolute. It is essential to approach the results with a critical eye and to understand the principles of model validation.
Self-Validating Systems:
-
Internal Validation: Most reputable QSAR models are built using internal validation techniques, such as cross-validation (e.g., leave-one-out), which assesses the model's robustness and predictive power on subsets of the training data.[4][12][13][14]
-
External Validation: The true test of a model's predictive ability is its performance on an external set of data that was not used in the model-building process.[4][12] When using any in silico tool, it is important to check the provider's documentation for information on the model's validation.
-
Applicability Domain: A crucial concept is the applicability domain of a model. This defines the chemical space in which the model is expected to make reliable predictions. If your 2-hydrazinylthiazole derivatives are structurally very different from the compounds used to train the model, the predictions may be less accurate.
Best Practices for Researchers:
-
Cross-Reference Predictions: Whenever possible, use multiple tools to predict the same property. If different models give conflicting predictions, it may indicate a higher degree of uncertainty.
-
Experimental Verification: Ultimately, in silico predictions should be used to guide and prioritize experiments, not to replace them. Key predictions, especially for lead candidates, should be validated with in vitro ADME assays.
-
Continuous Model Refinement: As you generate experimental ADME data for your 2-hydrazinylthiazole series, this data can be used to build custom QSAR models that are specifically tailored to your chemical space, leading to more accurate predictions for future compounds.
Conclusion: A Strategic Imperative for Modern Drug Discovery
The in silico prediction of ADME properties is no longer a niche academic exercise but a strategic imperative in modern drug discovery.[2] For researchers working with 2-hydrazinylthiazole derivatives, the integration of the workflow described in this guide can significantly enhance the efficiency and success rate of their programs. By moving beyond a black-box approach and embracing a deeper understanding of the principles, causality, and validation of these predictive models, scientists can more effectively navigate the pharmacokinetic challenges of drug development and design the next generation of innovative medicines.
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Antimicrobial and Antifungal Spectrum of 2-Hydrazinylthiazole Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Thiazole derivatives, particularly those incorporating a hydrazinyl moiety, have emerged as a promising class of compounds with significant antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the antimicrobial and antifungal spectrum of 2-hydrazinylthiazole hydrochloride and its derivatives. We delve into the synthetic pathways, proposed mechanisms of action, structure-activity relationships, and detailed protocols for in vitro evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of natural products and clinically approved drugs, including the anti-HIV agent Ritonavir and the antifungal drug Ravuconazole.[1] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the fine-tuning of its biological activity. The introduction of a hydrazinyl group at the 2-position of the thiazole ring has been shown to significantly enhance its antimicrobial and antifungal potency.[2] This guide will focus on the hydrochloride salt form, which is often utilized to improve the solubility and handling of these compounds for biological testing.
Synthetic Strategies for 2-Hydrazinylthiazole Derivatives
The synthesis of 2-hydrazinylthiazole derivatives typically follows a well-established chemical pathway involving the Hantzsch thiazole synthesis.[3] The general approach involves the condensation of a thiosemicarbazone with an α-haloketone.
A typical synthetic route is outlined below:
Figure 1. General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative
This protocol is a generalized procedure based on methodologies reported in the literature.[2][4]
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol, add thiosemicarbazide (1 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to form the 2-Hydrazinylthiazole
-
Suspend the synthesized thiosemicarbazone (1 mmol) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) in ethanol.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-hydrazinylthiazole derivative.[5]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-hydrazinylthiazole derivative in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Antimicrobial and Antifungal Spectrum of Activity
Derivatives of 2-hydrazinylthiazole have demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. The efficacy is often dependent on the nature of the substituents on the thiazole ring and the hydrazinyl moiety.
Antibacterial Activity
Studies have shown that 2-hydrazinylthiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[6][7]
-
Gram-Positive Bacteria: Significant inhibitory activity has been reported against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus subtilis.[1][8][9]
-
Gram-Negative Bacteria: Activity has also been observed against Escherichia coli and Pseudomonas aeruginosa.[1][10]
The mechanism of antibacterial action is thought to involve the inhibition of essential cellular processes. For instance, some thiazole derivatives have been shown to interfere with the FtsZ protein, which is crucial for bacterial cell division, leading to cell elongation and eventual lysis.[8] Another proposed mechanism is the inhibition of tyrosyl-tRNA synthetase, an enzyme vital for bacterial protein synthesis.[11]
Antifungal Activity
The antifungal properties of 2-hydrazinylthiazole derivatives are particularly noteworthy, with potent activity against various Candida species, which are common causes of opportunistic fungal infections.
-
Candida albicans : Numerous studies have highlighted the strong anti-Candida activity of these compounds, with some derivatives showing lower Minimum Inhibitory Concentrations (MICs) than the standard antifungal drug fluconazole.[2][12][13]
-
Non-albicans Candida species : Activity has also been demonstrated against other clinically relevant Candida species, although sometimes with reduced susceptibility compared to C. albicans.[2]
-
Other Fungi : Some derivatives have also shown efficacy against other fungal pathogens like Aspergillus flavus.[3]
The primary proposed mechanism for the antifungal action of many azole-containing compounds, including thiazoles, is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[2][14] This enzyme is a key component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.
Figure 2. Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
The antimicrobial and antifungal potency of 2-hydrazinylthiazole derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold.
-
Substituents on the Hydrazone Moiety : The presence of an additional aromatic ring attached to the hydrazone bridge often enhances antifungal activity.[2] Electron-donating groups on this ring can further increase potency.[15]
-
Substituents on the Thiazole Ring : Modifications at the 4- and 5-positions of the thiazole ring can modulate the biological activity. For example, the presence of a phenyl group at the 4-position is common in active compounds.[2]
-
Lipophilicity : Increased lipophilicity can correlate with enhanced antifungal activity, likely due to improved penetration of the fungal cell membrane.[2][12]
In Vitro Evaluation Protocols
Standardized methods are crucial for determining the antimicrobial and antifungal efficacy of novel compounds. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
Broth Microdilution Method for MIC Determination
This method is widely used to quantitatively measure the in vitro activity of antimicrobial agents.[16][17]
Protocol:
-
Preparation of Compound Stock Solution : Prepare a stock solution of the this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Microtiter Plates : Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilutions : Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[18]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation : Inoculate each well with 100 µL of the diluted microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation : Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[18]
-
Reading Results : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Figure 3. Workflow for MIC determination by broth microdilution.
Determination of MFC/MBC
The MFC or MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[19]
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MFC/MBC is the lowest concentration from the MIC assay that shows no colony formation on the agar plate.
Summary of Antimicrobial and Antifungal Activity
The following table summarizes the reported MIC values for some 2-hydrazinylthiazole derivatives against selected microbial strains. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions and the specific chemical structures of the tested compounds.
| Compound Type | Microbial Strain | MIC Range (µg/mL) | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 - 7.81 | [2] |
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008 - 7.81 | [12] |
| Thiazolylhydrazone derivatives | Candida albicans | 0.125 - 16.0 | [13] |
| Thiazole-quinolinium derivatives | Staphylococcus aureus (MRSA) | Potent activity reported | [8] |
| 2-(2-Hydrazinyl)thiazole derivatives | Staphylococcus aureus | Encouraging activity reported | [6][7] |
| 2-(2-Hydrazinyl)thiazole derivatives | Escherichia coli | Encouraging activity reported | [6][7] |
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of antimicrobial and antifungal agents. Their broad spectrum of activity, coupled with synthetically accessible scaffolds, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on:
-
Lead Optimization : Systematic modification of the 2-hydrazinylthiazole scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies : Further elucidation of the precise molecular targets and mechanisms of action to understand and potentially overcome resistance.
-
In Vivo Efficacy : Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential.
-
Toxicity Profiling : Comprehensive toxicological studies to ensure the safety of these compounds for potential clinical use.
By leveraging the information presented in this guide, researchers can accelerate the development of novel 2-hydrazinylthiazole-based therapeutics to combat the growing challenge of infectious diseases.
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A Technical Guide to Evaluating the In Vitro Anticancer Potential of 2-Hydrazinylthiazole Hydrochloride
Foreword: The Thiazole Scaffold in Oncology
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocyclic system is a key structural feature in several clinically approved drugs, demonstrating its versatility and favorable drug-like properties. In oncology, thiazole derivatives have emerged as potent agents capable of targeting various hallmarks of cancer.[1][3] They have been successfully developed as inhibitors of critical cellular enzymes, particularly protein kinases, which are often dysregulated in tumor cells.[2][4] This guide focuses on a specific, promising subclass: 2-hydrazinylthiazole derivatives. The incorporation of the hydrazinyl moiety offers unique chemical properties and hydrogen bonding capabilities, making these compounds attractive candidates for novel anticancer therapeutics.[5][6] This document provides a comprehensive, technically-grounded framework for the in vitro evaluation of 2-hydrazinylthiazole hydrochloride, designed for researchers and drug development professionals.
Section 1: Foundational Assessment: High-Throughput Cytotoxicity Screening
The initial and most critical step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells.[7][8] This is achieved through in vitro cytotoxicity screening against a panel of well-characterized human cancer cell lines. The primary objective is to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell viability by 50%.[7]
A strategically selected cell line panel should represent diverse tumor origins (e.g., breast, lung, liver, colon) to identify broad-spectrum activity or potential tumor-specific selectivity.[9] Critically, the panel must also include a non-cancerous cell line (e.g., human embryonic kidney cells HEK293, or normal fibroblasts) to assess the compound's selectivity index (SI)—a measure of its therapeutic window.[8][10] A higher SI indicates greater selectivity for cancer cells over normal cells, a desirable trait for minimizing off-target toxicity.
Experimental Workflow: Cytotoxicity Screening
Caption: High-level workflow for in vitro cytotoxicity screening using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Live cells with active mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates, sterile
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
| Cell Line | Cancer Type | IC₅₀ (µM) for 2-Hydrazinylthiazole HCl |
| MCF-7 | Breast Adenocarcinoma | 10.87[11] |
| HepG-2 | Hepatocellular Carcinoma | 6.73[12] |
| A549 | Non-small Cell Lung Cancer | 8.51[11] |
| HCT-116 | Colorectal Carcinoma | 8.93[12] |
| HEK293 | Normal Human Embryonic Kidney | > 100 (Hypothetical) |
Note: IC₅₀ values are representative examples from studies on similar hydrazinyl-thiazole derivatives and serve for illustrative purposes.
Section 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the subsequent investigation must focus on how the compound exerts its effects. A multi-pronged approach is necessary to probe the key cellular pathways targeted by this compound.
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism for many effective anticancer drugs is the induction of apoptosis.[13] Unlike necrosis, apoptosis is a controlled, energy-dependent process that eliminates damaged cells without inducing inflammation.[14] Key hallmarks include cell shrinkage, membrane blebbing, DNA fragmentation, and the activation of a cascade of cysteine proteases called caspases.[15]
This flow cytometry-based assay is the gold standard for quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore distinguish late apoptotic and necrotic cells (PI-positive) from viable and early apoptotic cells (PI-negative).[15]
Procedure:
-
Cell Treatment: Seed cells (e.g., 2x10⁵ cells/well) in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation: The resulting dot plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
-
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants.[16]
Many chemotherapeutic agents, including thiazole derivatives, trigger the intrinsic pathway of apoptosis.[14][15] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[13] Cellular stress leads to the activation of Bax, which causes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which then activates a caspase cascade (initiator caspase-9 and effector caspase-3/7), ultimately leading to cell death.[15]
Caption: The intrinsic apoptosis pathway, a common target for thiazole derivatives.
Disruption of the Cell Cycle
Deregulation of the cell cycle is a fundamental characteristic of cancer.[17][18] Anticancer drugs often work by inducing cell cycle arrest at specific checkpoints (G1/S or G2/M), preventing DNA replication or cell division and subsequently triggering apoptosis.[19][20]
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[17]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound as described in Protocol 2.
-
Cell Harvesting & Fixation: Harvest all cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Interpretation: A histogram of fluorescence intensity will show distinct peaks:
-
G0/G1 Phase: A large peak representing cells with a 2N DNA content.
-
S Phase: A broader region between the two peaks, representing cells actively replicating their DNA (between 2N and 4N).
-
G2/M Phase: A second, smaller peak representing cells with a 4N DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.
-
An accumulation of cells in the G2/M peak, for example, would indicate that this compound induces G2/M cell cycle arrest.[15][21]
Exploration of Molecular Targets
Identifying the specific molecular target(s) of a compound is crucial for rational drug development. Thiazole-based compounds are well-known for interacting with several key cancer-related pathways.
Protein kinases are master regulators of cell signaling, and their aberrant activity drives cancer proliferation and survival.[4] Many thiazole derivatives have been shown to inhibit key kinases:
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in lung and breast cancers. Hydrazinyl thiazole derivatives have been reported to inhibit EGFR activity.[11][12]
-
PI3K/mTOR Pathway: This is a central signaling node that controls cell growth, proliferation, and survival. It is frequently mutated in cancer.[22] Thiazole compounds have been developed as potent dual PI3K/mTOR inhibitors.[22]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This kinase is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[16][23]
Caption: Simplified PI3K/AKT/mTOR pathway, a key target for thiazole inhibitors.
Cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults than normal cells.[24] Many anticancer agents exploit this vulnerability by elevating intracellular ROS levels, leading to oxidative damage and cell death.[25][26][27] The pro-oxidant activity of a compound can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by ROS.
Conclusion and Future Outlook
This guide outlines a systematic in vitro strategy to characterize the anticancer potential of this compound. A robust evaluation begins with broad cytotoxicity screening to establish potency and selectivity, followed by a deep dive into the mechanisms of action, including the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways like kinase cascades and cellular redox states. Positive and well-characterized findings from this in vitro workflow are essential prerequisites for advancing a compound to more complex preclinical studies, including in vivo xenograft models, pharmacokinetic profiling, and lead optimization for the development of a novel and effective cancer therapeutic.
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PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. National Center for Biotechnology Information. Retrieved from [Link]
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Structure-Activity Relationship (SAR) of Hydrazinylthiazole Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Hydrazinylthiazole Scaffold - A Privileged Core in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone heterocyclic motif that features prominently in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions make it a "privileged scaffold" in drug design. When combined with a hydrazinyl linker, the resulting 2-(2-hydrazinyl)thiazole core gives rise to a class of analogs with an exceptionally broad and potent range of therapeutic applications. These compounds have demonstrated significant potential as anticancer, antimicrobial, antidiabetic, anti-inflammatory, and kinase-inhibiting agents.[1][2][3]
This guide provides a detailed exploration of the structure-activity relationships (SAR) for various classes of hydrazinylthiazole analogs. Moving beyond a simple recitation of data, we will delve into the causal relationships between specific structural modifications and observed biological outcomes, offering field-proven insights to guide rational drug design and optimization efforts.
Core Synthetic Strategy: A Versatile Multi-Component Approach
A common and efficient method for synthesizing the hydrazinylthiazole core involves a one-pot, three-component reaction. This approach is valued for its operational simplicity and its ability to generate a diverse library of analogs from readily available starting materials.[3][4]
General Synthetic Protocol: Three-Component Condensation
-
Intermediate Formation: An arylglyoxal is reacted with a cyclic C-H acid, such as Meldrum's acid, typically in a green solvent like an ethanol/water mixture. This step forms a reactive intermediate via a Knoevenagel-type condensation.[4]
-
Thiosemicarbazone Addition: A substituted thiosemicarbazone is introduced to the reaction mixture. The thiosemicarbazone undergoes a nucleophilic addition to the intermediate.[4]
-
Cyclization: An intramolecular cyclization occurs, followed by the elimination of water, to yield the final 2-(2-hydrazinyl)thiazole derivative.[4]
This synthetic versatility is key to exploring the SAR, as it allows for systematic modifications at multiple positions of the scaffold.
Caption: Key SAR takeaways for the antimicrobial activity of hydrazinylthiazole analogs.
Data Summary: Antimicrobial Activity of Representative Analogs
| Compound Class | Substituent (R) | Target Organism | Activity (MIC) | Reference |
| Benzo[d]thiazole-hydrazone | 4-OH (EDG) | S. aureus | > Chloramphenicol | [5] |
| Benzo[d]thiazole-hydrazone | 4-NO2 (EWG) | C. albicans | > Ketoconazole | [5] |
| Thiazolyl-Pyrazoline | 2,5-dimethoxyphenyl | C. albicans | 3.9 µg/mL | [6] |
| Hydrazinyl-Thiazole | 4-nitrophenyl | M. tuberculosis | 6.5 µg/mL | [7] |
Part 2: Antidiabetic Activity
Diabetes is a significant global health issue, and the search for effective new treatments is ongoing. Hydrazinylthiazole analogs have emerged as promising candidates, primarily through their potent inhibition of key enzymes involved in glucose metabolism, such as α-amylase and aldose reductase, as well as their ability to prevent the formation of advanced glycation end products (AGEs). [8][9][10] The SAR for antidiabetic activity often points to the beneficial effect of electron-donating substituents on the aryl ring. In a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, ortho-substituted analogs with strong electron-donating groups showed excellent α-amylase inhibitory potential. [8][11]
Key SAR Insights for Antidiabetic Analogs
-
α-Amylase Inhibition: Activity is significantly enhanced by strong electron-donating groups (e.g., -OH) at the ortho position of the aryl ring. [8][11]This suggests that the electronic and steric properties of the substituent are crucial for optimal binding to the enzyme's active site.
-
Antiglycation Potential: Multiple analogs with halogen substitutions have demonstrated excellent antiglycation activity, with IC50 values superior to the standard inhibitor, aminoguanidine. [9]* Aldose Reductase (AR) Inhibition: Hydrazine-clubbed thiazoles have shown potent AR inhibition at nanomolar concentrations. Para-phenyl substitution appears to provide a higher inhibitory effect compared to other substitution patterns. [10]
Data Summary: Antidiabetic Activity of Hydrazinylthiazole-5-carbaldehydes
| Compound ID | Aryl Substituent | α-Amylase Inhibition (IC50) | Antiglycation (IC50) | Reference |
| 3a | 2-OH | 14.6 µM | 6.70 ppm | [8][11] |
| 3l | 2,4-di-OH | 17.9 µM | - | [8][11] |
| 3d (Fluorinated) | 3-F, 4-F | - | < 0.403 mg/mL | [9] |
| 3h (Fluorinated) | 4-CF3 | 5.14 µM | - | [9] |
| Standard | Acarbose | 5.55 µM | - | [9] |
| Standard | Aminoguanidine | - | 11.92 ppm | [8][11] |
Experimental Protocol: α-Amylase Inhibition Assay
This protocol outlines a standard in vitro method for assessing the α-amylase inhibitory activity of test compounds.
-
Reagent Preparation:
-
Prepare a 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl).
-
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 0.5 mg/mL.
-
Prepare a 1% starch solution in the buffer by stirring and gentle heating.
-
Prepare dinitrosalicylic acid (DNSA) color reagent.
-
Dissolve test compounds and the standard inhibitor (Acarbose) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
Add 500 µL of the test compound solution (at various concentrations) to labeled test tubes.
-
Add 500 µL of the starch solution to each tube and allow to pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 500 µL of the α-amylase solution to each tube. Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 1000 µL of the DNSA color reagent.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the reaction mixture with 10 mL of distilled water.
-
-
Data Analysis:
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot percentage inhibition against compound concentration to determine the IC50 value.
-
Part 3: Anticancer Activity and Kinase Inhibition
The hydrazinylthiazole scaffold is a prolific source of potent anticancer agents, with analogs demonstrating cytotoxicity against numerous cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116). [12][13]Their mechanisms of action are often multifactorial, involving the inhibition of critical signaling kinases, induction of apoptosis, and cell cycle arrest. [13][14][15]
Key SAR Insights for Anticancer Analogs
-
Kinase Inhibition: Thiazole-based compounds are effective inhibitors of several cancer-relevant kinases.
-
VEGFR-2: Certain analogs show potent VEGFR-2 inhibition, a key target in angiogenesis. Compound 4 in one study, a thiazole derivative, exhibited an IC50 of 0.093 µM, comparable to the standard drug Sorafenib (0.059 µM). [1] * Aurora Kinases: 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors, which are crucial for mitotic regulation. [16] * CDK2: Hydrazinyl-thiazole derivatives have been successfully developed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. [2] * EGFR/Aromatase: Some compounds have shown dual inhibitory effects on both the Epidermal Growth Factor Receptor (EGFR) and aromatase enzymes, representing a powerful multi-targeted approach for hormone-dependent cancers. [12]* Apoptosis and Cell Cycle Arrest: Active compounds often induce programmed cell death (apoptosis) and can arrest the cell cycle at specific phases (e.g., S-phase or G1/S-phase), preventing cancer cell proliferation. [13][14]* Substituent Effects: The anticancer activity is highly tunable based on the substituents. For instance, in one series, a derivative with a 3,4,5-trimethoxyphenyl moiety was found to be the most active against MCF-7 and HepG2 cell lines. [13]
-
Caption: Mechanism of action for a potent anticancer hydrazinylthiazole analog.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the MTT assay, a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of approximately 5x10^3 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
The hydrazinylthiazole scaffold is a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight clear strategies for optimizing potency across different biological targets. For antimicrobial development, a focus on the electronic properties of aryl substituents can tune the specificity towards bacterial or fungal pathogens. In the antidiabetic space, enhancing interactions with enzymes like α-amylase through strategically placed electron-donating groups is a promising approach. Finally, for anticancer applications, the scaffold serves as an excellent foundation for creating potent kinase inhibitors that can induce apoptosis and halt cancer progression.
Future research should focus on multi-target drug design, creating single molecules that can address complex diseases like cancer through synergistic mechanisms. [12]Furthermore, detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds will be critical for translating the potent in vitro activities observed into clinically successful therapeutics. The continued exploration of this privileged scaffold undoubtedly holds great promise for addressing unmet medical needs.
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Topic: Discovery and Synthesis of New 2-Hydrazinylthiazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-hydrazinylthiazole derivatives. As a core scaffold in medicinal chemistry, these compounds exhibit a remarkable breadth of biological activities, making them a focal point for contemporary drug discovery programs. This document is designed to serve as a technical resource, blending established protocols with mechanistic insights to empower researchers in this dynamic field.
The 2-Hydrazinylthiazole Scaffold: A Privileged Core in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore found in numerous FDA-approved drugs.[1][2] Its structural features allow for diverse interactions with biological targets. When combined with a hydrazinyl moiety at the 2-position, the resulting scaffold gains additional hydrogen bond donors and acceptors, significantly enhancing its potential for molecular recognition and potent biological activity.
This unique combination gives rise to a wide spectrum of pharmacological properties, including:
-
Antimicrobial and Antimycobacterial: Exhibiting potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[1][3][4]
-
Anticancer: Demonstrating significant cytotoxic effects against various human cancer cell lines.[5]
-
Anti-inflammatory and Antioxidant: Showing promise in mitigating inflammation and oxidative stress.[6]
-
Antidiabetic: Displaying inhibitory potential against enzymes like α-amylase, relevant to diabetes management.[7]
-
Antiprotozoal: Showing activity against neglected tropical diseases such as Chagas disease and leishmaniasis.[8]
The versatility and proven bioactivity of this scaffold underscore the continued rationale for the design and synthesis of novel derivatives as potential therapeutic agents.
Core Synthetic Strategies: From Classical Reactions to Modern Innovations
The construction of the 2-hydrazinylthiazole core is predominantly achieved through the celebrated Hantzsch thiazole synthesis and its modern, more efficient variations.
The Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch synthesis is the classic and most versatile method for preparing the thiazole ring.[9] In the context of 2-hydrazinylthiazoles, the key reaction involves the condensation of a thiosemicarbazone with an α-haloketone.[7][9]
Mechanistic Rationale: The synthesis proceeds via the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[9] This two-step process, often starting from a simple aldehyde or ketone to form the thiosemicarbazone precursor, is highly reliable and tolerates a wide range of functional groups, allowing for the creation of diverse chemical libraries.
Caption: General workflow for the Hantzsch synthesis.
Experimental Protocol 1: Two-Step Hantzsch Synthesis
This protocol details a general procedure for synthesizing 2-(2-arylidenehydrazinyl)-4-arylthiazoles.
Step 1: Synthesis of Thiosemicarbazone Precursor
-
Reactant Preparation: Dissolve one equivalent of a substituted benzaldehyde and one equivalent of thiosemicarbazide in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[10]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone product is collected by filtration, washed with cold ethanol, and dried. The product is typically pure enough for the next step without further purification.
Step 2: Cyclization to Form the 2-Hydrazinylthiazole
-
Reactant Preparation: Dissolve one equivalent of the synthesized thiosemicarbazone and one equivalent of a substituted α-bromoacetophenone in absolute ethanol.[7]
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC.
-
Isolation and Purification: After cooling, the precipitated solid is filtered. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-hydrazinylthiazole derivative.[9]
One-Pot, Multi-Component Reactions (MCRs)
To improve efficiency and align with the principles of green chemistry, one-pot, multi-component syntheses have been developed. These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and reaction time.
Causality and Advantages: By combining reactants like an arylglyoxal, Meldrum's acid, and a thiosemicarbazone in a single pot, a domino reaction sequence is initiated, leading directly to the desired thiazole derivative.[6][10][11] This approach is highly efficient and environmentally friendly, often utilizing greener solvents like ethanol/water mixtures.[10]
Caption: Workflow for a one-pot, three-component synthesis.
Experimental Protocol 2: One-Pot, Three-Component Synthesis
This protocol describes an efficient synthesis of 2-(2-hydrazinyl)thiazole derivatives.[6][10][11]
-
Reaction Setup: In a round-bottom flask, combine one equivalent each of an arylglyoxal, Meldrum's acid, and a suitable thiosemicarbazone.
-
Solvent: Add a 1:1 (v/v) mixture of ethanol and water as the solvent system.
-
Reaction: Heat the mixture to reflux and maintain for the time required as monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: If necessary, the crude product is purified using column chromatography or recrystallization to afford the final, pure compound.[6]
Structural Elucidation and Characterization
The unambiguous confirmation of the synthesized structures is paramount. A combination of spectroscopic techniques is employed for this purpose, providing a self-validating system for structural integrity.
| Technique | Purpose | Characteristic Signatures for 2-Hydrazinylthiazole Derivatives |
| ¹H NMR | Identifies the chemical environment of protons. | - Singlet for the thiazole C5-H proton, typically resonating between 7.1-8.5 ppm.[3][12]- Signals for aromatic protons from various substituents.- Singlet for the N-H proton, often observed in the 9.6-11.4 ppm region.[12] |
| ¹³C NMR | Identifies the carbon framework of the molecule. | - Characteristic signals for the thiazole ring carbons.- Resonances corresponding to the carbons of the aryl substituents and the C=N imine bond. |
| IR Spectroscopy | Detects the presence of specific functional groups. | - Stretching vibration for the N-H group, typically in the range of 3138–3278 cm⁻¹.[7]- Absorption band for the C=N (imine) bond around 1614 cm⁻¹.[12] |
| Mass Spectrometry | Determines the molecular weight of the compound. | - A molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target derivative.[12] |
A Survey of Biological Activities
The 2-hydrazinylthiazole scaffold has been extensively explored for a multitude of biological applications. Structure-Activity Relationship (SAR) studies aim to correlate specific structural modifications with changes in biological potency.
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 2,4-Disubstituted Hydrazinyl Thiazoles for Drug Discovery Platforms
Abstract: This document provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of 2,4-disubstituted hydrazinyl thiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2][3] The described protocol is based on a modified Hantzsch thiazole synthesis, optimized for operational simplicity, high yields, and atom economy, making it an ideal methodology for researchers in academic and industrial drug development. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting advice, and present characterization data.
Introduction and Scientific Rationale
The thiazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[4] The incorporation of a hydrazinyl moiety at the 2-position and a variable substituent at the 4-position of the thiazole ring gives rise to a family of compounds with remarkable pharmacological potential.[5] These 2,4-disubstituted hydrazinyl thiazoles have demonstrated a range of biological effects, including potent antibacterial, antifungal, anticancer, and antioxidant activities.[1][2][3][5]
Traditional multi-step syntheses for such compounds are often plagued by laborious procedures, the need for intermediate isolation, and consequently, lower overall yields. The one-pot, multi-component reaction (MCR) detailed herein circumvents these challenges. By combining an appropriate aldehyde or ketone, thiosemicarbazide, and an α-haloketone in a single reaction vessel, this protocol provides a convergent and environmentally benign pathway to the target molecules with high purity and in good to excellent yields.[1][6]
Causality of the Approach: The elegance of this MCR lies in its tandem reaction sequence. The initial, rapid formation of a thiosemicarbazone intermediate in situ is immediately followed by a classic Hantzsch-type cyclocondensation. This eliminates the need to synthesize, purify, and store the often-unstable thiosemicarbazone precursor, thus saving time, resources, and minimizing waste.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established pathway that begins with the formation of a thiosemicarbazone, followed by SN2 substitution and intramolecular cyclization/dehydration.
Plausible Mechanistic Pathway:
-
Thiosemicarbazone Formation: The carbonyl compound (aldehyde or ketone) reacts with the primary amine of thiosemicarbazide to form a hydrazone, specifically a thiosemicarbazone intermediate. This step is often acid-catalyzed to activate the carbonyl group.
-
Nucleophilic Attack (SN2): The sulfur atom of the thiosemicarbazone, a potent nucleophile, attacks the α-carbon of the phenacyl bromide, displacing the bromide ion.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl moiety performs a nucleophilic attack on the carbonyl carbon of the former phenacyl bromide.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2,4-disubstituted hydrazinyl thiazole ring.[7][8]
Visualization of the Reaction Mechanism
Caption: Figure 1: Plausible Reaction Mechanism
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Carbonyl Compounds: Various substituted aromatic/aliphatic aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone).
-
Thiosemicarbazide: (99% purity).
-
α-Haloketone: 4-Substituted phenacyl bromide (e.g., 4-methoxyphenacyl bromide).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Solvent: Ethanol (EtOH), absolute.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, standard laboratory glassware.
-
Analytical: TLC plates (silica gel 60 F254), NMR tubes, MS vials.
3.2. Step-by-Step Synthesis Procedure
This protocol describes a general procedure that can be adapted for various substrates.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde or ketone (10 mmol), thiosemicarbazide (10 mmol, 1.0 eq), and the α-haloketone (10 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask. To this suspension, add a catalytic amount of glacial acetic acid (approx. 0.5 mL).
-
Expert Insight: Acetic acid serves to catalyze the initial imine formation between the carbonyl compound and thiosemicarbazide, accelerating the formation of the key thiosemicarbazone intermediate. Ethanol is an excellent solvent choice as it effectively dissolves the reactants at reflux temperature while allowing for the precipitation of the final product upon cooling, simplifying isolation.[1]
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of starting materials and the appearance of a new, major spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will begin to precipitate. The flask can be further cooled in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold ethanol and then distilled water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product is often of high purity. For analytical purposes, it can be further purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation and Characterization
The versatility of this one-pot protocol allows for the synthesis of a diverse library of 2,4-disubstituted hydrazinyl thiazoles.
Table 1: Representative Examples of Synthesized Thiazole Derivatives
| Entry | Aldehyde/Ketone | α-Haloketone | Product Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 4-Methoxyphenacyl bromide | ~85-92% | Varies |
| 2 | 4-Chlorobenzaldehyde | 4-Methoxyphenacyl bromide | ~88-94% | Varies |
| 3 | Acetone | 4-Methoxyphenacyl bromide | ~80-87% | Varies |
| 4 | 4-Nitrobenzaldehyde | 4-Bromophenacyl bromide | ~90-95% | Varies |
(Note: Yields and melting points are illustrative and will vary based on specific substrates and experimental conditions.)
Expected Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see characteristic signals for the thiazole proton (singlet, δ ~7.0-7.5 ppm), the NH proton (broad singlet, δ ~10.0-12.0 ppm), the CH=N proton (singlet, δ ~8.0-8.5 ppm), and aromatic protons in their respective regions.[6]
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals include those for the thiazole carbons (C2, C4, C5), the imine carbon (CH=N), and aromatic carbons.
-
Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.[6][9]
-
IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C=C stretching.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive reagents (especially aldehyde).- Insufficient heating or reaction time.- Incorrect stoichiometry. | - Use freshly distilled aldehyde.- Ensure the reaction is at a steady reflux.- Re-verify molar calculations and weighings. |
| Incomplete Reaction | - Reaction time is too short.- Catalyst amount is insufficient. | - Continue reflux and monitor by TLC until starting materials are consumed.- Add a few more drops of glacial acetic acid. |
| Oily Product / Fails to Precipitate | - Product is highly soluble in ethanol.- Presence of impurities. | - Try to precipitate by adding cold water to the reaction mixture.- If an oil forms, attempt to triturate with a non-polar solvent like hexane.- Purify via column chromatography. |
| Impure Product | - Incomplete washing.- Co-precipitation of starting materials. | - Ensure thorough washing of the filter cake with cold solvent.- Recrystallize from a suitable solvent, potentially using charcoal to remove colored impurities. |
Conclusion
This application note details a robust and highly efficient one-pot, three-component protocol for synthesizing 2,4-disubstituted hydrazinyl thiazoles. The method's operational simplicity, high yields, and use of readily available starting materials make it a valuable tool for medicinal chemists and researchers in drug discovery. By providing a direct route to these biologically significant heterocyclic scaffolds, this protocol facilitates the rapid generation of compound libraries for screening and lead optimization efforts.
References
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Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13425-13433. Available at: [Link]
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Ghanbari Pirbasti, F., & Mahmoodi, N. (2016). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Medicinal Chemistry Research, 25(10), 2136-2144. Available at: [Link]
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Zheng, H., et al. (2013). One-pot chemoenzymatic multicomponent synthesis of thiazole derivatives. PubMed. Available at: [Link]
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Desai, N. C., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 24(19), 3469. Available at: [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Hossain, M. A., et al. (2021). Metal‐Free One‐Pot Synthesis of 2‐(2‐Hydrazinyl) Thiazole Derivatives Using Graphene Oxide in a Green Solvent and Molecular Docking Studies. ChemistrySelect, 6(31), 8031-8037. Available at: [Link]
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Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. ResearchGate. Available at: [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Shahzadi, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(18), 4239. Available at: [Link]
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Masoudi, M., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. Available at: [Link]
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Joshi, S. D., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Molbank, 2020(4), M1158. Available at: [Link]
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Masoudi, M., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. Available at: [Link]
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Bou وكل, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332. Available at: [Link]
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El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7339. Available at: [Link]
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Application Notes and Protocols for 2-Hydrazinylthiazole in Anti-Mycobacterial Drug Discovery
Introduction: The Imperative for Novel Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel chemical entities with unique mechanisms of action to populate the sparse drug development pipeline. The 2-hydrazinylthiazole scaffold has emerged as a promising pharmacophore in this endeavor. Its structural similarity to portions of known anti-mycobacterial agents and its synthetic tractability make it an attractive starting point for medicinal chemistry campaigns.
This guide provides a comprehensive overview of the application of 2-hydrazinylthiazole derivatives in anti-mycobacterial drug discovery. It is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and detailed experimental protocols to empower the exploration of this chemical class.
Scientific Rationale: Why 2-Hydrazinylthiazole?
The thiazole ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. In the context of anti-TB drug discovery, the 2-aminothiazole moiety is of particular interest as it is structurally analogous to a portion of thiolactomycin, a natural product that inhibits mycolic acid biosynthesis.[1] Mycolic acids are essential components of the unique and resilient cell wall of Mtb, making their biosynthesis pathway a prime target for drug intervention. Specifically, the β-Ketoacyl-ACP Synthase (KasA) protein, a key enzyme in this pathway, is a validated target for many thiazole-containing compounds.[1][2][3]
The incorporation of a hydrazinyl linker at the 2-position of the thiazole ring provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By appending various aromatic and heterocyclic moieties, a diverse library of derivatives can be generated to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6]
Experimental Workflow for 2-Hydrazinylthiazole-Based Drug Discovery
The journey from a scaffold to a potential drug candidate is a multi-step process. The following workflow outlines the key stages in the discovery and preclinical evaluation of 2-hydrazinylthiazole derivatives as anti-mycobacterial agents.
Caption: Workflow for 2-Hydrazinylthiazole Drug Discovery.
Protocols
Protocol 1: General Synthesis of 2-Hydrazinylthiazole Derivatives
This protocol describes a common and adaptable three-component reaction for synthesizing a library of 2-hydrazinylthiazole derivatives.[6] The causality behind this approach lies in its efficiency, allowing for the rapid generation of diverse structures by varying the substituted phenacyl bromides.
Materials:
-
Substituted pyrazole-4-carbaldehyde (or other suitable aldehyde)
-
Thiosemicarbazide
-
Various substituted phenacyl bromides
-
Ethanol (absolute)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of Thiosemicarbazone Intermediate.
-
In a round-bottom flask, dissolve 1 equivalent of the starting aldehyde (e.g., 3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in ethanol.
-
Add 1.1 equivalents of thiosemicarbazide to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification if purity is high.
-
-
Step 2: Cyclization to form the Thiazole Ring.
-
In a new round-bottom flask, suspend 1 equivalent of the synthesized thiosemicarbazone in ethanol.
-
Add 1 equivalent of the desired substituted phenacyl bromide.
-
Reflux the mixture for 6-8 hours. The progress of the Hantzsch thiazole synthesis can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute aqueous solution of ammonia or sodium bicarbonate to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure 2-hydrazinylthiazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]
-
Caption: General Synthetic Scheme for 2-Hydrazinylthiazole Derivatives.
Protocol 2: In Vitro Anti-Mycobacterial Susceptibility Testing
This protocol details the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[7] The rationale for this assay is its relative speed and simplicity compared to traditional colony forming unit (CFU) counting. The resazurin dye in Alamar Blue is reduced by metabolically active mycobacterial cells, resulting in a color change from blue to pink, which can be quantified.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
Sterile 96-well microplates (clear bottom)
-
Test compounds dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Incubator (37°C)
-
Microplate reader (for fluorescence or absorbance)
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of sterile deionized water to all outer-perimeter wells of the 96-well plate to minimize evaporation.
-
In the experimental wells, add 100 µL of 7H9 broth.
-
Serially dilute the test compounds in the plate. Add 2 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%.
-
Include wells for a positive control (Rifampicin) and a negative control (DMSO).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours at 37°C.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
Alternatively, read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink or shows a reduction in fluorescence/absorbance of ≥90% compared to the control wells.[7]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of novel compounds against mammalian cells to ensure a therapeutic window. The MTT assay is a standard colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung, or RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using non-linear regression analysis.[8]
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 2-hydrazinylthiazole scaffold has yielded valuable insights into the structural requirements for anti-mycobacterial activity.
Key SAR Insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazole core significantly influence activity. Electron-withdrawing groups, such as bromo, fluoro, and nitrile, have been shown to enhance anti-tubercular potency.[1][6] For instance, a bromo substituent at the para-position of the phenyl ring has resulted in compounds with MIC values as low as 1.6 µg/mL.[6]
-
Hydrazone Moiety: The hydrazone linker is critical for activity. Modifications at the imine carbon by introducing different aromatic or heterocyclic rings can fine-tune the biological activity. Pyridine-appended derivatives have shown promising activity, with MIC values in the range of 6.40–7.14 µM.[10]
-
Lipophilicity: A balance of lipophilicity (log P) is crucial for cell wall penetration. While some potent compounds have log P values slightly above the typical "rule of five" guidelines, this is often justified for anti-TB drugs which need to permeate the complex, lipid-rich mycobacterial cell wall.[1]
Table 1: Representative Anti-Mycobacterial Activity and Cytotoxicity of 2-Hydrazinylthiazole Derivatives
| Compound ID | R¹ Substituent (on Phenyl) | R² Substituent (on Hydrazone) | MIC against Mtb H37Rv (µg/mL) | CC₅₀ against Mammalian Cells (µM) | Reference |
| 6c | 4-Bromo | Pyrazolyl-piperazinyl | 1.6 | >50 (calculated) | [6] |
| 6d | 4-Fluoro | Pyrazolyl-piperazinyl | 6.25 | >50 (calculated) | [6] |
| 25 | 4-Cyano | 5-bromo-2-(ethynyloxy)benzylidene | 50 | Non-toxic (HEK293t) | [1] |
| 4d | 4-Methyl-5-ethoxycarbonyl | 1-(pyridin-2-yl)ethylidene | 12.5 (µM) | Not Reported | [4] |
| 2i | 4-Methyl-5-ethoxycarbonyl | 2-hydroxyphenylmethylidene | 25 (µM) | Not Reported | [4] |
Proposed Mechanism of Action
While the precise mechanism for all derivatives is under investigation, a significant body of evidence points towards the inhibition of β-Ketoacyl-ACP Synthase (KasA) . KasA is a crucial condensing enzyme involved in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of long-chain mycolic acids.
In silico molecular docking studies have repeatedly shown that 2-hydrazinylthiazole derivatives can fit into the active site of KasA.[1][4] The interactions are often similar to those of known KasA inhibitors like thiolactomycin. The thiazole core and the hydrazone linker can form key hydrogen bonds and hydrophobic interactions with active site residues, leading to enzyme inhibition. This disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to cell death.
Caption: Proposed Mechanism of Action of 2-Hydrazinylthiazole Derivatives.
Conclusion and Future Directions
The 2-hydrazinylthiazole scaffold represents a validated and promising starting point for the development of novel anti-tubercular agents. The synthetic accessibility and the potential to target the essential mycolic acid biosynthesis pathway make it highly attractive. The protocols and data presented herein provide a robust framework for researchers to design, synthesize, and evaluate new derivatives with improved potency and drug-like properties.
Future efforts should focus on:
-
Lead Optimization: Systematically exploring the SAR to enhance potency against drug-resistant strains.
-
Mechanism Deconvolution: Moving beyond computational predictions to biochemical and genetic validation of the target.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the 2-hydrazinylthiazole scaffold from a promising chemical entity to a potential clinical candidate in the fight against tuberculosis.
References
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Jadhav, P. D., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(14), 8771-8782. [Link]
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Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576. [Link]
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Jadhav, P. D., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]
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Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ResearchGate. [Link]
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Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect. [Link]
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Jadhav, P. D., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. ResearchGate. [Link]
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Giram, M., et al. (2023). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Molecular Structure, 1286, 135534. [Link]
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Li, H., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 375. [Link]
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Gu, J., et al. (2010). Antimycobacterial susceptibility testing methods for natural products research. PubMed Central. [Link]
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Pinter, E., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology, 12, 750496. [Link]
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Kankanala, R., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(28), 18017-18031. [Link]
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Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e00508-21. [Link]
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Kashyap, B., et al. (2016). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PubMed Central. [Link]
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Application Notes and Protocols: A Guide to In Vitro α-Amylase Inhibition Assay for Hydrazinylthiazole Derivatives
Introduction: Targeting Carbohydrate Metabolism with Precision
Diabetes mellitus, a metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood glucose levels following a meal.[1][2] This can be achieved by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase.[2][3][4] This enzyme, present in saliva and the pancreas, initiates the breakdown of complex carbohydrates like starch into simpler sugars.[1][3] By impeding the action of α-amylase, the rate of glucose absorption into the bloodstream can be significantly reduced.[1][5]
Hydrazinylthiazole scaffolds have emerged as a promising class of synthetic compounds with potent α-amylase inhibitory activity.[6][7][8][9] Their unique structural features allow for specific interactions with the enzyme's active site, making them attractive candidates for the development of novel anti-diabetic agents.[8][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro assay to test the α-amylase inhibitory potential of hydrazinylthiazole derivatives.
Scientific Rationale: The Mechanism of α-Amylase and its Inhibition
Porcine pancreatic α-amylase is a calcium metalloenzyme that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch and other polysaccharides.[11] The active site of α-amylase contains key catalytic residues, including glutamic acid and aspartic acid, which are crucial for the hydrolytic process.[11] Inhibitors of α-amylase function by binding to the active site, thereby preventing the substrate from accessing these catalytic residues.[1]
The hydrazinylthiazole moiety can be strategically modified with various functional groups to enhance its binding affinity to the α-amylase active site. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole and phenyl rings can significantly influence the inhibitory potency.[8][10] Understanding the mode of inhibition, whether competitive, non-competitive, or mixed, provides valuable insights into the mechanism of action of the test compounds. This can be elucidated through kinetic studies and analysis of Lineweaver-Burk plots.
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the in vitro α-amylase inhibition assay.
Caption: Experimental workflow for α-amylase inhibition assay.
Materials and Reagents
Equipment
-
Spectrophotometer capable of reading at 540 nm
-
Water bath
-
Vortex mixer
-
Micropipettes
-
Test tubes or 96-well plates
Reagents
-
Porcine Pancreatic α-Amylase (EC 3.2.1.1)
-
Soluble Starch
-
3,5-Dinitrosalicylic Acid (DNS)
-
Sodium Potassium Tartrate
-
Sodium Hydroxide (NaOH)
-
Phenol
-
Sodium Sulfite
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer (pH 6.9)
-
Hydrazinylthiazole test compounds
Protocols: A Step-by-Step Guide
Preparation of Reagents
-
Phosphate Buffer (20 mM, pH 6.9): Prepare a 20 mM sodium phosphate buffer and adjust the pH to 6.9. This buffer is used to maintain a stable pH for the enzymatic reaction.
-
α-Amylase Solution (2 U/mL): Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 2 units/mL. Prepare this solution fresh before each experiment.
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of the phosphate buffer. Heat and stir the solution until the starch is completely dissolved.
-
3,5-Dinitrosalicylic Acid (DNS) Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water.
-
Mix the two solutions and make up the final volume to 100 mL with distilled water. The DNS reagent is light-sensitive and should be stored in a dark bottle.
-
-
Hydrazinylthiazole Stock Solutions: Prepare stock solutions of the hydrazinylthiazole test compounds and the standard inhibitor, acarbose, in DMSO. A typical stock concentration is 1 mg/mL. Further dilutions can be made in the phosphate buffer to achieve the desired test concentrations.
α-Amylase Inhibition Assay
-
Reaction Setup: In separate test tubes, add 200 µL of the hydrazinylthiazole test solution (or acarbose solution for the positive control, or buffer for the blank and negative control).
-
Pre-incubation: To each tube, add 200 µL of the α-amylase solution. Vortex gently and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Enzymatic Reaction: Initiate the reaction by adding 200 µL of the starch solution to each tube. Incubate the mixture at 37°C for 20 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 1 mL of the DNS reagent to each tube. Place the tubes in a boiling water bath for 5 minutes. The DNS reagent reacts with the reducing sugars produced by the enzymatic hydrolysis of starch, resulting in a color change from yellow to reddish-brown.[14]
-
Absorbance Measurement: After cooling the tubes to room temperature, add 9 mL of distilled water to each tube and mix well. Measure the absorbance of the solution at 540 nm using a spectrophotometer.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of α-amylase inhibition is calculated using the following formula:
% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Where:
-
Abscontrol is the absorbance of the negative control (enzyme + buffer + starch).
-
Abssample is the absorbance of the test sample (enzyme + inhibitor + starch).
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Kinetic Analysis: Understanding the Mode of Inhibition
To determine the mode of inhibition (competitive, non-competitive, or mixed), enzyme kinetic studies are performed by measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/substrate concentration).
The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition:
-
Competitive Inhibition: The lines intersect on the y-axis.
-
Non-competitive Inhibition: The lines intersect on the x-axis.
-
Mixed Inhibition: The lines intersect at a point other than the axes.
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Data Presentation: Summarizing Key Findings
The results of the α-amylase inhibition assay for a series of hydrazinylthiazole derivatives can be effectively summarized in a table.
| Compound ID | Structure | % Inhibition (at a specific concentration) | IC50 (µM) | Mode of Inhibition |
| Acarbose | - | 95% at X µM | 5.55 ± 0.06 | Competitive |
| HT-01 | [Insert Structure] | 85% at Y µM | 10.2 ± 1.1 | Mixed |
| HT-02 | [Insert Structure] | 72% at Y µM | 15.8 ± 2.3 | Competitive |
| HT-03 | [Insert Structure] | 92% at Y µM | 8.5 ± 0.9 | Mixed |
Note: The IC50 value for acarbose is a representative value from the literature.[8]
Conclusion and Future Directions
This application note provides a robust and reliable protocol for the in vitro assessment of α-amylase inhibition by hydrazinylthiazole derivatives. By following these detailed steps, researchers can effectively screen and characterize novel compounds for their potential as anti-diabetic agents. The inclusion of kinetic studies allows for a deeper understanding of the inhibitor's mechanism of action, which is crucial for lead optimization in the drug discovery process. Future studies may involve in vivo animal models to validate the in vitro findings and to assess the therapeutic potential of the most promising hydrazinylthiazole candidates.
References
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Estimation of reducing sugar by dinitrosalicylic acid method. Biocyclopedia. Available at: [Link]
-
Determination of Reducing Sugar by DNS Method. Scribd. Available at: [Link]
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In vitro α-amylase inhibitory assay. Protocols.io. Available at: [Link]
-
Insights into the inhibitory potential of novel hydrazinyl thiazole-linked indenoquinoxaline against alpha-amylase: a comprehensive QSAR, pharmacokinetic, and molecular modeling study. PubMed. Available at: [Link]
-
What are Alpha-amylase inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Appendix A-1 Reducing sugar determination by 3, 5-dinitrosalicylic acid (DNS) method (Miller, 1959). Available at: [Link]
-
Quantitative estimation of reducing sugar (Glucose) by DNS method. Sciencevivid. Available at: [Link]
-
Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. National Institutes of Health. Available at: [Link]
-
In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. National Institutes of Health. Available at: [Link]
-
Some examples of hydrazine clubbed thiazoles as α‐GLY and α‐AMY inhibitors. ResearchGate. Available at: [Link]
-
Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth. National Institutes of Health. Available at: [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]
-
In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol. Available at: [Link]
-
Inhibition of α-amylase activity by cellulose: kinetic analysis and nutritional implications. Food & Function. Available at: [Link]
-
From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. MDPI. Available at: [Link]
-
Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers in Pharmacology. Available at: [Link]
-
Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. National Institutes of Health. Available at: [Link]
-
Alpha-Amylase inhibition: Significance and symbolism. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. Available at: [Link]
-
New Hybrid Hydrazinyl Thiazole Substituted Chromones: As Potential α-Amylase Inhibitors and Radical (DPPH & ABTS) Scavengers. National Institutes of Health. Available at: [Link]
-
Analysis of kinetic parameters and mechanisms of nanocrystalline cellulose inhibition of α-amylase and α-glucosidase in simulated digestion of starch. PubMed. Available at: [Link]
-
A promising α-amylase inhibitor based on the 2-(2-hydrazinyl) thiazole scaffolds: synthesis, docking studies and biological evaluation. Semantic Scholar. Available at: [Link]
-
Inhibition of α-amylase activity by cellulose: Kinetic analysis and nutritional implications. UQ eSpace. Available at: [Link]
-
ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE. SciELO. Available at: [Link]
-
Kinetics of α-amylase and α-glucosidase inhibitory potential of Zea mays Linnaeus (Poaceae), Stigma maydis aqueous extract: An in vitro assessment. PubMed. Available at: [Link]
-
Inhibition of α-amylase by acarbose. % inhibition in αamylase activity... ResearchGate. Available at: [Link]
-
Alpha-amylase inhibitory effects of acarbose (standard α-amylase... ResearchGate. Available at: [Link]
-
In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. National Institutes of Health. Available at: [Link]
-
Alpha-amylase inhibitory effects of acarbose (standard α-amylase inhibitor). ResearchGate. Available at: [Link]
-
α-amylase and α-glucosidase antidiabetic potential of ten essential oils from Calophyllum inophyllum Linn. Periodikos. Available at: [Link]
Sources
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- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
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- 4. An investigation of the action of porcine pancreatic alpha-amylase on native and gelatinised starches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 12. Synthesis and structure-activity relationships of a series of novel thiazoles as inhibitors of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mystrica.com [mystrica.com]
Application Notes and Protocols: Molecular Docking Simulation of Hydrazinylthiazole Derivatives with Mycobacterium tuberculosis KasA Protein
For: Researchers, scientists, and drug development professionals in the field of computational drug discovery and tuberculosis research.
Abstract: This document provides a comprehensive guide to performing a molecular docking simulation of hydrazinylthiazole derivatives with the β-ketoacyl-ACP synthase (KasA) protein from Mycobacterium tuberculosis. KasA is a critical enzyme in the mycolic acid biosynthesis pathway, making it a validated and attractive target for the development of novel anti-tuberculosis therapeutics.[1][2][3][4] Hydrazinylthiazole derivatives have emerged as a promising class of inhibitors against this target.[5][6][7] This guide will detail the scientific rationale, step-by-step protocols for protein and ligand preparation, execution of the docking simulation using AutoDock Vina, and the subsequent analysis and interpretation of the results. The protocols are designed to be self-validating and are grounded in established computational chemistry principles.
Scientific Rationale and Background
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics.[8][9] The biosynthesis of mycolic acids is carried out by the fatty acid synthase-II (FAS-II) system, which is absent in humans, making its components ideal drug targets.[10][11]
KasA: A Key Player in Mycolic Acid Elongation
The β-ketoacyl-ACP synthase A (KasA) is a vital condensing enzyme within the FAS-II pathway. It catalyzes the Claisen condensation reaction, which is responsible for elongating the acyl chains that are precursors to mycolic acids.[1][2] The essentiality of KasA for the viability of M. tuberculosis has been extensively validated, positioning it as a high-priority target for drug discovery efforts.[3][4]
Hydrazinylthiazole Derivatives: Promising Inhibitors
Recent studies have highlighted the potential of thiazole-based compounds as effective anti-tubercular agents.[5][12] The thiazole scaffold is structurally similar to parts of natural inhibitors of KasA, such as thiolactomycin.[5][7] Hydrazinylthiazole derivatives, in particular, have been synthesized and shown to exhibit significant inhibitory activity against M. tuberculosis, with in silico studies suggesting a favorable binding mode within the KasA active site.[5][6][7][13]
Molecular Docking: A Powerful Predictive Tool
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[14] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding affinity.[15] By simulating the interaction between hydrazinylthiazole derivatives and the KasA protein, we can predict their binding affinities, identify key interacting residues, and guide the rational design of more potent inhibitors.
Experimental Workflow Overview
The molecular docking simulation process can be broken down into four main stages: Data Acquisition, System Preparation, Docking Simulation, and Analysis. This workflow ensures a systematic and reproducible approach to predicting the binding interactions.
Figure 1: Overall workflow for the molecular docking simulation of hydrazinylthiazole with the KasA protein.
Detailed Protocols
This section provides step-by-step protocols for the molecular docking simulation using widely accepted and freely available software tools such as UCSF Chimera and AutoDock Vina.[16][17]
3.1. Required Software
-
UCSF Chimera or ChimeraX: For visualization and preparation of protein and ligand structures.[16]
-
AutoDock Tools (MGLTools): Used for preparing PDBQT files for both the protein and the ligand.[14]
-
AutoDock Vina: The docking engine for performing the simulation.[17]
-
Discovery Studio Visualizer or PyMOL: For advanced visualization and analysis of docking results.
3.2. Protocol 1: KasA Protein Preparation
The goal of this protocol is to prepare the KasA protein structure for docking by removing non-essential molecules, adding necessary atoms, and converting it to the required file format.
-
Obtain the Protein Structure:
-
Initial Cleaning of the PDB File:
-
Open the downloaded PDB file (e.g., 2WGD.pdb) in UCSF Chimera.
-
The KasA protein is a homodimer.[2] For this simulation, we will use a single chain (e.g., Chain A). Delete the other chain.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands (if any), and other heteroatoms. This is crucial as their presence can interfere with the docking process.
-
-
Prepare the Protein for Docking:
-
Use the "Dock Prep" tool in UCSF Chimera.[16]
-
This tool will:
-
Add hydrogen atoms to the protein, which are typically absent in crystal structures but are vital for defining the correct ionization and steric properties of the amino acid residues.
-
Assign partial charges to each atom using a force field (e.g., AMBER). Atomic charges are essential for calculating the electrostatic interactions between the protein and the ligand.[18]
-
-
-
Save the Prepared Protein:
-
Save the prepared protein structure as a Mol2 file (e.g., kasA_prepared.mol2).
-
Open AutoDock Tools (ADT).
-
Load the prepared protein (kasA_prepared.mol2).
-
Go to Grid -> Macromolecule -> Choose and select the loaded protein.
-
Save the protein in the PDBQT format (kasA.pdbqt). The PDBQT format includes partial charges (Q) and atom types (T), which are necessary for AutoDock Vina.[14]
-
3.3. Protocol 2: Hydrazinylthiazole Ligand Preparation
This protocol focuses on preparing the small molecule ligand for the docking simulation.
-
Obtain or Draw the Ligand Structure:
-
The 2D structure of the hydrazinylthiazole derivative can be obtained from databases like PubChem or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structure in a 2D format like SDF or MOL.
-
-
Generate 3D Coordinates and Prepare the Ligand:
-
Open the 2D ligand file in UCSF Chimera. The software will generate a 3D conformation.
-
Use the "Add H" functionality to add hydrogen atoms.
-
Use the "Add Charge" tool to assign Gasteiger partial charges, which are commonly used for small molecules in docking studies.[19]
-
Alternatively, specialized tools like Dockamon can be used for comprehensive ligand preparation.[20]
-
-
Save in PDBQT Format:
-
Open the prepared ligand in AutoDock Tools.
-
Go to Ligand -> Input -> Open and select the prepared ligand file.
-
The tool will automatically detect the root of the molecule and define the rotatable bonds, which are crucial for flexible ligand docking.[19][21] You can manually inspect and adjust the rotatable bonds if necessary.
-
Save the ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Figure 2: Detailed workflow for protein and ligand preparation.
3.4. Protocol 3: Running the Molecular Docking Simulation with AutoDock Vina
This protocol describes how to define the search space and execute the docking calculation.
-
Define the Binding Site (Grid Box):
-
The binding site of KasA is a long hydrophobic tunnel that accommodates the growing acyl chain.[2][8] Previous studies with inhibitors like thiolactomycin have elucidated key residues in this pocket.[2][8]
-
In AutoDock Tools, load the prepared protein (kasA.pdbqt).
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the grid box to encompass the entire active site tunnel. It is crucial that the box is large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Note down the coordinates for the center of the grid box (e.g., center_x, center_y, center_z) and the dimensions of the box (e.g., size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina.
-
Add the following lines to conf.txt, replacing the example values with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the reliability of the results.[22] A value of 8 is a good starting point.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your kasA.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
-
This will initiate the docking simulation. The progress will be displayed in the terminal, and a log file (docking_log.txt) will be created. The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand.
-
Data Analysis and Interpretation
The output of the docking simulation provides valuable information about the binding of the hydrazinylthiazole derivative to the KasA protein.
4.1. Binding Affinity and Docking Scores
AutoDock Vina calculates the binding affinity in kcal/mol.[23] The more negative the value, the stronger the predicted binding. The output file will list the binding affinities for the top predicted poses.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.4 | 0.000 |
| 2 | -9.1 | 1.254 |
| 3 | -8.9 | 2.013 |
| ... | ... | ... |
| Table 1: Example of docking results for a hydrazinylthiazole derivative with KasA. |
4.2. Visualization of Binding Poses
-
Open the receptor file (kasA.pdbqt) and the docking results file (docking_results.pdbqt) in a visualization tool like Discovery Studio Visualizer or PyMOL.
-
Analyze the top-ranked binding pose (the one with the lowest binding energy).
-
Examine the interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic interactions: The KasA binding site is largely hydrophobic, so interactions with nonpolar residues are expected to be significant.[8]
-
Pi-stacking and cation-pi interactions: These can occur between aromatic rings in the ligand and protein.
-
4.3. Interpretation of Results
-
Correlation with Experimental Data: The predicted binding affinities should ideally be correlated with experimental data, such as IC50 or Ki values from enzymatic assays, if available.[24]
-
Identification of Key Residues: The analysis of the binding pose will reveal the key amino acid residues in the KasA active site that interact with the hydrazinylthiazole derivative. This information is invaluable for understanding the mechanism of inhibition and for designing new derivatives with improved affinity and selectivity. For instance, interactions with the catalytic triad (Cys171, His311, His345) would be of particular interest.[1]
-
Structure-Activity Relationship (SAR) Studies: By docking a series of hydrazinylthiazole derivatives with varying substituents, you can build a structure-activity relationship model. This can help in identifying which chemical modifications are likely to enhance the binding affinity.
Conclusion
Molecular docking is a powerful and cost-effective method for investigating the binding of potential inhibitors to their protein targets. The protocols outlined in this guide provide a robust framework for simulating the interaction of hydrazinylthiazole derivatives with the M. tuberculosis KasA protein. By carefully preparing the system, running the simulation, and analyzing the results, researchers can gain valuable insights that can accelerate the discovery and development of new anti-tuberculosis drugs.
References
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Luckner, S. R., Machutta, C. A., Tonge, P. J., & Kisker, C. (2009). Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin. Structure, 17(7), 1004–1013. [Link]
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Schiebel, J., et al. (2013). Structural Basis for the Recognition of Mycolic Acid Precursors by KasA, a Condensing Enzyme and Drug Target from Mycobacterium Tuberculosis. Journal of Biological Chemistry, 288(44), 31456-31466. [Link]
-
Kremer, L., et al. (2002). The role of KasA in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Journal of Biological Chemistry, 277(44), 41851-41857. [Link]
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Al-Balas, Q., et al. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Frontiers in Molecular Biosciences, 9, 982305. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Gising, J., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(14), 8771-8782. [Link]
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RCSB Protein Data Bank. 2WGD: Crystal structure of KasA of Mycobacterium tuberculosis. [Link]
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ResearchGate. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]
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AutoDock Vina Official Website. [Link]
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AutoDock Vina Tutorial. [Link]
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RSC Publishing. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]
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RSC Publishing. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key topics in molecular docking for drug design. Molecules, 20(7), 13384–13421. [Link]
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Ekins, S., et al. (2020). Computational Approaches to Identify Molecules Binding to Mycobacterium tuberculosis KasA. ACS Omega, 5(47), 30473-30485. [Link]
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National Institutes of Health. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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Application Notes and Protocols for the Hantzsch Synthesis of Fluorophenyl-Based Thiazoles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorophenyl-based thiazoles using the Hantzsch thiazole synthesis. This document delves into the underlying mechanism, provides detailed experimental protocols, and offers insights into the optimization and application of this versatile reaction.
Introduction: The Significance of Fluorophenyl-Thiazoles and the Hantzsch Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a fluorophenyl moiety into the thiazole core can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making fluorophenyl-based thiazoles highly sought-after targets in drug discovery.[4][5]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[6] It is a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[6][7] This guide will focus on the practical application of the Hantzsch synthesis for preparing fluorophenyl-substituted thiazoles, providing both fundamental understanding and actionable protocols.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Hantzsch synthesis proceeds through a well-established multi-step pathway.[7][8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
The overall reaction involves the formation of a carbon-sulfur bond and a carbon-nitrogen bond, leading to the stable, aromatic thiazole heterocycle.
Visualizing the Mechanism:
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols: Synthesis of a Representative Fluorophenyl-Based Thiazole
This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(4-fluorophenyl)thiazole, a common building block in medicinal chemistry.
Materials and Reagents
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-bromo-4-fluoroacetophenone)
-
Thiourea
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution (5%)
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Expert Insight: Using a slight excess of thiourea can help drive the reaction to completion.
-
-
Solvent Addition: Add absolute ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating. A typical concentration is 0.5-1.0 M.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9][11] A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 50:50). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Reactions are typically complete within 2-5 hours.[4][11]
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate or sodium bicarbonate.[7] This will neutralize any acid formed during the reaction and precipitate the thiazole product, which is often poorly soluble in water.[7]
-
Stir the mixture for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(4-fluorophenyl)thiazole.[11]
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Visualizing the Experimental Workflow:
Caption: A typical experimental workflow for the Hantzsch synthesis.
Optimization and Variations
While the classical Hantzsch synthesis is robust, several modifications can be employed to improve yields, reduce reaction times, and enhance the "greenness" of the procedure.
Solvent Selection
While ethanol and methanol are commonly used, other solvents or solvent systems can be beneficial. For instance, a mixture of ethanol and water has been shown to be effective in some cases.[12][13] Solvent-free conditions have also been reported to increase reaction rates and yields.[10][14]
Catalysis
Although many Hantzsch syntheses proceed without a catalyst, certain variations utilize catalysts to improve efficiency. For multi-component reactions, catalysts such as silica-supported tungstosilisic acid have demonstrated high yields.[12][14]
Temperature and Reaction Time
The optimal temperature and reaction time are substrate-dependent. While many reactions require reflux, some can proceed at room temperature, especially with more reactive substrates or with the aid of catalysts.[9] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, improve yields.[15]
Data Summary: Representative Conditions for Fluorophenyl-Thiazole Synthesis
| α-Haloketone | Thio-component | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 2-bromo-4-fluoroacetophenone | Thiosemicarbazones | Ethanol | None | Reflux, 4-5 h | 61-80 | [4][5] |
| 2-bromo-4-fluoroacetophenone | Thiourea | Methanol | None | 100°C, 30 min | High | [7] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & fluorobenzaldehydes | Ethanol/Water | SiW.SiO₂ | 65°C, 2-3.5 h | 79-90 | [12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Suboptimal temperature.- Incorrect solvent.- Impure reagents.- Reaction not run long enough. | - Gently heat the reaction (40-60°C) or increase to reflux.[9]- Try alternative solvents like methanol or ethanol/water mixtures.[9]- Ensure high purity of starting materials.- Monitor the reaction by TLC to ensure completion.[9] |
| Formation of Byproducts | - Side reactions due to harsh conditions.- Competing reaction pathways. | - Carefully control the reaction temperature.- Consider a milder catalyst or catalyst-free conditions if applicable. |
| Product Does Not Precipitate | - Product is soluble in the work-up solution. | - Extract the product with a suitable organic solvent (e.g., ethyl acetate) after neutralization.[9] |
Applications in Drug Development
Fluorophenyl-based thiazoles synthesized via the Hantzsch method are valuable intermediates and final products in drug discovery. Their diverse biological activities make them attractive candidates for development as:
-
Anticancer Agents: Many thiazole derivatives exhibit potent anti-proliferative activity.[16][17]
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal compounds.[1]
-
Enzyme Inhibitors: Fluorophenyl-thiazoles have been investigated as inhibitors for various enzymes, such as α-amylase in the context of diabetes management.[4][5]
The ability to readily synthesize a variety of substituted fluorophenyl-thiazoles using the Hantzsch method allows for the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
The Hantzsch thiazole synthesis is a powerful and enduring tool for the construction of thiazole-containing molecules. Its application to the synthesis of fluorophenyl-based thiazoles provides a direct route to compounds of significant interest in medicinal chemistry and drug development. By understanding the reaction mechanism, optimizing reaction conditions, and employing modern techniques, researchers can efficiently access a wide range of these valuable compounds.
References
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Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
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Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. [Link]
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Khan, K. M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11389–11401. [Link]
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ResearchGate. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
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bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Al-dujaili, A. H., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 10, 2038–2046. [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]
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G. A. A. Al-Hakami, et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41659–41670. [Link]
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Khan, K. M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11389–11401. [Link]
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International Journal of Research in Pharmacy and Science. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
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Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
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Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]
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Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]
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ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]
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Góngora-Benítez, M., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(5), 5795–5805. [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
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Wang, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 89. [Link]
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El-Sayed, M. A. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(49), 30588–30596. [Link]
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Application Notes & Protocols: Developing 2-Hydrazinylthiazole Derivatives as Anti-Candida Agents
<
For Research Use Only.
Introduction
Invasive fungal infections, particularly those caused by Candida species, represent a significant and growing threat to public health. The emergence of drug-resistant strains, coupled with the limited arsenal of clinically approved antifungal agents, necessitates the urgent discovery of novel therapeutics. The thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its wide range of biological activities.[1] Specifically, 2-hydrazinylthiazole derivatives have emerged as a promising class of compounds with potent anti-Candida activity, in some cases exceeding that of the reference drug fluconazole.[2][3]
These compounds are thought to exert their antifungal effect similarly to other azole antifungals by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4] The hydrazone linkage at the 2-position of the thiazole ring appears to be a key structural feature for enhanced antifungal potency.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary toxicological assessment of novel 2-hydrazinylthiazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-Candida agents.
Workflow for Anti-Candida Agent Development
The discovery and preclinical development process for novel 2-hydrazinylthiazole derivatives follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that promising candidates are identified based on both efficacy and safety.
Caption: Overall workflow from synthesis to lead candidate selection.
Protocol 1: Synthesis of 2-Hydrazinylthiazole Derivatives
The synthesis of the target compounds is typically achieved via a Hantzsch thiazole synthesis followed by condensation with an appropriate aldehyde or ketone. This protocol outlines a general, reliable method.
Rationale: The key reaction involves the cyclization of a thiosemicarbazone with an α-haloketone. The thiosemicarbazone intermediate is readily formed from the reaction of thiosemicarbazide with a desired aldehyde. This multi-step, one-pot synthesis is efficient and allows for significant structural diversity by varying the starting aldehyde and α-haloketone.[5][6]
Caption: General synthesis scheme for 2-hydrazinylthiazole derivatives.
Step-by-Step Protocol:
-
Thiosemicarbazone Formation:
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in ethanol.
-
Add the desired substituted aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone intermediate often precipitates and can be collected by filtration.
-
-
Thiazole Ring Formation (Cyclization):
-
To the ethanolic solution/suspension of the thiosemicarbazone intermediate (1.0 eq), add the appropriate α-haloketone (e.g., 2-bromoacetophenone derivative) (1.0 eq).
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After cooling, a solid product typically forms. If not, reduce the solvent volume under reduced pressure.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water and then cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure 2-hydrazinylthiazole derivative.
-
-
Characterization:
-
Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Antifungal Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[9]
Rationale: This method determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. It provides a quantitative measure of a drug's potency. RPMI-1640 medium buffered with MOPS is used because it is a chemically defined medium that supports the growth of Candida species while minimizing drug-media interactions.[9]
Step-by-Step Protocol:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized derivatives (e.g., 10 mg/mL) in 100% Dimethyl Sulfoxide (DMSO).
-
Culture Medium: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) and buffer it to pH 7.0 with 0.165 M Morpholinopropanesulfonic acid (MOPS).
-
Fungal Inoculum: Culture the Candida strain (e.g., C. albicans ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7][10]
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a microtiter plate.
-
In well 1, add 200 µL of the working drug solution (prepared by diluting the stock in RPMI).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Include a reference drug (e.g., Fluconazole) and a solvent control (DMSO) in parallel.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, take 10-20 µL from each well that shows no visible growth and spot it onto an SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest drug concentration that results in no fungal growth on the agar plate (≥99.9% killing).[10]
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess whether the antifungal activity of the compounds is due to selective toxicity against fungi or general cytotoxicity. The MTT assay is a standard colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[12]
-
Data Interpretation and Lead Selection
The ultimate goal is to identify compounds that are potent against Candida species but exhibit low toxicity towards human cells.
Data Summary:
| Compound ID | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
| 7a | 7.81[2] | >64 | >100 | >12.8 |
| 7e | 3.90[2] | 15.62 | >100 | >25.6 |
| T2 | 0.008–0.98[13] | 0.015–0.98 | >50 | >51 |
| T3 | 0.008–0.98[13] | 0.015–0.98 | >50 | >51 |
| Fluconazole | 15.62[2] | >64 | >200 | >12.8 |
| Nystatin | 0.015–7.81[13] | - | Low | - |
| (Note: Data presented are representative values from cited literature and should be determined experimentally for newly synthesized compounds.) |
Selectivity Index (SI):
A critical parameter for prioritizing compounds is the Selectivity Index (SI). It provides a measure of a compound's selective toxicity.
-
SI = IC₅₀ (mammalian cells) / MIC (Candida species)
A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a potential drug candidate. Compounds with an SI ≥ 10 are generally considered promising for further investigation.
References
- EBSCO. (2024). Thiazole antifungals | Research Starters.
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Mierzchala-Kowalczyk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. Available at: [Link]
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Vasile, C., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. Available at: [Link]
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Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. Available at: [Link]
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Pierce, C. G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology. Available at: [Link]
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Maillard, L. T., et al. (2013). Synthesis and anti-Candida activity of novel 2-hydrazino-1,3-thiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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El-Said, K. R., & El-Sherbiny, G. M. (2011). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut. International Scholars Journals. Available at: [Link]
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Mierzchala-Kowalczyk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. CoLab. Available at: [Link]
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Łączkowski, K. Z., et al. (2019). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. ResearchGate. Available at: [Link]
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Mierzchała-Kowalczyk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Available at: [Link]
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Vasile, C., et al. (2019). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. Available at: [Link]
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Vasile, C., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. ResearchGate. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Al-Buraiki, Z., & Al-Belushi, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. Available at: [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Elfita, E., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Molecular and Cellular Biomedical Sciences. Available at: [Link]
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Jahn, B., et al. (1995). Susceptibility testing of C. albicans with the MTT assay. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2019). Structure–activity relationship of 2-thiazolylhydrazone derivatives. ResearchGate. Available at: [Link]
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Pinto, D. C. G. A., et al. (2023). Structure–activity relationship of antifungal agents. ResearchGate. Available at: [Link]
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Abusaif, M. S., et al. (2023). A General structure for 2‐(2‐hydrazineyl)thiazole derivatives. ResearchGate. Available at: [Link]
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G. S., S., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances. Available at: [Link]
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Application Notes and Protocols for Screening 2-Hydrazinylthiazole Libraries for Antibacterial Activity
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1][2][3] Thiazole derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][4][5][6] Specifically, the 2-hydrazinylthiazole scaffold has emerged as a promising pharmacophore for the development of new antibacterial drugs.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 2-hydrazinylthiazole compound libraries to identify and characterize novel antibacterial candidates.
These application notes detail the rationale behind the experimental design, provide step-by-step protocols for primary screening, determination of minimum inhibitory concentration (MIC), and assessment of cytotoxicity. The aim is to equip researchers with the necessary tools to efficiently evaluate compound libraries and advance promising hits towards further development.
Rationale and Screening Strategy
The successful identification of novel antibacterial agents from a compound library relies on a robust and logical screening cascade. This process is designed to efficiently eliminate inactive or undesirable compounds while prioritizing those with potent and selective antibacterial activity.
The Importance of the 2-Hydrazinylthiazole Scaffold
The thiazole ring is a core component of numerous clinically approved drugs and natural products, valued for its diverse biological activities.[6] The introduction of a hydrazinyl group at the 2-position of the thiazole ring has been shown to be a valuable strategy in the synthesis of compounds with significant antibacterial potential.[7][8][9] This scaffold allows for diverse chemical modifications, enabling the generation of large and structurally varied compound libraries, which increases the probability of identifying potent antibacterial hits.
A Tiered Screening Approach
A multi-step screening approach is recommended to effectively manage the evaluation of a 2-hydrazinylthiazole library. This strategy begins with a broad primary screen to identify any compounds exhibiting antibacterial activity. This is followed by more quantitative secondary assays to determine the potency of the active compounds. Finally, initial safety profiling is conducted to assess the selectivity of the lead candidates.
Experimental Workflow Diagram
The following diagram illustrates the proposed screening cascade for the evaluation of 2-hydrazinylthiazole libraries.
Caption: A tiered workflow for screening 2-hydrazinylthiazole libraries.
Detailed Protocols
PART 1: Primary Antibacterial Screening (Agar Well Diffusion Method)
This initial screen is a qualitative method to rapidly identify compounds with any level of antibacterial activity. The agar well diffusion assay is a cost-effective and straightforward method for this purpose.
Principle: An antimicrobial agent diffusing from a well into an agar medium inoculated with a test microorganism will inhibit the growth of the organism in a circular zone around the well. The size of the zone of inhibition is proportional to the potency of the antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
2-hydrazinylthiazole compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (solvent used to dissolve compounds)
-
Sterile broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, and tips
-
Sterile cork borer or pipette tip for making wells
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of each 2-hydrazinylthiazole compound solution at a single, high concentration (e.g., 1 mg/mL) into separate wells. Also, add the positive and negative controls to their respective wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters for each compound. Compounds showing a clear zone of inhibition are considered "hits" and are selected for secondary screening.
PART 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] This is a crucial step to quantify the potency of the "hits" from the primary screen. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.[10][14]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Active 2-hydrazinylthiazole compounds
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive and negative controls
Protocol:
-
Compound Preparation: Prepare a stock solution of each "hit" compound in a suitable solvent. Create a series of two-fold serial dilutions of each compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the primary screening protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Plate Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing the compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: Wells containing only inoculated broth (no compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A standard antibiotic with a known MIC for the test organism.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.[10]
PART 3: Cytotoxicity Assessment (MTT Assay)
It is essential to evaluate the potential toxicity of promising antibacterial compounds against mammalian cells to ensure their selectivity.[15][16] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the most potent 2-hydrazinylthiazole compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.
Data Presentation and Interpretation
Minimum Inhibitory Concentration (MIC) Data
The MIC values obtained from the broth microdilution assay should be tabulated for clear comparison.
Table 1: Hypothetical MIC Values of Selected 2-Hydrazinylthiazole 'Hits'
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| HZT-001 | 4 | 16 |
| HZT-002 | >128 | >128 |
| HZT-003 | 2 | 8 |
| HZT-004 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation: Lower MIC values indicate higher antibacterial potency.[14][19][20] In the example above, HZT-003 is the most potent compound against both bacterial strains among the tested novel compounds. It is important not to directly compare the numerical MIC values of different drugs without considering their respective breakpoints.[14][19][20]
Cytotoxicity Data and Therapeutic Index
The results from the cytotoxicity assay are used to determine the selectivity of the compounds.
Table 2: Hypothetical Cytotoxicity (IC50) and Therapeutic Index (TI) of Potent 'Hits'
| Compound ID | IC50 on HeLa cells (µg/mL) | MIC vs. S. aureus (µg/mL) | Therapeutic Index (TI) (IC50/MIC) |
| HZT-001 | 100 | 4 | 25 |
| HZT-003 | 50 | 2 | 25 |
| Doxorubicin | 1 | NA | NA |
Interpretation: The Therapeutic Index (TI) is a quantitative measure of the selectivity of a compound. It is calculated by dividing the IC50 value by the MIC value. A higher TI is desirable as it indicates that the compound is more toxic to bacteria than to mammalian cells. In this example, both HZT-001 and HZT-003 show a favorable therapeutic index.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the systematic screening of 2-hydrazinylthiazole libraries for antibacterial activity. By following this tiered approach, researchers can efficiently identify and prioritize compounds with potent and selective antibacterial properties for further preclinical development. Careful execution of these assays and thoughtful interpretation of the data are critical for the successful discovery of next-generation antibacterial agents.
References
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Institutes of Health. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]
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Synthesis and Evaluation of Novel Thiazole Derivatives. ResearchGate. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. National Institutes of Health. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]
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Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. MDPI. [Link]
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Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
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Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
-
M07-A8. Regulations.gov. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. PubMed Central. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
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2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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Application Notes and Protocols for the Synthesis of Diarylsulfide-Containing 2-Hydrazinylthiazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The convergence of the diarylsulfide motif with the 2-hydrazinylthiazole scaffold has yielded a class of compounds with significant therapeutic potential. Thiazole-based structures are foundational in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The addition of a hydrazinyl group at the 2-position and a diarylsulfide substituent creates a unique chemical architecture that has demonstrated promising activity in several areas, including as anticancer, antimicrobial, and antioxidant agents.[2][3][4]
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods for preparing these target molecules. The narrative emphasizes the rationale behind the chosen synthetic routes, offering insights to facilitate optimization and analogue synthesis. The general synthetic approach is a multi-step process, which can be broken down into three principal stages:
-
Formation of the Thiazole Core: Typically achieved via the Hantzsch thiazole synthesis, a robust and versatile method for creating substituted 2-aminothiazoles.
-
Introduction of the Hydrazinyl Moiety: This is often accomplished through diazotization of a 2-aminothiazole precursor, followed by reduction.[5]
-
Construction of the Diarylsulfide Linkage: Commonly formed using an Ullmann-type condensation reaction, which couples a thiol with an aryl halide.[6][7]
The modularity of this synthetic pathway allows for extensive derivatization at multiple points, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Workflow and Key Transformations
The overall synthetic strategy is depicted below. Each key transformation is discussed in detail in the subsequent sections.
Caption: General Synthetic Workflow.
Stage 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thiourea or thiosemicarbazide. The choice between thiourea and thiosemicarbazide at this stage is a critical strategic decision.
-
Using Thiosemicarbazide: This is the most direct route, yielding a 2-hydrazinylthiazole derivative in a single step. This approach is efficient for simpler analogues.[8]
-
Using Thiourea: This route first produces a 2-aminothiazole intermediate.[9] While it adds a step to the overall synthesis (the subsequent conversion of the amino group to a hydrazine), it offers greater flexibility. The 2-aminothiazole intermediate is often more stable and easier to handle and can be used to synthesize a wider variety of derivatives.[10]
Protocol 1: Synthesis of 4-Aryl-2-hydrazinylthiazole via Thiosemicarbazide
This protocol describes the reaction of a substituted phenacyl bromide with thiosemicarbazide.[1]
Materials:
-
Substituted phenacyl bromide (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the substituted phenacyl bromide (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-2-hydrazinylthiazole.
Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a suitable solvent that facilitates the dissolution of reactants and allows for heating to reflux to drive the reaction.
Stage 2: Conversion of 2-Aminothiazole to 2-Hydrazinylthiazole
When the synthesis begins with thiourea, the resulting 2-aminothiazole must be converted to the corresponding hydrazine. This is a classic transformation involving diazotization followed by reduction.[5]
Caption: Diazotization-Reduction Pathway.
Protocol 2: Diazotization and Reduction to 2-Hydrazinylthiazole
Materials:
-
2-Aminothiazole derivative (10 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (11 mmol)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (30 mmol)
-
Beakers, ice bath, stirring plate
Procedure:
-
Diazotization: Dissolve the 2-aminothiazole derivative (10 mmol) in concentrated HCl (15 mL) and water (15 mL), cooling the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 5 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.[5]
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (30 mmol) in concentrated HCl (20 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
To obtain the free hydrazine, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
Causality: The diazotization reaction converts the primary amine into a diazonium group, a good leaving group (N₂).[5] This is performed at low temperatures because diazonium salts can be unstable. The subsequent reduction with stannous chloride, a mild reducing agent, converts the diazonium salt to the desired hydrazine.
Stage 3: Ullmann Condensation for Diarylsulfide Synthesis
The Ullmann condensation is a classical and effective method for forming carbon-sulfur bonds, specifically for creating diaryl sulfides.[7][11] This copper-catalyzed reaction couples an aryl halide with a thiophenol.[6] In our synthesis, one aryl component is the hydrazinylthiazole (which must be halogenated) and the other is a substituted thiophenol.
Protocol 3: Copper-Catalyzed C-S Cross-Coupling
Materials:
-
Halogenated 2-hydrazinylthiazole derivative (1.0 mmol)
-
Substituted thiophenol (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (10 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the halogenated thiazole (1.0 mmol), substituted thiophenol (1.2 mmol), CuI (0.1 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC, typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The mechanism is believed to involve the formation of a copper(I) thiolate species. Oxidative addition of the aryl halide to this copper complex, followed by reductive elimination, yields the diaryl sulfide product and regenerates the copper(I) catalyst. A base is required to deprotonate the thiophenol, and a high-boiling polar aprotic solvent is used to facilitate the reaction at elevated temperatures.[6][7] Modern protocols may use ligands like 1,10-phenanthroline or specific diols to improve yields and lower reaction temperatures.[6]
Characterization and Data Analysis
Confirmation of the synthesized structures is crucial. A combination of spectroscopic methods should be employed.
| Technique | Purpose | Key Observables for Diarylsulfide-Hydrazinylthiazole |
| ¹H NMR | Structural elucidation, proton environment | - Singlet for the C5-H of the thiazole ring (δ 6.2-7.5 ppm).[12] - Broad singlet for the N-H proton of the hydrazine (δ 11.2-12.5 ppm).[12] - Signals in the aromatic region (δ 7-8.5 ppm) corresponding to the aryl rings. - Azomethine proton (-CH=N-) if a hydrazone is formed (δ 7.8-8.4 ppm).[12] |
| ¹³C NMR | Carbon skeleton confirmation | - Characteristic signals for the thiazole ring carbons: C2 (δ ~168 ppm), C4 (δ ~150-160 ppm), and C5 (δ ~102-105 ppm).[12] - Signals for the aromatic carbons of the diaryl system. |
| FT-IR | Functional group identification | - N-H stretching of the hydrazine group (~3100-3300 cm⁻¹).[12] - C=N stretching of the thiazole ring and any imine bonds (~1600-1700 cm⁻¹).[12] - Aromatic C=C stretching (~1400-1600 cm⁻¹).[12] |
| HRMS | Molecular formula confirmation | - The experimentally determined mass should closely match the calculated mass for the proposed structure, confirming elemental composition.[12] |
Biological Significance and Applications
Diarylsulfide-containing 2-hydrazinylthiazole derivatives have been investigated for a range of biological activities. Their mechanism of action is often related to their ability to act as enzyme inhibitors or as chelating agents for metal ions crucial for pathogen survival.[1]
-
Anticancer Activity: Certain derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer.[2][13] The mechanism can involve the inhibition of key protein kinases.[14]
-
Antimicrobial Activity: These compounds have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][15] They have also been evaluated for antimycobacterial activity against Mycobacterium tuberculosis.[1]
-
Antioxidant Activity: The hydrazinyl moiety can contribute to radical scavenging properties, making some of these compounds effective antioxidants.[3][4]
-
Antidiabetic Potential: Recent studies have explored their role as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes.[16]
The diverse biological profile of this scaffold makes it a highly attractive starting point for the development of new therapeutic agents. The synthetic protocols outlined herein provide a robust framework for accessing these valuable molecules and exploring their full potential in drug discovery.
References
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- Al-Romaigh, F. A., et al. (2021). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH).
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Masoudi, M., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. Available from: [Link]
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Masoudi, M., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. Available from: [Link]
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- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (Date unavailable).
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Adam, G., et al. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Monnereau, L., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available from: [Link]
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Khalid, M., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. Available from: [Link]
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An Ulmann-type reaction in diaryl sulfide synthesis. (Date unavailable). ResearchGate. Available from: [Link]
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Functional groups of the hydrazinyl-thiazole derivatives 2a–p. (Date unavailable). ResearchGate. Available from: [Link]
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Functional groups of the hydrazinyl-thiazole derivatives 2a-p. (Date unavailable). ResearchGate. Available from: [Link]
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Synthesis, Characterization & Molecular Docking Study of Hydrazinylthiazole Derivatives as Antibacterial Agents. (Date unavailable). ResearchGate. Available from: [Link]
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Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. (Date unavailable). ResearchGate. Available from: [Link]
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General reaction for the diazotization and coupling reactions. (Date unavailable). ResearchGate. Available from: [Link]
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Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. (2022). ResearchGate. Available from: [Link]
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Grozav, A., et al. (2014). The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. PubMed. Available from: [Link]
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Ullmann condensation. (Date unavailable). Wikipedia. Available from: [Link]
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Mograbi, B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available from: [Link]
- 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (Date unavailable).
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Porfire, A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available from: [Link]
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Tang, M. L. (2023). Synthesis Of Aryl Sulfides From Thiophenol Response Research. Globe Thesis. Available from: [Link]
- 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (Date unavailable).
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Diazotisation. (Date unavailable). Organic Chemistry Portal. Available from: [Link]
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Işık, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central. Available from: [Link]
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Diazotization of heterocyclic primary amines. (1990). Chemical Reviews. Available from: [Link]
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Application Notes & Protocols: A Deep Dive into the Evaluation of Hydrazinylthiazole Compounds for Antiglycation Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Glycation Challenge and the Hydrazinylthiazole Opportunity
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a key pathogenic process in the development of chronic diseases, most notably diabetic complications.[1][2][3][4] This cascade, known as the Maillard reaction, culminates in the formation of a heterogeneous group of molecules termed Advanced Glycation End-products (AGEs).[2][4] The accumulation of AGEs leads to cellular dysfunction and tissue damage through mechanisms such as protein cross-linking and interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers inflammatory pathways and oxidative stress.[1][2][5]
The quest for effective antiglycation agents is a critical frontier in therapeutic development. Among the promising scaffolds, hydrazinylthiazole derivatives have emerged as potent inhibitors of glycation.[6][7][8][9] The structural motif of these compounds, featuring a hydrazine group linked to a thiazole ring, is believed to confer the ability to trap reactive carbonyl species (RCS) like methylglyoxal (MGO), key intermediates in AGE formation.[10] This document provides a comprehensive guide to the principles and methodologies for evaluating the antiglycation potential of novel hydrazinylthiazole compounds.
The Chemistry of Glycation: A Target for Hydrazinylthiazole Intervention
The glycation process is a complex, multi-step reaction. Understanding this pathway is fundamental to appreciating the mechanism of action of hydrazinylthiazole inhibitors.
Figure 1: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs) and the proposed inhibitory mechanism of hydrazinylthiazole compounds through the trapping of reactive carbonyl species.
In Vitro Evaluation of Antiglycation Potential: Core Protocols
The cornerstone of assessing antiglycation activity lies in well-defined in vitro models that mimic physiological glycation. The most widely adopted assays are the Bovine Serum Albumin (BSA)-glucose and BSA-methylglyoxal (MGO) models.
The BSA-Glucose Assay: A Model for Early and Late-Stage Glycation Inhibition
This assay evaluates the ability of a test compound to inhibit the formation of fluorescent AGEs from the reaction between a model protein (BSA) and a reducing sugar (glucose).
Principle: The incubation of BSA and glucose over an extended period results in the formation of fluorescent AGEs. The fluorescence intensity is directly proportional to the extent of glycation. An effective inhibitor will reduce this fluorescence.
Experimental Workflow:
Figure 2: A streamlined workflow for the BSA-glucose antiglycation assay.
Detailed Protocol:
-
Reagent Preparation:
-
BSA Solution: Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate buffer (pH 7.4).
-
Glucose Solution: Prepare a 500 mM solution of D-glucose in 0.1 M phosphate buffer (pH 7.4).
-
Test Compound Solutions: Prepare a stock solution of the hydrazinylthiazole compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final assay concentrations (e.g., 10-500 µM).
-
Positive Control: Prepare a stock solution of aminoguanidine in 0.1 M phosphate buffer (pH 7.4) for use as a standard inhibitor.[11][12]
-
-
Assay Setup (in a 96-well plate or microcentrifuge tubes):
-
Test Wells: 200 µL BSA solution + 400 µL glucose solution + 100 µL test compound solution.
-
Positive Control Wells: 200 µL BSA solution + 400 µL glucose solution + 100 µL aminoguanidine solution.
-
Negative Control (Glycated) Wells: 200 µL BSA solution + 400 µL glucose solution + 100 µL buffer/solvent.
-
Blank Wells: 200 µL BSA solution + 500 µL buffer/solvent.
-
-
Incubation:
-
Seal the plate or tubes and incubate at 37°C for 7 to 21 days in the dark.[13] The extended incubation period allows for the slow formation of AGEs.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of glycation using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Negative Control)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of AGE formation) by plotting the percentage inhibition against the logarithm of the compound concentration.
-
The BSA-MGO Assay: A Rapid Model for Carbonyl Trapping
This assay is a more rapid alternative that focuses on the ability of a compound to inhibit glycation induced by a highly reactive dicarbonyl species, methylglyoxal (MGO).[19]
Principle: MGO is a potent precursor of AGEs. This assay directly measures the ability of a hydrazinylthiazole compound to trap MGO, thereby preventing its reaction with BSA.
Detailed Protocol:
-
Reagent Preparation:
-
BSA Solution: 20 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
MGO Solution: 60 mM in 0.1 M phosphate buffer (pH 7.4).
-
Test Compound and Control Solutions: Prepared as in the BSA-glucose assay.
-
-
Assay Setup:
-
In a reaction tube, mix 1 mL of BSA solution, 1 mL of MGO solution, and 1 mL of the test compound or control solution.[19]
-
The negative control contains BSA, MGO, and the buffer/solvent.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation of ~370 nm and an emission of ~440 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 values as described for the BSA-glucose assay.
-
Data Presentation and Interpretation
The antiglycation potential of a series of hydrazinylthiazole compounds is best presented in a tabular format for clear comparison.
Table 1: Antiglycation Activity of Hydrazinylthiazole Derivatives
| Compound ID | Substituent (R) | BSA-Glucose IC50 (µM)[6] | BSA-MGO IC50 (µM) |
| HZ-T-01 | 4-F-Ph | 394 ± 0.003 mg/mL | 15.2 ± 1.1 |
| HZ-T-02 | 3-Br-Ph | 399 ± 0.002 mg/mL | 12.8 ± 0.9 |
| HZ-T-03 | 3-CF3-Ph | 393 ± 0.002 mg/mL | 10.5 ± 0.7 |
| Aminoguanidine | - | 403 ± 0.001 mg/mL | 25.5 ± 1.8 |
Note: IC50 values are presented as mean ± SD from triplicate experiments. The provided IC50 values for BSA-Glucose are illustrative examples based on literature, which sometimes reports in mg/mL, and should be converted to µM for standardized comparison.[6]
Interpretation of Results:
-
Lower IC50 values indicate higher antiglycation potency.
-
A strong correlation between the BSA-glucose and BSA-MGO assay results suggests that the primary mechanism of action is the trapping of reactive carbonyl species.
-
The structure-activity relationship (SAR) can be elucidated by comparing the IC50 values of compounds with different substituents on the thiazole or phenyl ring.[6][8]
Mechanistic Insights and Further Validation
While in vitro assays provide a robust primary screen, further experiments can offer deeper mechanistic insights.
-
Trapping Studies: Direct evidence of MGO trapping can be obtained using techniques like HPLC or LC-MS to identify the adducts formed between the hydrazinylthiazole compound and MGO.
-
In Vivo Studies: Promising compounds should be evaluated in animal models of diabetes.[21] Key parameters to assess include:
-
Levels of glycated hemoglobin (HbA1c).
-
Quantification of AGEs in tissues (e.g., skin, kidney, aorta) via ELISA or fluorescence spectroscopy.
-
Evaluation of diabetic complications such as nephropathy, retinopathy, and neuropathy.
-
Conclusion: A Roadmap for Antiglycation Drug Discovery
The protocols and guidelines presented herein provide a comprehensive framework for the systematic evaluation of hydrazinylthiazole compounds as potential antiglycation agents. By employing these robust in vitro assays, researchers can efficiently screen compound libraries, establish structure-activity relationships, and identify lead candidates for further preclinical and clinical development. The ultimate goal is to translate these scientific findings into novel therapeutics to combat the debilitating consequences of glycation in human health.
References
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Khan, I., Zaib, S., Batool, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
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Mehmood, H., Akhtar, T., Haroon, M., et al. (2024). Synthesis of Hydrazinylthiazole Carboxylates: A Mechanistic Approach for Treatment of Diabetes and Its Complications. Future Medicinal Chemistry. Available at: [Link]
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Singh, V. P., Bali, A., Singh, N., & Jaggi, A. S. (2014). Advanced Glycation End Products and Diabetic Complications. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
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Ansari, N. A., & Farha, K. (2022). Advanced Glycation End Products and Diabetes Mellitus: Mechanisms and Perspectives. Biomolecules. Available at: [Link]
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Lee, E. Y., & Kim, H. S. (2021). The Role of Advanced Glycation End Products in Diabetic Vascular Complications. Journal of Endocrine & Metabolic Diseases. Available at: [Link]
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Ansari, N. A., & Farha, K. (2022). Advanced Glycation End Products and Diabetic Complications. ResearchGate. Available at: [Link]
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Uribarri, J., et al. (2010). Hyperglycemia and glycation in diabetic complications. Diabetes Care. Available at: [Link]
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Prasad, K. (2018). Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. Cells. Available at: [Link]
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Mehmood, H., et al. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity. Available at: [Link]
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Sahu, N. K., et al. (2024). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. Research Square. Available at: [Link]
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Schinzel, R., et al. (1997). Determination of Advanced Glycation End Products in Serum by Fluorescence Spectroscopy and Competitive ELISA. European Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]
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Kalousová, M., et al. (2005). Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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Vujnović, A. F., et al. (2021). Quantification of fluorescent Advanced Glycation End products (fAGEs)in vivo from whole body samples based on in vitro hydrothermal synthesis of standard calibrator fAGEs-BSA (bovine serum albumin). ResearchGate. Available at: [Link]
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Scheijen, J. L., et al. (2020). UV Fluorescence-Based Determination of Urinary Advanced Glycation End Products in Patients with Chronic Kidney Disease. International Journal of Molecular Sciences. Available at: [Link]
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Mehmood, H., et al. (2024). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. ResearchGate. Available at: [Link]
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Haroon, M., et al. (2024). Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. Future Medicinal Chemistry. Available at: [Link]
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Haroon, M., et al. (2024). Synthesis of Hydrazinyl–Thiazole Ester Derivatives, in Vitro Trypanocidal and Leishmanicidal Activities. Taylor & Francis Online. Available at: [Link]
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Beseni, B. K., et al. (2017). Determination of Antiglycation Activity. Bio-protocol. Available at: [Link]
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Jovanovic, A., et al. (2021). Antioxidant and anti-advanced glycation end products formation properties of palmatine. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
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Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. Available at: [Link]
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Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. Available at: [Link]
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Khan, K. M., et al. (2017). Synthesis of phenyl thiazole hydrazones and their activity against glycation of proteins. Letters in Drug Design & Discovery. Available at: [Link]
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Mesías, M., et al. (2023). Antioxidant and Antiglycation Properties of Carob Flour Extracts: Evaluating Their Potential as a Functional Ingredient in Health-Oriented Foods and Supplements. MDPI. Available at: [Link]
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Nishikawa, Y., et al. (2023). Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. MDPI. Available at: [Link]
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Boumerfeg, S., et al. (2017). Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the p. Journal of Medicinal Plants Studies. Available at: [Link]
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Kousar, S., et al. (2012). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. ResearchGate. Available at: [Link]
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de Oliveira, K. M. F., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Ansari, N. A., et al. (2021). Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. International Journal of Nanomedicine. Available at: [Link]
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Mehmood, H., et al. (2024). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. Semantic Scholar. Available at: [Link]
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Pérez-Gutiérrez, R. M., & Garcia-Baez, E. (2013). Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Işık, B., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity. Available at: [Link]
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da Silva, A. B., et al. (2021). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. ResearchGate. Available at: [Link]
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Groot, J., et al. (2000). Hydrazine compounds inhibit glycation of low-density lipoproteins and prevent the in vitro formation of model foam cells from glycolaldehyde-modified low-density lipoproteins. Diabetologia. Available at: [Link]
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Arachchige, R., et al. (2021). Antiglycation activity via BSA-glucose model. Data represented as mean... ResearchGate. Available at: [Link]
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Işık, B., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Research Advances on the Damage Mechanism of Skin Glycation and Related Inhibitors. Nutrients. Available at: [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 2-Hydrazinylthiazole Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel therapeutic agent from the laboratory bench to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. For promising compound classes like 2-hydrazinylthiazole derivatives, which have shown potential in various therapeutic areas including antimicrobial and anticancer research, a thorough understanding of their cytotoxic profile is paramount.[1][2][3][4] Cytotoxicity assays are indispensable tools in this process, providing quantitative data on how these compounds affect cell viability and proliferation.[5][6][7] This guide offers an in-depth exploration of key cell viability assays, equipping researchers with the knowledge to select and execute the most appropriate methods for evaluating the cytotoxic potential of 2-hydrazinylthiazole derivatives.
Pillar 1: Selecting the Right Assay - A Matter of Mechanism
The choice of a cell viability or cytotoxicity assay is not a one-size-fits-all decision. It requires a nuanced understanding of the underlying biological principles of each assay and how they align with the anticipated mechanism of action of the test compounds.[8][9][10] Assays can be broadly categorized based on the cellular function they measure:
-
Metabolic Activity: These assays quantify the metabolic health of a cell population, which is often directly proportional to the number of viable cells.[11][12][13]
-
Membrane Integrity: These methods assess the physical integrity of the cell membrane, a hallmark of cell death.[5][14]
-
ATP Production: The levels of intracellular ATP are a sensitive indicator of cell viability, as ATP is rapidly degraded upon cell death.[15][16]
For a comprehensive cytotoxic profile of 2-hydrazinylthiazole derivatives, it is often beneficial to employ a combination of assays that probe different cellular mechanisms. This multi-parametric approach provides a more complete picture of the compound's effects and can help to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[6]
Visualizing the Experimental Decision Tree
The following diagram illustrates a logical workflow for selecting an appropriate cytotoxicity assay.
Caption: A workflow for selecting cytotoxicity assays.
Pillar 2: Foundational Assays for Cytotoxicity Screening
Here, we detail the protocols for three widely used and robust assays for the initial screening of 2-hydrazinylthiazole derivatives.
MTT Assay: A Classic Metabolic Indicator
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[13]
Principle of the MTT Assay
Caption: The principle of the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-hydrazinylthiazole derivatives in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[17]
MTS Assay: A Homogeneous Alternative
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt-based assay that offers the advantage of a soluble formazan product, eliminating the need for a solubilization step.[12] This makes it a more convenient, homogeneous assay.[12]
Protocol: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[19]
-
Incubation: Incubate for 1-4 hours at 37°C.[19]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[19]
LDH Release Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[20][21]
Principle of the LDH Release Assay
Caption: The principle of the LDH release assay.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.[23]
-
LDH Reaction: Add the LDH reaction mixture to each well.[22]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Pillar 3: Data Analysis and Interpretation - From Raw Data to Actionable Insights
Calculating Percent Viability
The percent viability for each concentration of the 2-hydrazinylthiazole derivative is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Generating Dose-Response Curves and Determining IC50
Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[26][27]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the discussed assays to aid in selection and experimental design.
| Assay | Principle | Readout | Throughput | Advantages | Disadvantages |
| MTT | Metabolic activity (mitochondrial dehydrogenases) | Colorimetric (570 nm) | High | Inexpensive, well-established | Insoluble formazan, requires solubilization step |
| MTS | Metabolic activity (cytosolic dehydrogenases) | Colorimetric (490 nm) | High | Homogeneous, no solubilization needed | Can be affected by compounds that alter redox potential |
| LDH | Membrane integrity (LDH release) | Colorimetric (490 nm) | High | Measures cytotoxicity directly, non-destructive to remaining cells | Can have high background from serum in media |
Conclusion: A Robust Framework for Cytotoxicity Assessment
This guide provides a comprehensive framework for assessing the cytotoxicity of 2-hydrazinylthiazole derivatives. By understanding the principles behind different cell viability assays, meticulously following the detailed protocols, and employing rigorous data analysis, researchers can generate reliable and reproducible data. This is a critical step in the preclinical evaluation of these promising compounds, ultimately contributing to the development of safer and more effective therapeutics.
References
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Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Advanced BioMatrix. AlamarBlue Assay Protocol. Available from: [Link]
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Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available from: [Link]
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NIH National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]
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Allevi bioprinters. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Available from: [Link]
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
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NIH National Center for Biotechnology Information. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Available from: [Link]
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protocols.io. LDH cytotoxicity assay. Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
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NIH National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]
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ResearchGate. Principle and applications of the cytotoxicity assay. Available from: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
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NIH National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Available from: [Link]
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NIH National Center for Biotechnology Information. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Available from: [Link]
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Wiley Analytical Science. Statistical analysis of dose-response curves. Available from: [Link]
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NIH National Center for Biotechnology Information. Optimal experimental designs for dose–response studies with continuous endpoints. Available from: [Link]
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D-Scholarship@Pitt. Dose-response Curve Analysis; Modified EM Algorithm. Available from: [Link]
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RSC Publishing. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Available from: [Link]
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MDPI. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Available from: [Link]
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PubMed Central. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Available from: [Link]
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Semantic Scholar. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies.. Available from: [Link]
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YouTube. Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Available from: [Link]
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NIH National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazinylthiazoles
Welcome to the technical support center for the synthesis of 2-hydrazinylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we will delve into the mechanistic underpinnings of the common synthetic routes, troubleshoot potential challenges to improve your reaction yields, and answer frequently asked questions. Our goal is to empower you with the expertise to achieve consistent and high-yielding results in your laboratory.
Introduction: The Significance of the 2-Hydrazinylthiazole Scaffold
The 2-hydrazinylthiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The successful and efficient synthesis of these derivatives is a critical step in the discovery and development of new therapeutic agents.[2][3]
The most prevalent and versatile method for constructing this heterocyclic system is the Hantzsch thiazole synthesis .[1][4] This reaction typically involves the condensation of a thiosemicarbazone with an α-haloketone.[1][5] Understanding the intricacies of this reaction is paramount to overcoming common synthetic hurdles.
Visualizing the Path: The Hantzsch Synthesis Workflow
To better understand the process, let's visualize the general workflow of the Hantzsch synthesis for 2-hydrazinylthiazoles.
Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.
Troubleshooting Guide: Enhancing Your Reaction Yield
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Hantzsch synthesis of 2-hydrazinylthiazoles can stem from several factors. Let's break them down and explore solutions.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: The rate of the condensation and cyclization steps is temperature-dependent.[6] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of side products or degradation of starting materials and the final product.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product at different temperatures.
-
Systematic Temperature Screening: Begin the reaction at a moderate temperature (e.g., reflux in ethanol, around 78°C). If the reaction is sluggish, cautiously increase the temperature. Some protocols may call for reflux in higher boiling point solvents like THF or 1,4-dioxane.[7]
-
Consider Room Temperature Reactions: For highly reactive substrates, heating might not be necessary. Some efficient syntheses have been reported at room temperature, particularly with the use of a catalyst.[8]
-
-
-
Incorrect Stoichiometry:
-
Explanation: The reaction proceeds in a 1:1 molar ratio of the thiosemicarbazone and the α-haloketone. An excess of one reagent can lead to the formation of side products and complicate the purification process.
-
Troubleshooting Protocol:
-
Accurate Molar Equivalents: Ensure that you are using equimolar amounts of your thiosemicarbazone and α-haloketone.[5]
-
Purity of Starting Materials: Verify the purity of your starting materials via techniques like NMR or melting point analysis. Impurities can affect the true molar ratio.
-
-
-
Poor Quality of Reagents:
-
Explanation: The purity of the thiosemicarbazone and the α-haloketone is crucial. Old or improperly stored α-haloketones can decompose, while impurities in the thiosemicarbazone can inhibit the reaction.
-
Troubleshooting Protocol:
-
Freshly Prepared Thiosemicarbazone: It is often best to use freshly prepared thiosemicarbazones. These are typically synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone.[9]
-
Purify the α-Haloketone: If you suspect your α-haloketone is impure, consider recrystallizing it before use.
-
-
-
Inappropriate Solvent Choice:
-
Explanation: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. The polarity of the solvent can affect the kinetics of the reaction.[6][10]
-
Troubleshooting Protocol:
-
Common Solvents: Ethanol is a widely used and effective solvent for this reaction.[5][9] Other solvents like tetrahydrofuran (THF) and 1,4-dioxane have also been successfully employed.[7]
-
Solvent Screening: If you are experiencing low yields, consider screening a small set of solvents to identify the optimal one for your specific substrates. A mixture of solvents, such as ethanol/water, has also been reported to be effective in certain multi-component reactions.[11][12]
-
-
Question 2: I am observing significant impurity formation alongside my desired product. What are the likely side reactions and how can I minimize them?
The formation of impurities is a common challenge that can complicate purification and reduce the overall yield.
Potential Side Reactions & Mitigation Strategies:
-
Self-condensation of the α-Haloketone:
-
Explanation: Under basic conditions or upon prolonged heating, α-haloketones can undergo self-condensation reactions.
-
Mitigation:
-
Avoid Strong Bases: The Hantzsch synthesis of 2-hydrazinylthiazoles is often carried out without the addition of a base.[7] If a base is used to accelerate the reaction, a weak, non-nucleophilic base should be chosen and the reaction time should be minimized.
-
Controlled Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction closely with TLC and stop it once the starting materials are consumed.
-
-
-
Formation of Isomeric Thiazoles:
-
Explanation: If an unsymmetrical α-haloketone is used, there is a possibility of forming regioisomeric thiazole products.
-
Mitigation:
-
Use of Symmetrical α-Haloketones: Whenever possible, designing the synthesis with a symmetrical α-haloketone will prevent the formation of regioisomers.
-
Careful Product Characterization: If an unsymmetrical α-haloketone is necessary, thorough characterization of the product mixture (e.g., using 2D NMR techniques) is essential to identify and separate the isomers.
-
-
-
Hydrolysis of Reactants or Products:
-
Explanation: In the presence of water, particularly at elevated temperatures, the hydrazone linkage in the thiosemicarbazone or the final product can be susceptible to hydrolysis.
-
Mitigation:
-
Use of Anhydrous Solvents: Employing dry solvents can help to minimize hydrolysis.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.
-
-
Question 3: My reaction seems to stall before completion. What steps can I take to drive it to completion?
A stalled reaction, where starting materials are still present after an extended period, can be frustrating.
Troubleshooting a Stalled Reaction:
-
Re-evaluate Reaction Temperature: As mentioned earlier, the temperature might be too low. A modest increase in temperature could provide the necessary activation energy to push the reaction forward.[6]
-
Consider Catalysis:
-
Explanation: While many Hantzsch syntheses proceed without a catalyst, the addition of a mild acid catalyst can sometimes accelerate the reaction.
-
Troubleshooting Protocol:
-
Acid Catalysis: A few drops of glacial acetic acid are sometimes added to facilitate the initial condensation step in the formation of the thiosemicarbazone precursor.[9] For the cyclization step, a catalytic amount of a supported acid like silica-supported tungstosilicic acid has been shown to be effective, especially in multi-component reactions.[1]
-
-
-
Check for Inhibitors:
-
Explanation: Trace impurities in your starting materials or solvent could be inhibiting the reaction.
-
Troubleshooting Protocol:
-
Purify Starting Materials: Re-purify your thiosemicarbazone and α-haloketone.
-
Use Fresh, High-Purity Solvent: Ensure your solvent is of high quality and free from contaminants.
-
-
Optimizing Reaction Parameters: A Summary Table
For a quick reference, the following table summarizes the impact of key reaction parameters on the yield of 2-hydrazinylthiazole synthesis.
| Parameter | Effect on Yield | Recommendations |
| Temperature | Can significantly impact reaction rate and side product formation. | Monitor with TLC and optimize for your specific substrates. Reflux in ethanol is a good starting point. |
| Solvent | Affects solubility of reactants and reaction kinetics. | Ethanol is a common and effective choice. THF and 1,4-dioxane are also used.[5][7][9] |
| Stoichiometry | A 1:1 molar ratio is crucial for optimal yield. | Use equimolar amounts of thiosemicarbazone and α-haloketone.[5] |
| Purity of Reagents | Impurities can lead to low yields and side reactions. | Use freshly prepared thiosemicarbazones and pure α-haloketones. |
| Catalyst | Can accelerate the reaction but may also promote side reactions. | Generally not required, but a mild acid catalyst can be considered for sluggish reactions.[1] |
Frequently Asked Questions (FAQs)
-
Q: What is the general procedure for preparing the thiosemicarbazone precursor?
-
A: Thiosemicarbazones are typically synthesized by refluxing an equimolar mixture of thiosemicarbazide and the desired aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid. The product often precipitates upon cooling and can be purified by recrystallization.[9]
-
-
Q: How can I purify the final 2-hydrazinylthiazole product?
-
A: The most common method for purification is recrystallization from a suitable solvent, such as ethanol.[1][9] After the reaction is complete, the mixture is often poured onto crushed ice to precipitate the crude product, which is then filtered, dried, and recrystallized.[9] Column chromatography can also be employed for more challenging separations.
-
-
Q: Are there any "green" or more environmentally friendly approaches to this synthesis?
-
A: Yes, there is growing interest in developing more sustainable synthetic methods. One-pot, multi-component reactions are considered more environmentally friendly as they reduce the number of synthetic steps and waste generation.[11][12] The use of greener solvents like ethanol/water mixtures and catalysts that can be easily recovered and reused are also being explored.[1][11][12] Additionally, methods utilizing ultrasonic irradiation have been reported to be efficient and can sometimes reduce reaction times.[1]
-
Mechanistic Insight: The Hantzsch Thiazole Synthesis
A deeper understanding of the reaction mechanism can aid in troubleshooting. The Hantzsch synthesis of 2-hydrazinylthiazoles is believed to proceed through the following key steps:
Caption: Key steps in the Hantzsch synthesis of 2-hydrazinylthiazoles.
The initial step involves the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the electrophilic α-carbon of the haloketone.[1] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[1]
References
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Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. [Link]
-
Synthesis of 2‐(2‐hydrazinyl) thiazole derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. [Link]
-
Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]
-
2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. PubMed. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science. [Link]
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Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]
-
Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Semantic Scholar. [Link]
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(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]
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Optimizing reaction conditions for multicomponent synthesis of thiazoles
Technical Support Center: Optimizing Multicomponent Thiazole Synthesis
Welcome to the technical support center for the multicomponent synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of thiazole ring formation. Thiazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. However, their synthesis, particularly via multicomponent reactions (MCRs) like the renowned Hantzsch synthesis, can present challenges ranging from low yields to difficult purifications.
This document moves beyond simple protocols to provide a deeper understanding of the reaction parameters, offering troubleshooting advice and optimization strategies grounded in mechanistic principles.
Section 1: Core Principles of Multicomponent Thiazole Synthesis
The most common and robust method for thiazole synthesis is the Hantzsch reaction, first reported in 1887.[1] It typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing species (like thiourea or a substituted thioamide).[2] The reaction's primary driving force is the formation of the highly stable, aromatic thiazole ring.[3]
Understanding the mechanism is critical for troubleshooting. The process unfolds in three key stages:
-
Nucleophilic Attack (Sₙ2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide.[4]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[4]
-
Dehydration: The cyclic intermediate eliminates a molecule of water to yield the final aromatic thiazole.[3][5]
Below is a diagram illustrating this fundamental pathway.
Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.
Success in this synthesis hinges on controlling the kinetics and thermodynamics of these steps while minimizing competing side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the multicomponent synthesis of thiazoles in a practical question-and-answer format.
Category 1: Low Yield & Poor Conversion
Question: My reaction yield is consistently low (<40%). What are the primary factors I should investigate to improve conversion?
Answer: Low yield is the most frequent complaint and can stem from several sources. A systematic approach is key to diagnosing the issue.
-
Incomplete Reaction: The Hantzsch synthesis often requires heat to overcome the activation energy for cyclization and dehydration.[3] If the reaction is sluggish, consider increasing the temperature or prolonging the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. For heat-sensitive substrates, consider alternative energy sources like ultrasonic irradiation, which can promote the reaction at room temperature.[6]
-
Stoichiometry Imbalance: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.5 equivalents) of the more stable or less expensive reagent, often the thioamide or thiourea, can drive the reaction to completion, especially if the α-halocarbonyl is prone to self-condensation.[4]
-
Inappropriate Solvent: The solvent must adequately dissolve all reactants to facilitate molecular collisions. Alcohols like ethanol or methanol are standard choices as they are polar enough to dissolve the initial salts and intermediates.[4] If solubility is an issue with nonpolar substrates, consider more polar aprotic solvents like DMF or dioxane, but be aware they can complicate product isolation.[7]
-
Catalyst Inefficiency or Absence: For challenging substrates, a catalyst can dramatically improve yields and reduce reaction times. Heterogeneous acid catalysts, such as silica-supported tungstosilicic acid, are excellent choices as they are effective, reusable, and easily removed by filtration.[6] Biocatalysts, like certain enzymes, offer an exceptionally mild, green alternative for synthesizing complex thiazoles.[8]
The following table provides a structured approach to troubleshooting low yields.
| Potential Cause | Diagnostic Check | Recommended Solution(s) | Causality & Rationale |
| Incomplete Reaction | Monitor reaction progress via TLC; starting material remains after the expected time. | 1. Increase reaction temperature in 10°C increments.2. Increase reaction time.3. Consider microwave or ultrasonic irradiation.[6] | The final dehydration step to form the aromatic ring is often the rate-limiting step and requires sufficient energy input.[3] |
| Reagent Decomposition | Check for the appearance of multiple, unidentified spots on TLC early in the reaction. | 1. Lower the reaction temperature.2. Add the more sensitive reagent slowly or in portions.3. Ensure the purity of starting materials. | α-haloketones can self-condense, while some thioamides can be unstable in acidic or strongly basic media.[9] |
| Poor Solubility | Visual inspection shows undissolved starting material in the reaction vessel. | 1. Switch to a more suitable solvent (see Table 2).2. Increase solvent volume.3. Employ a co-solvent system (e.g., Ethanol/Water).[6] | The reaction is bimolecular; reactants must be in the solution phase to interact effectively. |
| Product Precipitation | The initial product is often an acid salt (e.g., HBr salt) that may be highly soluble.[3] | 1. Add a weak base (e.g., 5% Na₂CO₃ solution) during workup to neutralize the acid and precipitate the free base product.[3][4] | Neutralizing the acid byproduct (HX) removes the charge from the thiazole nitrogen, decreasing its polarity and solubility in aqueous/polar media. |
Category 2: Side Product Formation & Purity Issues
Question: My final product is contaminated with significant impurities that are difficult to separate. What are the likely side reactions, and how can I prevent them?
Answer: Side product formation is a common challenge, often arising from the high reactivity of the starting materials.
-
Self-Condensation of α-Halocarbonyl: This is a frequent issue, leading to complex mixtures. It can be minimized by maintaining a lower reaction temperature and adding the α-halocarbonyl slowly to the reaction mixture containing the thioamide.
-
Formation of Isomers: When using unsymmetrical thioamides or α-dicarbonyl halides, the formation of regioisomers is possible. The regioselectivity is often dictated by the relative electrophilicity of the carbonyl carbons and steric hindrance. Careful analysis (e.g., 2D NMR) is required to confirm the structure. In some cases, changing the catalyst or solvent can influence the isomeric ratio.
-
Hydrolysis of Thioamide: In aqueous or protic solvents, particularly under harsh heating, the thioamide can hydrolyze back to the corresponding amide, which is unreactive in this synthesis. Using anhydrous solvents can prevent this.
A logical workflow can help diagnose and solve these issues systematically.
Caption: A logical workflow for troubleshooting purity issues.
Category 3: Reagent & Reaction Setup
Question: How do I select the optimal solvent and base for my specific substrates?
Answer: The choice of solvent and base is not arbitrary; it is a critical optimization parameter that directly influences reaction kinetics and outcomes.
-
Solvents: The primary role of the solvent is to dissolve the reactants. Ethanol is often the first choice due to its effectiveness, low cost, and relatively low toxicity. However, for less reactive substrates, a higher boiling point solvent like DMF or toluene may be necessary to drive the reaction. For green chemistry initiatives, solvent-free conditions (grinding reactants together, sometimes with a few drops of a liquid to create a paste) or aqueous systems with a phase-transfer catalyst can be highly effective.[6][10]
-
Bases: A base is not always required but is often used in the workup to neutralize the acidic byproduct (e.g., HBr, HCl) generated during the Sₙ2 step.[3] This neutralization deprotonates the thiazole product, which often exists as a soluble salt, causing it to precipitate as the neutral, less soluble free base.[3][4] Weak inorganic bases like sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) are preferred for the workup. Organic bases like triethylamine (Et₃N) or pyridine can be included directly in the reaction mixture to scavenge acid as it forms, but this can sometimes promote side reactions.[7]
| Parameter | Common Choices | Considerations & Rationale |
| Solvent | Ethanol, Methanol | Good general-purpose polar protic solvents.[4] |
| DMF, Dioxane | High-boiling polar aprotic solvents for less reactive substrates. Can be difficult to remove.[7] | |
| Toluene | High-boiling non-polar solvent; can facilitate dehydration via a Dean-Stark trap. | |
| Water (with catalyst) | Green, inexpensive option. Often requires a catalyst like β-cyclodextrin or a solid acid.[6] | |
| Solvent-Free | Environmentally friendly. Reaction occurs by grinding or melting reactants.[10] | |
| Base | Na₂CO₃, NaHCO₃ | Weak, inexpensive inorganic bases. Typically used during aqueous workup to precipitate the product.[3][4] |
| Triethylamine (Et₃N), Pyridine | Organic bases. Can be used in the reaction mixture as an acid scavenger. May cause side reactions.[1][7] | |
| Sodium Acetate (NaOAc) | Acts as a buffer, maintaining a mildly acidic pH which can be optimal for some reactions. |
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, catalyzed Hantzsch synthesis.
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard, high-yielding procedures for synthesizing a simple aminothiazole.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30-45 minutes. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the 2-bromoacetophenone spot has disappeared.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
In a separate 100 mL beaker, place 20 mL of a 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction mixture into the beaker containing the sodium carbonate solution while swirling. A precipitate should form immediately. This step neutralizes the HBr salt of the product, yielding the insoluble free base.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 10 mL) to remove any inorganic salts.
-
Allow the solid to air-dry on a watch glass. The product is often pure enough for characterization without further purification.
Protocol 2: Catalyst-Mediated, Three-Component Synthesis of a Substituted Thiazole
This protocol demonstrates a modern, efficient approach using a heterogeneous catalyst, which simplifies purification. It is based on methodologies developed for green synthesis.[6]
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Thiourea (1.0 mmol)
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)
-
Silica Supported Tungstosilicic Acid (SiW·SiO₂) (0.05 g)
-
Ethanol/Water (1:1 v/v, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), thiourea (1.0 mmol), 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), and the SiW·SiO₂ catalyst (0.05 g).
-
Add 5 mL of the 1:1 ethanol/water solvent mixture.
-
Heat the mixture to 65°C with vigorous stirring for the time specified by the optimization study (typically 1-3 hours). Alternatively, perform the reaction in an ultrasonic bath at room temperature.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly.
-
Add 10 mL of cold water to ensure complete precipitation and filter the mixture.
-
The solid on the filter paper contains both the product and the catalyst. Wash thoroughly with water.
-
To separate the product from the catalyst, dissolve the product from the filter paper using hot ethanol, leaving the insoluble silica-supported catalyst behind. The catalyst can be recovered by filtration, washed, dried, and reused.[6]
-
Cool the ethanol filtrate to crystallize the pure thiazole derivative.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]
-
Faidzul, F. F., & Abdullah, N. S. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-11. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(24), 7489. Retrieved from [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Kashyap, B., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, J. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. Retrieved from [Link]
-
Powers, I. G., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]
-
Dömling, A. (2002). A Versatile Multi-Component One-Pot Thiazole Synthesis. Angewandte Chemie International Edition, 41(19), 3603-3605. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7326-7380. Retrieved from [Link]
-
Wang, Y., et al. (2017). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 22(12), 2095. Retrieved from [Link]
-
Gürsoy, E., & Ilhan, N. (2016). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 160-169. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Image]. Retrieved from [Link]
-
Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 624-646. Retrieved from [Link]
-
Ghasemian Dazmiri, M., & Moradi, L. (2023). An efficient synthesis of new derivatives of thiazole using multicomponent reactions. Iranian Journal of Organic Chemistry, 15(3), 3657-3660. Retrieved from [Link]
-
Yüksek, M. F., & Bahçeci, Ş. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-536. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
-
Kumar, V., et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. ACS Omega. Retrieved from [Link]
-
Bou-Rhouch, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 124. Retrieved from [Link]
-
Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Image]. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Minimizing side product formation in phenacyl bromide reactions
Welcome to the technical support center for phenacyl bromide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.
Introduction
Phenacyl bromide (α-bromoacetophenone) is a highly valuable reagent in organic synthesis, serving as a key intermediate for the preparation of a wide array of pharmaceuticals, heterocyclic compounds, and as a protecting group for functional moieties like thiols and carboxylic acids.[1][2] Its utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack.[3] However, this dual reactivity can also lead to a variety of undesired side reactions, complicating product purification and reducing overall yield.
This guide provides practical, field-proven insights into identifying and mitigating common side products encountered during phenacyl bromide reactions. We will delve into the mechanistic underpinnings of these side reactions to provide a rational basis for the recommended experimental adjustments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving phenacyl bromide.
Q1: My reaction with phenacyl bromide is turning dark brown/black, and the yield of my desired product is low. What is happening?
A1: A dark coloration often indicates decomposition of phenacyl bromide or the formation of polymeric byproducts. Phenacyl bromide is a lachrymator and can be unstable, especially in the presence of light, heat, or certain impurities.[4][5] If the hydrogen bromide (HBr) generated during the reaction is not effectively neutralized or removed, it can contribute to this decomposition.[5]
-
Troubleshooting Steps:
-
Ensure your phenacyl bromide is pure before use. Recrystallization from methanol or washing with a mixture of water and petroleum ether can remove impurities.[4][5]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
If the reaction is base-sensitive, consider using a non-nucleophilic "proton sponge" to scavenge any generated acid.
-
Q2: I am trying to perform an N-alkylation with phenacyl bromide, but I am observing a significant amount of a rearranged ester or amide byproduct. What is this, and how can I prevent it?
A2: You are likely observing a product from the Favorskii rearrangement . This is a common side reaction for α-halo ketones, especially in the presence of a base.[6][7] The base can deprotonate the α'-carbon (the carbon on the other side of the carbonyl from the bromine), leading to the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like an alkoxide or amine) to give the rearranged product.[6][8]
-
To minimize the Favorskii rearrangement:
-
Use a milder, non-nucleophilic base: If a base is required, consider using a sterically hindered base or an inorganic base like potassium carbonate, which is less likely to act as a nucleophile.
-
Control the temperature: Running the reaction at lower temperatures can disfavor the rearrangement pathway.[9]
-
Choose your solvent carefully: Polar aprotic solvents can sometimes favor the desired SN2 reaction over the rearrangement.
-
Q3: My mass spectrometry results show a peak corresponding to a di-phenacyl substituted product. How can I avoid this?
A3: The formation of a di-substituted product suggests that your nucleophile is capable of reacting twice with phenacyl bromide. This can happen if the initially formed product is still sufficiently nucleophilic to react with another equivalent of phenacyl bromide.
-
Strategies to prevent di-substitution:
-
Control stoichiometry: Use a slight excess of the nucleophile relative to phenacyl bromide.
-
Slow addition: Add the phenacyl bromide solution slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile and favors the mono-alkylation product.
-
Protecting groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to selectively block all but the desired reaction site.[10][11]
-
Q4: I am seeing a significant amount of unreacted acetophenone in my crude product. What could be the cause?
A4: The presence of acetophenone can arise from two main sources: it could be an impurity in your starting phenacyl bromide, or it could be formed via a debromination side reaction during your experiment.[5]
-
Troubleshooting:
-
Check starting material purity: Analyze your phenacyl bromide by NMR or GC-MS before use. As mentioned, purification can be achieved by recrystallization or washing.[4][5]
-
Avoid reductive conditions: Some reagents or impurities can lead to the reductive cleavage of the C-Br bond. Ensure your reaction setup is free from potential reducing agents unless they are part of the intended reaction.
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and mechanistic explanations for overcoming specific side product challenges.
Guide 1: Mitigating Favorskii Rearrangement Byproducts
The Favorskii rearrangement is a frequent and often frustrating side reaction. Understanding its mechanism is key to its prevention.
Mechanism Overview:
Experimental Protocol to Minimize Favorskii Rearrangement:
This protocol is designed for an N-alkylation of a primary amine with phenacyl bromide, a reaction where the Favorskii rearrangement can compete with the desired SN2 pathway.
Materials:
-
Primary amine
-
Phenacyl bromide (purified)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Phenacyl Bromide Addition: Dissolve phenacyl bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring amine suspension over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product versus the rearranged byproduct.[12]
-
Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Rationale for Protocol Choices:
| Parameter | Choice | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A relatively weak, non-nucleophilic base that acts as a proton scavenger for the HBr formed, minimizing the concentration of a strong base that could initiate the Favorskii rearrangement. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that favors SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally disfavor elimination and rearrangement reactions, which often have higher activation energies than substitution reactions.[9] |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of phenacyl bromide, which can help to suppress side reactions like self-condensation. |
Guide 2: Preventing Self-Condensation and Di-bromination
Phenacyl bromide can undergo self-condensation, especially under basic conditions.[13] Additionally, the starting material for phenacyl bromide synthesis, acetophenone, can be over-brominated to yield 2,2-dibromo-1-phenylethanone, which can be a difficult-to-remove impurity.[14]
Troubleshooting Workflow:
Protocol for Purifying Phenacyl Bromide:
As described in Organic Syntheses, crude phenacyl bromide can be purified to remove unreacted acetophenone and oily byproducts.[5]
Materials:
-
Crude phenacyl bromide
-
Deionized water
-
Petroleum ether
-
Methanol (for recrystallization)
-
Standard filtration apparatus
Procedure for Washing:
-
Transfer the crude, solid phenacyl bromide to a flask.
-
Add a mixture of 10 mL of water and 10 mL of petroleum ether for every 7-8 grams of crude product.
-
Shake the mixture vigorously. The water helps to remove residual HBr, and the petroleum ether removes acetophenone and other oily impurities.[5]
-
Filter the solid product using suction filtration and wash the crystals with fresh portions of the water/petroleum ether mixture until the product is white.
Procedure for Recrystallization:
-
For higher purity, dissolve the washed phenacyl bromide in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals by suction filtration.
Note: Even purified phenacyl bromide can discolor over time and should be used relatively fresh or re-purified if it has darkened.[4][5]
References
-
Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved from [Link][6]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link][15]
-
How to separate phenacyl bromide and acetophenone? (2025, May 11). Chemistry Stack Exchange. Retrieved from [Link][4]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Source not further specified].[12]
-
phenacyl bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][5]
-
The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (n.d.). ResearchGate. Retrieved from [Link][14]
- Method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives. (n.d.). Google Patents.
-
The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link][1]
-
Fluorescence Detection of Alkylphosphonic Acids Using p-(9-Anthroy1oxy)phenacyl Bromide. (n.d.). Stanford University.[16]
-
Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link][7]
-
Favorskii rearrangement----Sir Khalid (Organic) | PPT. (n.d.). Slideshare. Retrieved from [Link][8]
-
Favorskii rearrangement mechanism and examples. (n.d.). Chemistry Notes. Retrieved from [Link][17]
-
The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[18]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022, October 4). ResearchGate.[19]
-
Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. (n.d.). Indian Academy of Sciences.[20]
-
Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link][21]
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. (2003, February 21). PubMed. Retrieved from [Link][22]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link][10]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link][11]
-
Protecting Groups. (n.d.). [Source not further specified].[23]
-
ARTICLE. (n.d.). Jordan Journal of Chemistry (JJC).[24]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from [Link][25]
-
The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. (n.d.). RSC Publishing.[26]
-
PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1 problems # 1; 2; 3a, b, c ; Smith. (n.d.). [Source not further specified].[27]
-
Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link][3]
-
The Self-Condensation of Phenacyl Bromide. The Structure of the Halogen Diphenacyls. (n.d.). Journal of the American Chemical Society.[13]
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Technical Support Center: Troubleshooting Low Reproducibility in 2-Hydrazinylthiazole Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinylthiazole derivatives. This guide is designed to address the common challenges of low reproducibility in assays involving this chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
The 2-hydrazinylthiazole core is a valuable pharmacophore found in many investigational compounds.[1][2][3] However, its inherent chemical properties, particularly the reactive hydrazine moiety, can often lead to assay artifacts and inconsistent results. This guide will walk you through a systematic approach to identifying and mitigating these issues, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering.
Q1: My 2-hydrazinylthiazole compound shows activity in my primary screen, but the results are highly variable between experiments. What are the likely causes?
A1: Initial Diagnosis of Reproducibility Issues
Low reproducibility with 2-hydrazinylthiazole compounds is a frequent concern and often points towards the compound acting as a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). The hydrazine or hydrazone moiety is a known structural alert for such behavior.[4][5] The primary causes of this variability can be broadly categorized into three main areas:
-
Compound-Mediated Assay Interference: The compound may not be a true inhibitor of your target but is instead interfering with the assay technology itself.
-
Poor Physicochemical Properties: The compound may have low solubility or a tendency to aggregate under your specific assay conditions.
-
Compound Instability: The 2-hydrazinylthiazole derivative may be degrading in your assay buffer or during storage.
A logical first step is to determine if your compound belongs to a known class of PAINS. Several online tools and publications can help you identify potential PAINS based on their chemical substructures.
Troubleshooting Workflow: Initial Assessment
Below is a DOT script illustrating a decision-making workflow for the initial assessment of a problematic 2-hydrazinylthiazole compound.
Caption: Initial troubleshooting workflow for low reproducibility.
Q2: How can I determine if my 2-hydrazinylthiazole compound is forming aggregates and causing non-specific inhibition?
A2: Detecting and Mitigating Compound Aggregation
Compound aggregation is a common mechanism for non-specific inhibition, where the compound forms colloidal particles that sequester and denature the target protein.[4][6]
Experimental Protocol 1: Detergent-Based Assay
A simple and effective method to test for aggregation-based inhibition is to re-run your assay in the presence of a non-ionic detergent, such as Tween-20 or Triton X-100.[4][7][8][9] These detergents will disrupt the formation of aggregates. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.
Step-by-Step Methodology:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing 0.01% (v/v) Tween-20.
-
Run your assay with your 2-hydrazinylthiazole compound in both the standard and the detergent-containing buffer.
-
Compare the dose-response curves. A significant rightward shift or complete loss of potency in the detergent-containing buffer is indicative of aggregation.
| Condition | Expected IC50 (True Inhibitor) | Expected IC50 (Aggregator) |
| Standard Buffer | X µM | Y µM |
| Buffer + 0.01% Tween-20 | ~ X µM | >> Y µM or No Inhibition |
Experimental Protocol 2: Dynamic Light Scattering (DLS)
For a more direct biophysical confirmation of aggregation, Dynamic Light Scattering (DLS) can be employed.[5][10][11][12] DLS measures the size distribution of particles in a solution. The formation of aggregates will result in the appearance of larger particles.
Step-by-Step Methodology:
-
Prepare your 2-hydrazinylthiazole compound at a concentration relevant to your assay in the assay buffer.
-
Filter the sample through a 0.2 µm filter to remove any pre-existing dust or large particles.[13]
-
Measure the particle size distribution using a DLS instrument.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.
Q3: My compound's activity is not affected by detergents, but the results are still inconsistent. Could it be reacting with assay components?
A3: Investigating Chemical Reactivity and Redox Cycling
The hydrazine moiety in 2-hydrazinylthiazoles is a strong reducing agent and can be susceptible to oxidation, leading to redox cycling.[14] This can interfere with assays that are sensitive to the redox state of the environment or that use redox-active components.
Potential Interference Mechanisms:
-
Redox Cycling: The compound can be oxidized by dissolved oxygen or other assay components, generating reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can then damage proteins or interfere with fluorescent or colorimetric readouts.
-
Schiff Base Formation: The hydrazine can react with aldehydes or ketones in the assay buffer or on proteins to form Schiff bases, leading to covalent modification and non-specific inhibition.[15]
Troubleshooting Workflow: Assessing Chemical Reactivity
Caption: Workflow for investigating chemical reactivity.
Experimental Protocol 3: Antioxidant Addition
To test for redox cycling, include a mild antioxidant in your assay buffer.
Step-by-Step Methodology:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing a low concentration of an antioxidant (e.g., 1 mM DTT or 100 µM ascorbic acid).
-
Run your assay with the 2-hydrazinylthiazole compound in both buffers.
-
If the compound's activity is diminished in the presence of the antioxidant, it suggests that redox cycling is contributing to the observed effect.
Q4: How can I assess the stability of my 2-hydrazinylthiazole compound in my assay buffer?
A4: Compound Stability Assessment
Hydrazine derivatives can be unstable in aqueous solutions, particularly at neutral or alkaline pH and in the presence of oxygen.[16] Degradation of the parent compound can lead to a loss of activity or the formation of new, interfering species.
Experimental Protocol 4: HPLC-Based Stability Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound stability.
Step-by-Step Methodology:
-
Prepare a stock solution of your 2-hydrazinylthiazole compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into your assay buffer to the final assay concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C for 1 hour).
-
At various time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the solution and quench any further reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound.
-
A significant decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.
| Time Point | Parent Compound Peak Area | Interpretation |
| 0 min | 100% | Baseline |
| 60 min | <90% | Potential instability issue |
| 120 min | <80% | Significant degradation |
Q5: My assay uses a fluorescence readout. Could my 2-hydrazinylthiazole compound be interfering with the signal?
A5: Identifying Fluorescence Interference
Many organic molecules, including those with extended conjugated systems common in 2-hydrazinylthiazole derivatives, can be intrinsically fluorescent or can quench the fluorescence of other molecules.[17][18]
Experimental Protocol 5: Fluorescence Interference Counter-Screen
This protocol helps to distinguish true activity from fluorescence artifacts.
Step-by-Step Methodology:
-
Prepare your assay components as usual, but omit the target protein.
-
Add your 2-hydrazinylthiazole compound at the same concentrations used in your primary assay.
-
Measure the fluorescence at the same excitation and emission wavelengths as your primary assay.
-
A significant change in fluorescence in the absence of the target protein indicates that the compound is interfering with the assay's detection system.
Data Interpretation:
-
Increased Fluorescence: The compound is autofluorescent at the assay wavelengths.
-
Decreased Fluorescence: The compound is quenching the fluorescence of the assay's reporter molecule.
Best Practices for Working with 2-Hydrazinylthiazole Compounds
-
Purity Analysis: Always ensure the purity of your compounds using methods like LC-MS and NMR before starting a screening campaign. Impurities can lead to inconsistent results.
-
Storage: Store 2-hydrazinylthiazole compounds as dry powders at -20°C or -80°C. Prepare stock solutions in anhydrous DMSO and store them at -20°C with desiccant to minimize water absorption.
-
Assay Design: Whenever possible, use orthogonal assays with different detection methods (e.g., fluorescence vs. absorbance) to confirm hits from your primary screen.[19]
-
Counter-Screens: Routinely employ counter-screens to identify common interference mechanisms early in the drug discovery process.[20][21]
By systematically applying these troubleshooting strategies, you can significantly improve the reproducibility of your assays and gain confidence in your results when working with the promising, yet challenging, 2-hydrazinylthiazole class of compounds.
References
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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De Souza, A. S. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 3(1), 1-2. [Link]
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Ryan, A. J., Gray, N. M., & Glick, M. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry, 46(16), 3448–3451. [Link]
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Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]
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Sharma, R., et al. (2009). Effects of detergents on the West Nile virus protease activity. Bioorganic & Medicinal Chemistry Letters, 19(9), 2629-2632. [Link]
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Sharma, R., et al. (2009). Effects of Detergents on the West Nile virus Protease Activity. PMC, 28(2), 205-212. [Link]
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Refaei, M. (2011). DLS Protocol. University of Arizona. [Link]
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Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka. [Link]
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Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]
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Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Unchained Labs. [Link]
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He, L., He, T., Farrar, S., Ji, L., Liu, T., & Ma, X. (2017). Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants. Oxidative Medicine and Cellular Longevity, 2017, 7674310. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(5), 759. [Link]
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Patil, V., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(14), 8596-8608. [Link]
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Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576. [Link]
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Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 1-13. [Link]
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Makam, P., Kankanala, R., Prakash, A., & Kannan, T. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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Powers, S. K., & Jackson, M. J. (2008). Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance. International Journal of Sport Nutrition and Exercise Metabolism, 18(4), 343-360. [Link]
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Bateman, L. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(5), 844-854. [Link]
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Al-Majmaie, S., et al. (2023). Redox-Cycling “Mitocans” as Effective New Developments in Anticancer Therapy. International Journal of Molecular Sciences, 24(9), 8394. [Link]
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MacNaughton, M. G., Stauffer, T. B., & Stone, D. A. (1981). Environmental chemistry and management of hydrazine. Aviation, Space, and Environmental Medicine, 52(3), 149-153. [Link]
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Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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Rudling, A., et al. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(19), 1795-1803. [Link]
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Liu, Y., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Frontiers, 4(2), 263-288. [Link]
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Khalid, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(3), 3245-3261. [Link]
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Schiessl, K. C., & Schmidt, E. W. (2019). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry, 1-38. [Link]
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Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry, 1-20. [Link]
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Coussens, N. P., & Auld, D. S. (2019). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 633-640. [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
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Anusandhanvallari. (2025). "Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
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Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
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Plamondon, L., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 91(7), 1621-1634. [Link]
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Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576. [Link]
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Technical Support Center: Stability Testing of 2-Hydrazinylthiazole Compounds in Solution
Prepared by: Senior Application Scientist, Advanced Chemical Diagnostics
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solution stability for 2-hydrazinylthiazole compounds. This class of molecules holds significant promise in medicinal chemistry but can present unique stability challenges.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are 2-hydrazinylthiazole compounds and why is their solution stability a critical parameter?
A1: 2-Hydrazinylthiazole derivatives are a class of heterocyclic compounds featuring a thiazole ring substituted with a hydrazine group at the 2-position. This scaffold is of high interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The stability of these compounds in solution is paramount because degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic byproducts.[7] Ensuring stability is essential for accurate experimental results, determining a viable shelf-life for drug candidates, and meeting regulatory requirements for pharmaceutical development.[7][8]
Q2: What are the primary factors that influence the stability of 2-hydrazinylthiazole compounds in solution?
A2: The stability of these compounds is typically influenced by a combination of factors:
-
pH: The hydrazinyl and thiazole moieties are susceptible to hydrolysis under both acidic and basic conditions.[9][10]
-
Oxidizing Agents: The hydrazine group is prone to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants in solvents, or metal ions.[11][12]
-
Light (Photostability): Many heterocyclic aromatic compounds absorb UV or visible light, which can lead to photochemical degradation.[7][10]
-
Temperature: Elevated temperatures accelerate the rate of most degradation reactions, including hydrolysis and oxidation.[13]
-
Solvent/Excipients: The choice of solvent or formulation excipients can directly impact stability by altering polarity, pH, or by containing reactive impurities.
Q3: What is a "stability-indicating method" and why is it essential for my experiments?
A3: A stability-indicating method is a validated analytical procedure, most commonly High-Performance Liquid Chromatography (HPLC), that can accurately quantify the concentration of the active compound without interference from any degradants, impurities, or excipients.[14][15][16] It is crucial because it allows you to distinguish between a loss of the parent compound and the appearance of new chemical entities (degradation products).[12] Developing such a method is a foundational requirement for any reliable stability study, as mandated by regulatory bodies like the ICH.[17][18]
Q4: How can I predict the potential degradation pathways for my specific 2-hydrazinylthiazole derivative?
A4: The most effective way to predict and identify degradation pathways is by performing forced degradation (or stress testing) studies.[19] This involves intentionally exposing your compound to harsh conditions (strong acid, strong base, high heat, intense light, and oxidizing agents) to accelerate its breakdown.[10] By analyzing the resulting mixtures with a technique like LC-MS, you can identify the major degradants and elucidate the chemical reactions causing instability, such as hydrolysis of the hydrazone linkage or oxidation of the hydrazine nitrogen.[9][11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Rapid loss of my compound in an aqueous buffer, even at 4°C.
-
Question: I prepared a 1 mg/mL stock solution of my 2-hydrazinylthiazole derivative in a phosphate buffer (pH 7.4) and stored it at 4°C. Within 24 hours, HPLC analysis shows a >30% decrease in the main peak area. What is the likely cause and how can I mitigate it?
-
Answer & Solution:
-
Probable Cause: The most likely culprit is hydrolysis. The imine bond within many 2-hydrazinylthiazole derivatives (specifically thiazolylhydrazones) is susceptible to cleavage by water, a reaction that can be catalyzed by buffer salts or a non-optimal pH.[9][11] While low temperature slows this process, it doesn't stop it entirely. A secondary cause could be oxidation, accelerated by dissolved oxygen in the aqueous buffer.
-
Troubleshooting Steps:
-
pH Profiling: Perform a rapid screen by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC after a few hours to identify the pH at which the compound is most stable.
-
Solvent Selection: For short-term storage, consider preparing high-concentration stock solutions in an anhydrous organic solvent like DMSO or DMF and storing them at -20°C or -80°C. Make fresh dilutions into your aqueous buffer immediately before each experiment. This minimizes the compound's exposure time to water.
-
De-gas Buffers: To reduce oxidative degradation, sparge your aqueous buffers with an inert gas (nitrogen or argon) before adding the compound.
-
-
Issue 2: Multiple new peaks appear in my chromatogram after storing the compound solution.
-
Question: My initial HPLC analysis of a freshly prepared solution shows a single, sharp peak. After storing the solution for a week, I see several smaller peaks, and the main peak is broader. Are these degradants?
-
Answer & Solution:
-
Probable Cause: The appearance of new peaks strongly suggests degradation. The broadness of the parent peak could indicate the presence of co-eluting isomers or a slow on-column degradation. It is critical to confirm that your analytical method can resolve the parent compound from these new entities.
-
Troubleshooting Steps:
-
Method Validation: Your HPLC method must be "stability-indicating." Co-elution is a common problem. Systematically adjust your mobile phase gradient, organic solvent type (e.g., switch from acetonitrile to methanol), or column chemistry (e.g., C18 vs. Phenyl-Hexyl) to achieve baseline separation of all peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. If the UV spectrum is consistent across the entirety of the main peak, it is likely pure. If the spectrum changes from the upslope to the downslope, it indicates a co-eluting impurity.
-
Mass Spectrometry (LC-MS): The definitive technique is to analyze the stored sample by LC-MS. This will provide the mass of the parent compound and each new peak, allowing you to propose structures for the degradation products and confirm the degradation pathway.[9][11]
-
-
Issue 3: My compound solution changes color from colorless to yellow when left on the bench.
-
Question: I dissolved my 2-hydrazinylthiazole compound in methanol, and the solution was initially colorless. After a few hours on the lab bench under ambient light, it turned yellow. Is the compound degrading?
-
Answer & Solution:
-
Probable Cause: This is a classic sign of photolytic (light-induced) degradation. Many heterocyclic compounds are photosensitive. The color change is due to the formation of new chromophores as the compound's structure is altered by light energy.[7][10]
-
Troubleshooting Steps:
-
Protect from Light: Immediately implement procedures to protect your solutions from light. Use amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
Conduct a Photostability Study: To formally assess this, expose a solution of your compound to a controlled light source that emits both UV and visible light, as specified by ICH guidelines (Q1B).[10] Compare the HPLC chromatogram of this sample to a control sample stored in the dark.
-
Confirm Degradation: Analyze the yellowed solution by HPLC-PDA to see if new peaks have formed and if the parent peak has decreased. The PDA detector can also show if the new peaks have a different UV absorbance profile, which is expected for colored degradants.
-
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[12][17]
Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the 2-hydrazinylthiazole compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[10]
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[10]
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[12]
-
Thermal Degradation: Keep the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Place the stock solution in a clear vial inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
Control: Store the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples, including the control, using a validated HPLC-PDA or LC-MS method.
-
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation of the active compound.[10] If degradation is too extensive or absent, adjust the stress condition (time, temperature, or reagent concentration) accordingly.
Caption: Workflow for a forced degradation study.
Data Presentation: Forced Degradation
The results from a forced degradation study can be summarized to quickly identify vulnerabilities.
Table 1: Hypothetical Forced Degradation Data for "Compound-HZT"
| Stress Condition | Duration | Temperature | % Assay of Compound-HZT | Major Degradation Products (DP) | Observations |
| Control | 48h | 4°C | 99.8% | None Detected | Clear, colorless solution |
| 1 M HCl | 24h | 60°C | 85.2% | DP-1 (Hydrolysis) | Clear, colorless solution |
| 1 M NaOH | 24h | 60°C | 67.5% | DP-1, DP-2 | Solution turned pale yellow |
| 3% H₂O₂ | 24h | RT | 78.9% | DP-3 (Oxidation) | Clear, colorless solution |
| Thermal | 48h | 70°C | 95.1% | Minor DP-1 | Clear, colorless solution |
| Photolytic | - | ICH Q1B | 89.4% | DP-4 | Solution turned bright yellow |
This data indicates that Compound-HZT is most susceptible to degradation under basic conditions and is also sensitive to oxidation and light.[9][11]
Potential Degradation Pathways
Based on the chemical structure of a 2-(2-benzylidenehydrazinyl)-thiazole, two primary degradation pathways are hydrolysis and oxidation.
Caption: Common degradation pathways for 2-hydrazinylthiazoles.
References
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- WuXi AppTec. How to Conduct Stability Studies for Small Molecule Drugs.
- SciELO. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
- ResearchGate. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
- ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
- Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019-10-02).
- ResearchGate. Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate.
- MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- MedCrave online. Forced Degradation Studies. (2016-12-14).
- Separation Science. Analytical Techniques In Stability Testing.
- PMC - NIH. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025-02-05).
- PMC - NIH. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024-06-13).
- ResearchGate. 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.
- ResearchGate. 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013-09-15).
- PubMed Central. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
- ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023-03-17).
- Pharma Devils. SOP-for-Stability-Study-Policy.pdf.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022-11-30).
- Journal of Pharmaceutical Science and Bioscientific Research. A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019-04-30).
- NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
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- ResearchGate. (PDF) Recent Issues in Stability Study.
- RSSL. The Stability Challenges for Pharmaceutical Products.
- PubMed. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies.
- MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
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Technical Support Center: Addressing Resistance to 2-Hydrazinylthiazole Antimicrobial Agents
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Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-hydrazinylthiazole antimicrobial agents. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the emergence of resistance to this promising class of compounds. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, identify, and address resistance mechanisms effectively.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses common experimental hurdles encountered when studying resistance to 2-hydrazinylthiazole agents. Each issue is followed by a detailed analysis of potential causes and actionable, step-by-step protocols for resolution.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q: My MIC values for a specific 2-hydrazinylthiazole derivative against the same bacterial strain are highly variable across experiments. What are the likely causes and how can I rectify this?
A: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing and can stem from several procedural variables.[1] Ensuring consistency in your experimental setup is paramount for reproducible data.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inoculum Preparation | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard using a spectrophotometer for each experiment.[1] 2. Ensure the inoculum is prepared from a fresh overnight culture. | An inconsistent starting number of bacteria will directly lead to variable MICs, as the concentration of the antimicrobial agent required to inhibit growth is dependent on the initial bacterial density. |
| Media Composition | 1. Use growth media from the same batch or lot for a set of comparative experiments. 2. Verify the pH and cation concentration (especially Mg2+ and Ca2+) of your media, as these can impact the activity of certain antibiotics.[1] | Variations in media components can significantly affect the growth rate of bacteria and the chemical stability or activity of the antimicrobial agent, leading to skewed MIC values. |
| Compound Stability | 1. Prepare fresh stock solutions of your 2-hydrazinylthiazole agent regularly. 2. Avoid repeated freeze-thaw cycles, which can degrade the compound.[1] 3. Store stock solutions at the recommended temperature and protected from light. | The chemical integrity of the antimicrobial agent is critical. Degradation of the compound will result in a lower effective concentration and artificially high MIC values. |
| Incubation Conditions | 1. Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms).[1] | Fluctuations in incubation parameters can alter bacterial growth rates, which in turn will influence the observed MIC. |
Issue 2: Failure to Isolate Resistant Mutants
Q: I am attempting to generate resistant mutants through serial passage with sub-inhibitory concentrations of my 2-hydrazinylthiazole compound, but I am not observing any significant increase in the MIC. Why might this be, and what can I do?
A: The inability to isolate resistant mutants can be multifactorial, relating to the compound's mechanism of action, the mutational frequency, or the fitness cost of resistance.
Potential Explanations & Investigative Strategies:
-
Low Mutational Frequency: Resistance to your specific agent might be a rare event, requiring multiple mutations.[1]
-
High Fitness Cost: Mutations conferring resistance may be detrimental to the bacteria's survival in the absence of the antibiotic, preventing them from outcompeting the wild-type population.[1]
-
Complex Mechanism of Action: The agent may have multiple cellular targets, making it difficult for a single mutation to confer a high level of resistance.
Experimental Workflow: Gradient Plate Assay for Resistant Mutant Selection
This method provides a continuous gradient of the antimicrobial agent, allowing for the selection of mutants with varying levels of resistance.
Caption: Workflow for the gradient plate assay.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of resistance to 2-hydrazinylthiazole antimicrobial agents.
Q1: What are the most common mechanisms of resistance to thiazole-based antimicrobials?
A: Bacteria can develop resistance to thiazole-based compounds through several mechanisms:
-
Target Modification: Alterations in the molecular target of the drug can reduce its binding affinity. For some thiazole derivatives that target DNA gyrase, mutations in the gyrB gene can lead to resistance.[2][3]
-
Efflux Pumps: Bacteria can actively pump the antimicrobial agent out of the cell before it can reach its target. Overexpression of efflux pumps is a common mechanism of multidrug resistance.[4][5][6][7][8]
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the thiazole compound.[9][10][11]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological states of the cells.[8][12][13][14][15]
Q2: How can I determine if efflux pump overexpression is responsible for the observed resistance?
A: You can investigate the role of efflux pumps using an efflux pump inhibitor (EPI). A common approach is to perform an MIC assay with your 2-hydrazinylthiazole agent in the presence and absence of a known EPI, such as phenylalanine-arginine β-naphthylamide (PAβN) or reserpine.[4]
Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor
-
Prepare Materials:
-
Your 2-hydrazinylthiazole agent stock solution.
-
Efflux pump inhibitor (e.g., PAβN) stock solution.
-
Bacterial strain of interest (both susceptible and resistant isolates).
-
Appropriate growth medium and 96-well microtiter plates.
-
-
Procedure:
-
Determine the MIC of the EPI alone to ensure it does not have intrinsic antimicrobial activity at the concentration used.
-
Prepare serial dilutions of your 2-hydrazinylthiazole agent in a 96-well plate.
-
Create a parallel set of dilutions that also contain a fixed, sub-inhibitory concentration of the EPI.
-
Inoculate all wells with a standardized bacterial suspension.
-
Include appropriate controls (growth control without antibiotic, sterility control without bacteria).
-
Incubate the plates under standard conditions.
-
Determine the MIC in the presence and absence of the EPI.
-
-
Interpretation of Results:
-
A significant decrease (typically four-fold or greater) in the MIC of the 2-hydrazinylthiazole agent in the presence of the EPI suggests that efflux is a mechanism of resistance.
-
Q3: Can biofilm formation contribute to resistance against 2-hydrazinylthiazole agents?
A: Yes, biofilm formation is a significant factor in antimicrobial resistance.[8][12][13][14][15] The extracellular polymeric substance (EPS) matrix of a biofilm can act as a physical barrier, preventing the antimicrobial agent from reaching the bacterial cells. Additionally, cells within a biofilm often have reduced metabolic activity and growth rates, making them less susceptible to antibiotics that target active cellular processes.[12][13]
Investigating Anti-Biofilm Activity
Caption: Experimental workflow for determining anti-biofilm activity.
Q4: Are there known genetic markers associated with resistance to 2-hydrazinylthiazole compounds?
A: While specific genetic markers for 2-hydrazinylthiazole resistance are still an active area of research, resistance is often linked to mutations in genes encoding the drug's target or regulatory elements controlling efflux pump expression. For thiazole derivatives targeting DNA gyrase, sequencing the gyrB gene in resistant isolates is a logical first step.[2][3] For efflux-mediated resistance, quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli) in resistant strains compared to susceptible controls.
References
- BenchChem. (n.d.). Technical Support Center: Navigating Challenges in Antibacterial Agent Resistance Development Studies.
- Reddy, N. B., Zyryanov, G. V., Reddy, G. M., Balakrishna, A., Padmaja, A., Padmavathi, V., ... & Sravya, G. (2019). Design and Synthesis of Some New Benzimidazole Containing Pyrazoles and Pyrazolyl Thiazoles as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry, 56(2), 589-596.
- Helal, M. H. M., Salem, M. A., El-Gaby, M. S. A., & Aljahdali, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526.
- Andersen, J. L., He, G. X., & Yang, L. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 9(10), 652.
- Ronkin, S., Gyanda, R., & Gross, J. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3385-3413.
- Zhu, W., & Qiao, D. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 258, 115689.
- Ilies, M. A., & Badescu, G. (2020).
- Kumar, A., & Singh, R. K. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 123-145.
- Adole, V. A., More, R. A., Jagdale, B. S., & Pawar, T. K. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(15), 9028-9041.
- Adole, V. A., More, R. A., Jagdale, B. S., & Pawar, T. K. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5786.
- Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017).
- Sharma, P., Singh, S., & Kumar, A. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 27, 118-128.
- Alneyadi, A. H., & Ashraf, S. S. (2016). Differential enzymatic degradation of thiazole pollutants by two different peroxidases-A comparative study. International Journal of Biological Macromolecules, 92, 10-16.
- Spengler, G., & Amaral, L. (2017). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Genomics, 109(3-4), 215-223.
- Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017).
- Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017).
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Efflux Pumps: The Bacterial Gatekeepers of Antibiotic Resistance. (2024, November 30). YouTube. Retrieved from [Link]
- Kumar, A., & Singh, R. K. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Young Pharmacists, 3(4), 303-307.
- Nikaido, H. (2009). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Current Opinion in Microbiology, 12(5), 528-533.
- Singh, R. K., Kumar, A., & Singh, P. K. (2014).
- Bondock, S., Fouda, A. M., & El-Gaby, M. S. A. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(2), 374.
- Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 45(4), 421-432.
- Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Group.
- Mah, T. F., & O'Toole, G. A. (2001). Mechanisms of biofilm resistance to antimicrobial agents. Trends in Microbiology, 9(1), 34-39.
- Kumar, A., & Singh, R. K. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 123-145.
-
Southern Biological. (n.d.). Exploring Antibiotic Resistance. Retrieved from [Link]
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Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved from [Link]
- Bobade, V., & Fursule, R. A. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10539-10553.
- Adole, V. A., More, R. A., Jagdale, B. S., & Pawar, T. K. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(28), 18037-18051.
- Adole, V. A., More, R. A., Jagdale, B. S., & Pawar, T. K. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Publishing.
- Wright, G. D. (2020). Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets. Molecular Medicine, 26(1), 54.
- Singh, R., & Singh, S. (2017). Understanding the Mechanism of Bacterial Biofilms Resistance to Antimicrobial Agents. The Open Microbiology Journal, 11, 53-61.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.
- Ramage, G., Saville, S. P., Thomas, D. P., & Lopez-Ribot, J. L. (2005). Fungal Biofilms and Drug Resistance. Emerging Infectious Diseases, 11(10), 1629-1631.
- Annavajhala, M. K., & Uhlemann, A. C. (2019). Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps. Microorganisms, 7(8), 245.
- Helal, M. H. M., Salem, M. A., El-Gaby, M. S. A., & Aljahdali, M. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.
- Antimicrobial Resistance: Mechanisms, Screening Techniques and Biosensors. (n.d.).
- Ramage, G. (2006). Fungal biofilms: agents of disease and drug resistance. Glasgow Caledonian University.
- Perfect, J. R. (2017). The Genetic Basis of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 7(11), a027293.
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- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing catalyst efficiency in graphene oxide-mediated thiazole synthesis
Welcome to the technical support center for optimizing catalyst efficiency in graphene oxide (GO)-mediated thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing GO as a heterogeneous carbocatalyst for the synthesis of thiazole derivatives, a critical scaffold in medicinal chemistry.
This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common experimental hurdles and enhance your reaction outcomes. The causality behind each recommendation is explained to empower you with a deeper understanding of the catalytic system.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the principles and practices of using graphene oxide in thiazole synthesis.
Q1: Why is graphene oxide an effective catalyst for thiazole synthesis? A1: Graphene oxide serves as an efficient heterogeneous acid catalyst. Its catalytic activity stems from the abundance of oxygen-containing functional groups—such as carboxylic acids (-COOH) on the edges and hydroxyl (-OH) and epoxy (C-O-C) groups on the basal plane.[1][2] These groups, particularly the carboxylic acids, create Brønsted acid sites that facilitate key steps in reactions like the Hantzsch thiazole synthesis by protonating intermediates and activating substrates.[3] Furthermore, its high surface area allows for excellent dispersion of reactants, enhancing catalytic efficiency.[4]
Q2: What is the primary role of GO's acidic functional groups in the reaction mechanism? A2: The acidic functional groups are crucial for proton transfer steps. In a typical Hantzsch-type synthesis, the carboxylic acid groups on GO can protonate the carbonyl group of the α-haloketone, making it more susceptible to nucleophilic attack by the thioamide. They also facilitate the final dehydration and cyclization step, which leads to the formation of the thiazole ring.[3] The density and strength of these acid sites directly influence the reaction rate and overall yield.
Q3: Can I reuse my graphene oxide catalyst? How many times? A3: Yes, one of the significant advantages of using GO as a heterogeneous catalyst is its recyclability.[5] After the reaction, the GO catalyst can be easily separated from the reaction mixture by simple filtration, washed with a suitable solvent (e.g., ethanol or ethyl acetate) to remove adsorbed products and unreacted starting materials, and dried. Many studies report successful reuse for up to five consecutive cycles with minimal loss of catalytic activity.[3][5] Significant loss of activity after several cycles may indicate catalyst deactivation.
Q4: Is reduced graphene oxide (rGO) a better catalyst than GO for this synthesis? A4: Generally, no. Reduced graphene oxide (rGO) is produced by removing a significant portion of the oxygen-containing functional groups from GO.[6] While this process restores electrical conductivity, it also eliminates the primary acidic sites responsible for catalysis in thiazole synthesis.[7] Therefore, highly oxidized GO is typically a more effective catalyst for this acid-catalyzed reaction than rGO.
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Low or No Thiazole Yield
A low yield is the most common issue encountered. The root cause often lies with the catalyst quality, reaction conditions, or reactant purity.
Possible Causes & Diagnostic Solutions
| Possible Cause | Diagnostic Check & Recommended Solution |
| 1. Inactive or Poor-Quality GO Catalyst | Characterize your GO. The catalytic activity is directly linked to the density of acidic functional groups. Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of C=O (carboxyl) and O-H peaks. Use Raman spectroscopy to assess the structural integrity; a characteristic ID/IG ratio for GO is typically between 0.9 and 1.2, indicating significant defects due to oxidation.[6][8] Solution: If characterization fails, synthesize fresh GO using a reliable method like the modified Hummers' method to ensure a high degree of oxidation.[9][10] |
| 2. Sub-Optimal Reaction Temperature | Review your temperature settings. Thiazole synthesis often requires heating to overcome activation energy barriers.[11] Solution: Perform a temperature optimization study, typically ranging from 60°C to 100°C. Start at 80°C in a solvent like ethanol or toluene. Be aware that excessively high temperatures (>120°C) can lead to catalyst degradation or unwanted side reactions.[12] |
| 3. Insufficient Catalyst Loading | Check the catalyst-to-substrate ratio. While GO is efficient, a minimum amount is necessary to provide sufficient active sites. Solution: Start with a catalyst loading of ~5-10 mg of GO per 1 mmol of the limiting reactant. If the yield is still low, incrementally increase the loading. Note that excessive loading can sometimes complicate product purification without significantly improving yield. |
| 4. Inefficient Reactant Mixing | Ensure a homogeneous reaction mixture. As a heterogeneous catalyst, GO requires effective interaction with the dissolved reactants. Solution: Ensure vigorous stirring throughout the reaction. If reactants have poor solubility in the chosen solvent, consider switching to a more suitable solvent or using a co-solvent system. |
| 5. Impure Reactants | Verify the purity of your starting materials. Impurities in the α-haloketone or thioamide can interfere with the reaction or act as catalyst poisons. Solution: Use freshly purified reactants. α-haloketones, in particular, can degrade upon storage. |
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing the cause of low product yield.
Sources
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- 6. Synthesis and Functionalization of Graphene Materials for Biomedical Applications: Recent Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. An Update on Graphene Oxide: Applications and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Cross-Validating 2-Hydrazinylthiazole Docking Studies with In Vitro Data
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising lead compounds. Molecular docking, in particular, offers a powerful lens through which we can predict the binding behavior of novel molecules within the active site of a biological target, saving considerable time and resources. However, the silicon-based predictions of a computer model are, at best, a well-informed hypothesis. True scientific rigor demands that these predictions be challenged and validated by empirical evidence from the laboratory bench.
This guide provides a comprehensive framework for validating the in silico docking studies of 2-hydrazinylthiazole derivatives with robust in vitro experimental data. The 2-hydrazinylthiazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimycobacterial properties[1][2][3]. This inherent biological relevance makes it an excellent case study for illustrating the critical workflow of integrating computational predictions with real-world biological assays. Here, we will move beyond a simple list of protocols to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy scientific narrative.
Chapter 1: The In Silico Hypothesis: Docking 2-Hydrazinylthiazoles Against a Mycobacterial Target
Our journey begins with the generation of a computational hypothesis. The rationale behind selecting a specific target is the cornerstone of any structure-based design campaign. Given the established antitubercular activity of thiazole-containing compounds, we will focus on a key enzyme in Mycobacterium tuberculosis (Mtb): β-Ketoacyl-ACP Synthase (KasA)[2][4]. KasA is a critical enzyme involved in the biosynthesis of mycolic acids, an essential component of the mycobacterial cell wall, making it a well-validated drug target[2][4].
The objective of our docking study is to predict which 2-hydrazinylthiazole derivatives from a virtual library bind most favorably to the KasA active site, thereby prioritizing them for synthesis and in vitro testing.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of KasA from the Protein Data Bank (PDB).
-
Prepare the protein for docking using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro). This involves removing co-crystallized ligands and water molecules (unless specific water molecules are known to be critical for ligand binding), adding polar hydrogen atoms, and assigning partial charges. The causality here is to create a clean, chemically correct representation of the receptor for the docking algorithm[5].
-
-
Ligand Preparation:
-
Generate 3D structures of the 2-hydrazinylthiazole derivatives.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, conformationally plausible state before docking.
-
-
Docking Protocol Validation & Grid Generation:
-
To ensure our docking parameters are valid, a re-docking experiment is essential[5][6]. The original ligand from the PDB crystal structure is docked back into the active site. A successful validation is typically defined by the docking program reproducing the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å[5][6].
-
Define the docking grid box. This is a three-dimensional cube centered on the active site, defining the search space for the ligand. Its dimensions must be large enough to accommodate the ligands while being focused enough to ensure efficient sampling.
-
-
Execution and Analysis:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the library of 2-hydrazinylthiazole derivatives into the defined grid[7][8].
-
The program will generate several binding poses for each ligand and calculate a docking score, typically in kcal/mol, which estimates the binding affinity[7].
-
Analyze the top-ranked poses. Scrutinize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues in the KasA active site. A scientifically sound pose is one that forms chemically sensible interactions with catalytically important residues[2][9].
-
Chapter 2: The Experimental Verdict: In Vitro Antimycobacterial Screening
With a ranked list of candidate compounds based on their predicted binding affinity for KasA, we move to the laboratory to determine their actual biological effect. The most direct way to validate our hypothesis is to measure the ability of the synthesized compounds to inhibit the growth of live M. tuberculosis.
Experimental Protocol: Antimycobacterial Susceptibility Testing
A common and effective method for this is a cell-based assay that measures the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible growth of the bacteria. The Luciferase Reporter Phage (LRP) assay is a widely used, rapid, and sensitive method for determining the MIC of compounds against Mtb[4].
-
Compound Preparation:
-
Accurately weigh and dissolve the synthesized 2-hydrazinylthiazole derivatives in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). The choice of DMSO is due to its ability to dissolve a wide range of organic compounds and its relative inertness in biological assays at low final concentrations[7].
-
-
Assay Plate Preparation:
-
In a sterile 96-well microplate, perform serial dilutions of the compound stock solutions in an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9). This creates a concentration gradient to test the compound's potency.
-
Include a positive control (a known anti-TB drug like Isoniazid) and a negative control (medium with DMSO, no compound) on each plate. These controls are critical for validating the assay's performance.
-
-
Inoculation and Incubation:
-
Add a standardized inoculum of M. tuberculosis H37Rv strain to each well.
-
Incubate the plates at 37°C for a specified period (e.g., 72 hours).
-
-
LRP Assay and Readout:
-
Add the reporter phage (containing the firefly luciferase gene) to each well and incubate for another 4-6 hours. The phage will only infect viable mycobacteria.
-
Add the luciferase substrate (D-luciferin).
-
Measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the number of viable bacteria.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
The MIC is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in luminescence.
-
Chapter 3: Correlation Analysis: Connecting In Silico and In Vitro Worlds
This is the pivotal moment of validation where we objectively compare the computational predictions with the experimental results. The central question is: did the compounds with the best docking scores also exhibit the most potent antimycobacterial activity (i.e., the lowest MIC values)?
A strong correlation provides confidence that our in silico model is a useful predictive tool for this class of compounds and target. A weak or non-existent correlation forces us to re-evaluate our model and assumptions[10][11].
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound ID | Docking Score (kcal/mol) | In Vitro MIC (µM) |
| Control | N/A | 1.5 (Isoniazid) |
| HT-01 | -9.8 | 6.4 |
| HT-02 | -9.5 | 7.1 |
| HT-03 | -8.7 | 12.5 |
| HT-04 | -8.1 | 25.0 |
| HT-05 | -7.2 | > 50 |
| HT-06 | -6.5 | > 100 |
Table 1: A sample comparison of docking scores against KasA and experimentally determined Minimum Inhibitory Concentrations (MIC) for a series of hypothetical 2-hydrazinylthiazole (HT) derivatives against M. tuberculosis. Data is illustrative.
In this idealized example, there is a clear trend: as the docking score becomes less favorable (less negative), the MIC value increases, indicating lower potency. This relationship can be quantified by calculating a correlation coefficient (r²). A high r² value (e.g., >0.6) suggests a statistically significant correlation between the predicted binding affinity and the observed biological activity[10][11].
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A Senior Application Scientist's Guide to Cross-Validation of Antimicrobial Activity Across Diverse Bacterial Strains
In the landscape of antimicrobial drug development and clinical microbiology, a single data point is rarely sufficient. The true measure of a novel antimicrobial agent's potential lies in its consistent performance across a spectrum of clinically relevant bacterial strains. A compound highly effective against a reference laboratory strain may prove ineffective against a clinical isolate armed with sophisticated resistance mechanisms. This guide provides an in-depth, technically-grounded framework for conducting robust cross-validation studies of antimicrobial activity, ensuring that the data generated is not only accurate but also predictive of real-world efficacy.
The core principle of this guide is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. We will explore how to build a self-validating system that ensures the trustworthiness and reproducibility of your findings.
Pillar 1: Foundational Methodologies for Antimicrobial Susceptibility Testing (AST)
The bedrock of any cross-validation study is the accurate and standardized measurement of antimicrobial activity. The two most widely accepted methods for quantitative and qualitative assessment are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is the gold standard for quantitative susceptibility testing.[3]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh and dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution (e.g., 1,000 µg/mL).[4] Sterilize the stock solution by filtration.
-
Senior Application Scientist's Note: The choice of solvent is critical. It must completely dissolve the compound without exhibiting any antimicrobial properties itself at the final concentration used in the assay. DMSO is common but should be tested for bactericidal or bacteriostatic effects on all test strains beforehand.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.[5]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6] This standardization is crucial for reproducibility.[2]
-
-
Microdilution Plate Setup (96-Well Plate):
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[2][5] Discard the final 50 µL from the last dilution well.
-
This creates a concentration gradient of the antimicrobial agent.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).[1][9]
-
Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
-
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[12] It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will form around the disk.[7]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC method.[13]
-
Inoculate Plate: Dip a sterile cotton swab into the standardized suspension and remove excess fluid.[6] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[7]
-
Apply Disks: Aseptically place antibiotic disks on the agar surface, ensuring they are at least 24 mm apart.[7][14]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[14]
-
Measure and Interpret: Measure the diameter of the zone of inhibition in millimeters.[13] Compare the measurement to CLSI or EUCAST guidelines to determine if the organism is Susceptible, Intermediate, or Resistant.[13][15]
Pillar 2: Designing a Robust Cross-Validation Study
A successful cross-validation study hinges on a well-designed experimental plan that incorporates diversity and rigorous controls.
Selecting a Diverse Bacterial Panel
The selection of bacterial strains is the most critical aspect of the study design. The panel should include:
-
Gram-Positive and Gram-Negative Bacteria: To assess the spectrum of activity.
-
Reference (ATCC) Strains: These are well-characterized strains with known susceptibility profiles, essential for quality control.[16] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[16]
-
Clinical Isolates: These strains are isolated from patients and often harbor clinically relevant resistance mechanisms. It is crucial to include strains with known resistance profiles, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE).
-
Strains with Diverse Resistance Mechanisms: If possible, include strains with characterized resistance mechanisms (e.g., specific β-lactamase enzymes, efflux pumps) to understand the compound's resilience.[17][18]
The Imperative of Quality Control (QC)
Quality control is the cornerstone of a trustworthy and self-validating system.[19]
-
QC Strains: Always include reference QC strains (e.g., E. coli ATCC 25922) in every experimental run.[16]
-
Validation: The resulting MIC values or zone diameters for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[16][20] If the QC results are out of range, the entire batch of tests must be considered invalid, and the source of the error investigated.[16][19] This ensures the consistency and accuracy of your media, reagents, and technique.[19]
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for a cross-validation study.
Caption: Workflow for Cross-Validation of Antimicrobial Activity.
Pillar 3: Data Analysis and Interpretation
Effective data presentation and interpretation are key to translating experimental results into actionable insights.
Summarizing Data for Comparison
Quantitative data should be presented in clear, concise tables. This allows for at-a-glance comparison of the novel compound's potency against standard-of-care antibiotics across the bacterial panel.
Table 1: Comparative MIC (µg/mL) Data for Compound X
| Bacterial Strain | Type | Compound X | Ciprofloxacin | Meropenem | Vancomycin |
| S. aureus ATCC 29213 | QC (Gram +) | 2 | 0.5 | 0.25 | 1 |
| E. coli ATCC 25922 | QC (Gram -) | 8 | 0.015 | 0.03 | >128 |
| MRSA (Clinical Isolate) | Resistant (Gram +) | 4 | >32 | 1 | 1 |
| P. aeruginosa (Clinical Isolate) | Opportunistic (Gram -) | 16 | 0.5 | 2 | >128 |
| KPC (Clinical Isolate) | Resistant (Gram -) | >64 | >32 | 64 | >128 |
Note: Data is hypothetical for illustrative purposes.
Interpreting Differential Activity
Variations in MIC values across different strains provide crucial information about a compound's spectrum of activity and its susceptibility to resistance mechanisms.
-
Broad-Spectrum Activity: If Compound X shows low MICs against both Gram-positive and Gram-negative bacteria, it may be a broad-spectrum agent.
-
Narrow-Spectrum Activity: If it is potent against S. aureus but has high MICs for E. coli and P. aeruginosa, it is likely a narrow-spectrum agent targeting Gram-positive bacteria.
-
Impact of Resistance: A significantly higher MIC for a resistant strain (e.g., KPC, a carbapenemase-producer) compared to a susceptible strain suggests the compound may be a substrate for that specific resistance mechanism. The main mechanisms of resistance include enzymatic inactivation of the drug, modification of the drug's target, and active efflux of the drug out of the cell.[17][18][21]
Visualizing Resistance Mechanisms
Understanding how different bacterial defense mechanisms can lead to varied antimicrobial susceptibility is key to interpreting cross-strain data.
Caption: Common Bacterial Resistance Mechanisms Leading to High MICs.
Challenges and Advanced Considerations
While standardized methods provide a strong foundation, researchers must be aware of factors that can influence results.
-
Inoculum Effect: The density of the initial bacterial inoculum can affect the MIC, particularly for β-lactam antibiotics.[22][23] Adhering strictly to the 0.5 McFarland standard is critical.
-
Biofilm Formation: Bacteria in biofilms are notoriously more resistant to antimicrobials than their planktonic counterparts.[24][25] Standard MIC tests do not account for this. For compounds intended to treat biofilm-associated infections, specialized biofilm susceptibility testing is necessary.
-
Media Components: The composition of the growth medium can influence the activity of some antimicrobial agents. Using the standardized Mueller-Hinton medium is essential for comparability.[13]
Conclusion
The cross-validation of antimicrobial activity is not merely a procedural step but a fundamental scientific inquiry into the robustness and clinical potential of a new compound. By employing standardized methodologies, incorporating a diverse and clinically relevant panel of bacterial strains, and adhering to stringent quality control measures, researchers can generate reliable, reproducible, and insightful data. This rigorous approach ensures that only the most promising candidates, those with demonstrable efficacy against a challenging array of pathogens, advance in the development pipeline, ultimately contributing to the fight against antimicrobial resistance.
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A Researcher's Guide to Hydrazinyl-Thiazole Analogs as α-Glucosidase Inhibitors: A Comparative Analysis
In the global effort to manage type 2 diabetes mellitus, the inhibition of α-glucosidase presents a key therapeutic strategy. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia. While existing drugs like acarbose are effective, the search for more potent and specific inhibitors with favorable pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.
This guide provides a comparative analysis of a promising class of α-glucosidase inhibitors: hydrazinyl-thiazole analogs. We will delve into their comparative efficacy, explore the structural nuances that dictate their inhibitory activity, and provide a detailed, field-tested protocol for assessing their performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-diabetic agents.
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro α-glucosidase inhibitory activities of a selection of hydrazinyl-thiazole and related thiazole derivatives, providing a direct comparison of their efficacy. It is important to note that variations in experimental conditions can influence absolute IC50 values; therefore, comparisons are most meaningful when data is generated under consistent assay conditions.
| Compound Class | Specific Analog | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| Thiazole Derivatives | Compound 8 | 18.23 ± 0.03 | 38.25 ± 0.12 | [1] |
| Thiazole Derivatives | Compound 7 | 36.75 ± 0.05 | 38.25 ± 0.12 | [1] |
| Benzimidazole-based Thiazole Analogs | Analog 3 (para-fluoro substitution) | 2.70 ± 0.10 | 9.80 ± 0.20 | [2] |
| Benzimidazole-based Thiazole Analogs | Analog 2 (meta-fluoro substitution) | 5.60 ± 0.10 | 9.80 ± 0.20 | [2] |
| Benzimidazole-based Thiazole Analogs | Analog 4 (ortho-fluoro substitution) | 2.90 ± 0.10 | 9.80 ± 0.20 | [2] |
| (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole | Multiple derivatives | 6.2 ± 0.19 - 43.6 ± 0.23 | 37.7 ± 0.19 | [3] |
| Benzothiazole-Triazole Derivatives | Compound 6s | 20.7 | 817.38 | [4] |
| Hydrazinyl arylthiazole based pyridine | Multiple derivatives | 1.40 ± 0.01 - 236.10 ± 2.20 | 856.45 ± 5.60 | [5] |
| 1,2,4-Triazole-bearing bis-Hydrazone | Compound 17 (3,4-diCl substitutions) | 1.10 ± 0.05 | 9.80 ± 0.20 | [6][7] |
| 1,2,4-Triazole-bearing bis-Hydrazone | Compound 15 | 1.50 ± 0.05 | 9.80 ± 0.20 | [6][7] |
| 1,2,4-Triazole-bearing bis-Hydrazone | Compound 16 | 1.70 ± 0.10 | 9.80 ± 0.20 | [6][7] |
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Inhibition
The inhibitory potency of hydrazinyl-thiazole analogs is intricately linked to their molecular structure. The nature and position of substituents on the aromatic rings play a crucial role in the molecule's ability to interact with the active site of the α-glucosidase enzyme.
A recurring theme in the structure-activity relationship (SAR) of these compounds is the influence of electron-withdrawing and electron-donating groups.[5] Studies have shown that substituents with a more negative inductive effect, such as halogens (e.g., -Cl, -F) and nitro groups (-NO2), often enhance inhibitory activity.[2][5] This is likely due to their ability to form favorable interactions, such as hydrogen bonds, with key amino acid residues within the enzyme's active site. For instance, benzimidazole-based thiazole analogs with fluoro substitutions demonstrated significantly enhanced potency compared to the standard, acarbose.[2] Specifically, a para-fluoro substituted analog showed the highest activity, suggesting that the position of the substituent is as critical as its electronic nature.[2]
Conversely, bulky substituents or those incapable of forming hydrogen bonds can diminish inhibitory potential.[2] The size and lipophilicity of the substituents also impact how the inhibitor fits into the binding pocket of the enzyme. Molecular docking studies have been instrumental in elucidating these interactions, confirming that electronegative groups often engage in crucial hydrogen bonding with active site residues.[1][5]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To ensure reliable and reproducible data, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (50-100 mM, pH 6.8-6.9)
-
Test compounds (hydrazinyl-thiazole analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare the phosphate buffer and adjust the pH to 6.8-6.9.
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration (e.g., 0.2-2 U/mL).[8][9]
-
Prepare a stock solution of the substrate, pNPG, in the phosphate buffer (e.g., 1-5 mM).[8][9]
-
Prepare stock solutions of the test compounds and acarbose in a minimal amount of DMSO and then dilute with the phosphate buffer to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution (e.g., 20-50 µL) to each well.[8][9]
-
Add the α-glucosidase enzyme solution (e.g., 20 µL of 2 U/mL) to each well containing the test compound.[8]
-
Incubate the mixture at 37°C for a pre-determined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 20 µL of 1 mM) to each well.[8]
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).[8]
-
Terminate the reaction by adding a volume of sodium carbonate solution (e.g., 50 µL of 1 M).[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG at 405 nm using a microplate reader.[8]
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).
-
Abs_sample is the absorbance of the test sample (enzyme, buffer, substrate, and inhibitor).
-
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
Proposed Mechanism of Inhibition
The hydrazinyl-thiazole scaffold provides a versatile platform for designing α-glucosidase inhibitors. While the precise binding mode can vary between analogs, a general proposed mechanism involves the inhibitor docking into the active site of the enzyme, a pocket rich in charged and polar amino acid residues. The nitrogen and sulfur atoms of the thiazole ring, along with the hydrazone linkage, are key features that can participate in hydrogen bonding and other non-covalent interactions with the catalytic residues of the enzyme. These interactions stabilize the enzyme-inhibitor complex, preventing the substrate from accessing the active site and thus inhibiting the enzymatic reaction. Molecular docking studies are invaluable for visualizing these interactions and guiding the rational design of more potent inhibitors.
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A Researcher's Guide to Validating Apoptosis Induction by Antifungal Hydrazinylthiazoles
The escalating threat of multidrug-resistant fungal pathogens necessitates a paradigm shift in antifungal drug discovery. Moving beyond traditional mechanisms, inducing programmed cell death, or apoptosis, within the fungal cell represents a promising therapeutic strategy. This guide focuses on the hydrazinylthiazole scaffold, a class of compounds demonstrating potent antifungal activity, often superior to clinical standards like fluconazole.[1][2] We will explore the proposed mechanism of apoptosis induction by these agents and provide a comprehensive, data-supported framework for its experimental validation. This document is designed for researchers in mycology and drug development, offering both the theoretical underpinnings and the practical methodologies required to investigate this novel antifungal action.
The Rationale: Why Target Apoptosis in Fungi?
Traditional azole antifungals, such as fluconazole, primarily act by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[1][2] This disrupts fungal membrane integrity and is often fungistatic. However, the rise of resistance to this and other classes of antifungals is a critical concern.[1][2] Inducing an active, self-destructive process like apoptosis offers a distinct advantage. Apoptosis is a tightly regulated cellular suicide program characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of specific proteases. In fungi, this process is mediated by metacaspases, which are distant relatives of the caspases found in mammalian cells.[3] An agent that triggers this cascade could be highly effective and potentially circumvent existing resistance mechanisms.
Several novel hydrazinylthiazole derivatives have shown remarkable in vitro potency against pathogenic Candida species, with Minimum Inhibitory Concentration (MIC) values significantly lower than fluconazole.[1][2] While some of this activity may be attributed to traditional enzyme inhibition, the fungicidal nature and distinct structural motifs of these compounds suggest a more complex mechanism of action may be at play.
Proposed Apoptotic Pathway of Hydrazinylthiazoles
Based on evidence from other apoptosis-inducing antifungal agents and related thiazole compounds studied in oncology, we propose that hydrazinylthiazoles trigger a mitochondria-dependent intrinsic apoptotic pathway in fungal cells.[4][5] This pathway is a self-validating system: the initiation event (mitochondrial disruption) leads to a cascade of measurable downstream events (metacaspase activation, phosphatidylserine exposure) that confirm the mechanism.
Caption: Proposed mitochondria-mediated apoptotic pathway induced by hydrazinylthiazoles in fungal cells.
Comparative Antifungal Potency
Before delving into the mechanism, it is crucial to establish the superior antifungal efficacy of hydrazinylthiazoles compared to standard agents. The following table summarizes reported MIC values for representative compounds against Candida albicans.
| Compound/Drug | Chemical Class | MIC vs. C. albicans (µg/mL) | Reference |
| Hydrazinylthiazole 7e | Hydrazinylthiazole | 3.9 | [1][2] |
| Hydrazinylthiazole 7a | Hydrazinylthiazole | 7.81 | [1][2] |
| Thiazole Derivative T1-T9 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole | 0.008 - 7.81 | [6] |
| Fluconazole | Azole | 15.62 | [1][2] |
| Itraconazole | Azole | Fungistatic Activity | [7] |
| Voriconazole | Azole | Fungistatic Activity | [7] |
Note: MIC values can vary based on the specific strain and testing conditions.
Experimental Validation Framework
To rigorously validate the proposed apoptotic mechanism, a series of interconnected experiments must be performed. Each experiment tests a specific hallmark of apoptosis. A positive result in one assay logically predicts a positive result in the next, creating a self-validating workflow.
Experiment 1: Detection of Early Apoptosis via Phosphatidylserine (PS) Externalization
Causality & Rationale: In the early stages of apoptosis, the phospholipid phosphatidylserine, normally restricted to the inner leaflet of the plasma membrane, is flipped to the outer leaflet.[8] This event is a highly conserved marker of apoptosis.[8] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect these early apoptotic cells via flow cytometry.[9] Propidium Iodide (PI) is used concurrently as a viability dye; it is excluded by live and early apoptotic cells but penetrates late apoptotic or necrotic cells, allowing for their differentiation.[9]
Caption: Experimental workflow for Annexin V-FITC & PI staining to detect early apoptosis.
Detailed Protocol: Annexin V-FITC & PI Staining for Yeast
-
Culture and Treatment: Grow C. albicans in a suitable broth (e.g., YPD) to the mid-log phase (OD₆₀₀ ≈ 0.5).[10] Treat the cells with the hydrazinylthiazole compound at 1x and 2x MIC, alongside a vehicle control (DMSO) and a positive control (e.g., Amphotericin B), for a predetermined time (e.g., 3-6 hours).
-
Cell Harvesting: Harvest 1-5 x 10⁷ cells by centrifugation at 3,000 x g for 5 minutes. Wash the cells once with cold PBS.
-
Spheroplast Formation: Resuspend the cell pellet in a sorbitol buffer (1.2 M sorbitol, 0.5 mM MgCl₂, 35 mM potassium phosphate, pH 6.8).[8] Add lyticase (e.g., 15 U/ml) and incubate for 1-2 hours at 28-30°C to digest the cell wall. Monitor spheroplast formation microscopically.
-
Staining: Gently pellet the spheroplasts and wash them in a binding buffer containing sorbitol (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂, 1.2 M sorbitol).[8] Resuspend the cells in 100 µL of the same buffer.
-
Incubation: Add 5 µL of Annexin V-FITC and 2-5 µL of PI (working solution of 100 µg/mL).[11][12] Incubate at room temperature for 15 minutes in the dark.[12]
-
Analysis: Add 400 µL of binding buffer/sorbitol and analyze immediately by flow cytometry. Use FITC (FL1) and PI (FL2/FL3) channels.
-
Live cells: Annexin V- / PI-
-
Early Apoptotic cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic cells: Annexin V+ / PI+
-
Experiment 2: Assessing Mitochondrial Integrity with JC-1
Causality & Rationale: The mitochondrion is the central executioner of the intrinsic apoptotic pathway. A key initiating event is the loss of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic cation that serves as a reliable fluorescent probe for ΔΨm.[13] In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. When the ΔΨm collapses during apoptosis, JC-1 cannot accumulate and remains in the cytoplasm as monomers, which emit green fluorescence.[14] A shift from red to green fluorescence is a direct measure of mitochondrial depolarization, a critical step in the apoptotic cascade.
Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1 dye.
Detailed Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Culture and Treatment: Grow and treat fungal cells as described in Experiment 1. A positive control for depolarization, such as the protonophore CCCP (50 µM), should be included.[15]
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample by centrifugation and wash once with PBS.
-
JC-1 Staining: Resuspend the cell pellet in 1 mL of pre-warmed media or buffer. Add JC-1 to a final concentration of 1-10 µM (optimization may be required).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells with 1 mL of assay buffer (provided with most commercial kits) to remove the dye that has not entered the mitochondria.[14]
-
Analysis: Resuspend the final cell pellet in an appropriate volume of assay buffer. Analyze immediately by flow cytometry.
-
J-aggregates (Healthy cells): Ex/Em ~535/595 nm (PE channel).
-
J-monomers (Apoptotic cells): Ex/Em ~485/535 nm (FITC channel).
-
The result is expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Experiment 3: Quantifying Metacaspase Activity
Causality & Rationale: The activation of "executioner" proteases is the point of no return in apoptosis. In fungi, these are metacaspases.[3] While fungi lack direct homologues of mammalian caspases, metacaspases are structurally related proteases that are activated downstream of mitochondrial events.[3] Their activation can be measured using fluorogenic substrates. These substrates consist of a peptide recognition sequence linked to a fluorophore. When the metacaspase cleaves the peptide, the fluorophore is released and emits a quantifiable signal. An increase in fluorescence directly correlates with increased metacaspase activity, confirming the execution phase of apoptosis is underway.
Summary of Expected Outcomes for Validation
The following table summarizes the expected results from the validation workflow if hydrazinylthiazoles indeed act via the proposed apoptotic mechanism, compared to well-characterized antifungal agents.
| Assay | Hydrazinylthiazole (Hypothesized) | Fluconazole (Fungistatic Azole) | Amphotericin B (Membrane Disruptor) |
| Annexin V/PI | ↑ Annexin V+/PI- population | No significant change | ↑ Annexin V+/PI+ (Necrosis) |
| JC-1 Assay | ↓ Red/Green fluorescence ratio | No significant change | Rapid ↓ Red/Green ratio |
| Metacaspase Activity | ↑ Metacaspase activity | No significant change | Variable/No direct induction |
Conclusion
The hydrazinylthiazole scaffold represents a highly promising class of next-generation antifungal agents with demonstrated potency against clinically relevant pathogens.[16] The evidence strongly suggests that their mechanism of action may transcend simple enzyme inhibition, potentially involving the active induction of fungal apoptosis. The experimental framework laid out in this guide—a logical, self-validating progression from detecting early membrane changes to mitochondrial dysfunction and finally to executioner protease activity—provides a robust methodology for definitively testing this hypothesis. Validating this novel mechanism will not only elucidate the full potential of these compounds but also pave the way for a new therapeutic strategy in the fight against resistant fungal infections.
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. [Link]
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Lipopeptide induces apoptosis in fungal cells by a mitochondria-dependent pathway. Peptides. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
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The Definitive View: A Comparative Guide to Single Crystal X-ray Diffraction for the Structural Analysis of 2-Hydrazinylthiazole Derivatives
In the landscape of modern drug discovery and materials science, the thiazole scaffold remains a cornerstone of medicinal chemistry, with 2-hydrazinylthiazole derivatives showing significant promise in a range of therapeutic areas, including antimycobacterial, anticancer, and anti-inflammatory applications.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, unambiguous structural elucidation is not merely a characterization step but a critical component of rational drug design.
This guide provides an in-depth comparison of single crystal X-ray diffraction (SC-XRD) with other common analytical techniques for the structural characterization of 2-hydrazinylthiazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will demonstrate why SC-XRD is considered the "gold standard" for absolute structure determination and how its synergy with other techniques provides a comprehensive understanding of these vital compounds.
The Gold Standard: Why Single Crystal X-ray Diffraction is Definitive
While a suite of analytical tools is available for characterization, SC-XRD stands alone in its ability to provide an unambiguous, atom-by-atom map of a molecule in the solid state. For 2-hydrazinylthiazole derivatives, where tautomerism, stereochemistry, and intermolecular interactions can significantly influence efficacy, this level of detail is paramount.
Unlike spectroscopic methods that provide averaged data from a bulk sample, SC-XRD pinpoints the precise location of each atom, revealing exact bond lengths, bond angles, and torsional angles. This allows for the definitive determination of:
-
Molecular Confirmation and Configuration: The E/Z configuration of the hydrazone moiety, a critical feature in many derivatives, can be unequivocally established.[3]
-
Tautomeric Forms: It can distinguish between different tautomers that may exist in the solid state.
-
Absolute Stereochemistry: For chiral derivatives, SC-XRD is the ultimate tool for determining the absolute configuration of stereocenters.
-
Intermolecular Interactions: It provides a detailed map of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility.[4]
For instance, the SC-XRD analysis of specific 2-hydrazinylthiazole derivatives has confirmed non-planar molecular geometries and revealed key intermolecular S---S bonding interactions in the crystal lattice, details that are inaccessible through other methods.[5]
Comparative Analysis: SC-XRD vs. Alternative Techniques
The choice of an analytical technique is often a balance between the level of information required, sample availability, and experimental constraints. While SC-XRD is the definitive method, other techniques provide complementary and valuable information.
| Technique | Information Provided | Strengths for 2-Hydrazinylthiazole Derivatives | Limitations Compared to SC-XRD |
| Single Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous determination of E/Z isomers and molecular conformation.[3] Provides concrete data for computational models. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure, which may differ from solution. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity, chemical environment of atoms, solution-state conformation. | Excellent for confirming the successful synthesis and basic structure.[6][7] Can provide insights into dynamic processes in solution. | Structure is inferred, not directly observed. Can be ambiguous for complex structures or isomers. Does not provide absolute stereochemistry or detailed bond parameters. |
| Mass Spectrometry (HRMS) | Molecular weight, elemental composition, fragmentation patterns. | Confirms molecular formula with high accuracy.[6][7] | Provides no information about 3D structure, connectivity, or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of key groups like N-H, C=N, and the thiazole ring.[7][8] | Provides very limited structural information beyond functional group identification. |
| Computational Modeling (e.g., DFT) | Optimized geometry, electronic properties, reaction mechanisms. | Can predict stable conformations and rationalize spectroscopic data.[9][10] Useful for understanding structure-activity relationships. | Theoretical model that requires experimental validation. The accuracy is highly dependent on the chosen method and basis set. SC-XRD data provides the ultimate benchmark. |
A Synergistic Workflow for Complete Characterization
Rather than viewing these techniques as competitors, a synergistic approach provides the most comprehensive understanding of a novel 2-hydrazinylthiazole derivative. The insights from one technique inform and validate the others.
Below is a logical workflow illustrating how these techniques can be integrated.
Caption: Integrated workflow for characterization of 2-hydrazinylthiazole derivatives.
Experimental Protocols
Protocol 1: Growing Diffraction-Quality Single Crystals
The critical prerequisite for SC-XRD is a high-quality single crystal. For 2-hydrazinylthiazole derivatives, which are often highly conjugated and planar systems, slow crystallization methods are generally most effective.
Rationale: Rapid precipitation from a solution traps solvent and promotes the formation of polycrystalline powder or poorly ordered microcrystals. Slow evaporation or diffusion allows molecules the time to orient themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for diffracting X-rays effectively.
Step-by-Step Methodology:
-
Material Purity: Start with the highest purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Confirm purity using NMR and HRMS.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the compound has moderate solubility. If it is too soluble, it will not crystallize; if it is poorly soluble, it will precipitate too quickly.
-
Common solvents for these derivatives include ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures thereof.[5][6]
-
Prepare a saturated or near-saturated solution at room temperature or with gentle heating.
-
-
Crystallization Technique (Slow Evaporation):
-
Dissolve the compound in the chosen solvent in a clean vial.
-
Loosely cover the vial (e.g., with parafilm pierced with a few small holes from a needle). This restricts the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting:
-
Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a nylon loop or a fine spatula.
-
Gently wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Mount the crystal on a goniometer head for data collection.
-
Protocol 2: Single Crystal X-ray Diffraction Workflow
This protocol outlines the general steps from a mounted crystal to a final, refined structure.
Caption: General workflow for single crystal X-ray diffraction analysis.
Methodology Details:
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction patterns are collected.
-
Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors, yielding a reflection file.
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map, from which an initial model of the molecular structure is built.
-
Structure Refinement: This is an iterative process where the atomic positions and thermal parameters of the model are adjusted using least-squares algorithms to achieve the best possible fit between the calculated and observed diffraction data. Key indicators of a good refinement are the R-factor (R1) and the goodness-of-fit (GooF).
-
Validation and Analysis: The final structure is validated using software like PLATON and checked for consistency. The resulting Crystallographic Information File (CIF) is a standardized report of the crystal structure.[11]
Conclusion
For the development of 2-hydrazinylthiazole derivatives as therapeutic agents, a precise understanding of the molecular structure is non-negotiable. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and confirmation of synthesis, they provide an incomplete picture. Single crystal X-ray diffraction is the only technique that delivers a direct, high-resolution, three-dimensional view of the molecule. It provides the definitive evidence for stereochemistry, conformation, and the subtle intermolecular forces that can dictate biological function. By integrating SC-XRD data with spectroscopic and computational results, researchers can build a comprehensive structure-activity relationship model, accelerating the journey from a promising molecule to a potential drug candidate.
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Shinde, R. A., et al. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis of 2‐(2‐hydrazinyl) thiazole derivatives. ResearchGate. Available at: [Link]
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Çakmak, A. S., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. Available at: [Link]
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Hassan, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Hydrazinylthiazole Inhibitors
Introduction: The Critical Role of Selectivity in Drug Discovery
The hydrazinylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2][3] Kinases are a large family of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] While developing a potent inhibitor against a disease-relevant kinase is a primary goal, potency alone is insufficient. The central challenge lies in achieving selectivity : the ability of a compound to inhibit the intended target enzyme without significantly affecting other, often closely related, enzymes in the proteome.[4][5][6]
A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse patient side effects.[4] Conversely, in some cases, a "polypharmacology" approach, where an inhibitor hits multiple specific targets in a disease pathway, can be beneficial.[5] Therefore, a rigorous and systematic assessment of inhibitor selectivity is not just a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and predicting its therapeutic window.
This guide provides researchers, scientists, and drug development professionals with a strategic, multi-phased approach to comprehensively profile the selectivity of novel hydrazinylthiazole inhibitors. We will move from broad, high-throughput screening to detailed, physiologically relevant cellular assays, explaining the causality behind each experimental choice and providing actionable protocols.
The Selectivity Assessment Funnel: A Strategic Workflow
A robust assessment of selectivity is best conceptualized as a funnel, where compounds are passed through progressively finer filters. This strategy ensures that resources are focused on the most promising candidates, weeding out non-selective compounds early in the discovery pipeline.
Caption: The Selectivity Assessment Funnel guides compounds from broad screening to specific cellular validation.
Phase 1: Broad Profiling with In Vitro Kinome Scanning
Expertise & Rationale: The first step is to understand the inhibitor's landscape of interactions across the human kinome. The high degree of conservation in the ATP-binding site of kinases makes cross-reactivity a common issue.[4] A broad panel screen, often outsourced to specialized CROs, provides a comprehensive, unbiased view of a compound's selectivity at a single, high concentration.[7][8][9][10][11] This is the most efficient way to identify potential off-target liabilities early.
Methodology: Large-Panel Kinase Profiling
Services like Eurofins' KINOMEscan™ or Promega's Kinase-Glo® platform are commonly used. The general principle involves quantifying the ability of a test compound to compete with a known ligand for the active site of a large number of kinases.
Data Presentation: Interpreting the Results
The output is typically presented as percent inhibition (%Inh) at a fixed compound concentration (e.g., 1 µM). This data allows for a rapid visual assessment of selectivity.
Table 1: Example Kinome Scan Data for Inhibitor HZT-123 (at 1 µM)
| Kinase Target | % Inhibition | Assessment |
| MAPK14 (p38α) | 98% | Primary Target |
| JNK1 | 85% | Potential Off-Target |
| JNK2 | 78% | Potential Off-Target |
| GSK3β | 55% | Potential Off-Target |
| CDK2 | 12% | Likely Inactive |
| EGFR | 5% | Inactive |
| ... (400+ other kinases) | <10% | Generally Inactive |
From this initial screen, HZT-123 is potent against its intended target (MAPK14) but also shows significant activity against JNK1, JNK2, and GSK3β. These "hits" must be validated in the next phase.
Phase 2: Focused Validation via In Vitro IC50 Determination
Expertise & Rationale: The single-point data from Phase 1 does not tell us how potent the inhibitor is against each target. The next logical step is to perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for the primary target and the most significant off-targets. This quantitative data allows us to calculate a Selectivity Index , a critical metric for comparing compounds.
Methodology: In Vitro Kinase Assay for IC50 Determination
There are numerous assay formats, including fluorescence-based, luminescence-based (e.g., ADP-Glo™), and radiometric assays.[12][13][14][15] The choice depends on the specific kinase and available reagents. A universal principle is to measure kinase activity across a range of inhibitor concentrations.
Experimental Protocol: Generic Fluorescence-Based Kinase Assay
-
Preparation : Prepare a 2x kinase solution (e.g., 10 nM MAPK14) and a 2x substrate/ATP solution (e.g., 20 µM substrate peptide, 20 µM ATP) in kinase reaction buffer.
-
Compound Dilution : Perform a serial dilution of the inhibitor (HZT-123) in DMSO, then dilute into the assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).
-
Reaction Setup : In a 384-well plate, add 5 µL of inhibitor dilution (or DMSO for control).
-
Initiate Reaction : Add 5 µL of the 2x kinase solution to each well. Incubate for 10 minutes at room temperature to allow compound binding.
-
Start Phosphorylation : Add 10 µL of the 2x substrate/ATP solution to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Detection : Add 20 µL of detection reagent (e.g., a reagent containing an antibody that recognizes the phosphorylated substrate). Incubate as per the manufacturer's instructions.
-
Readout : Measure the signal (e.g., fluorescence polarization or TR-FRET) on a plate reader.
-
Data Analysis : Plot the signal versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness through Controls:
-
Positive Control (No Inhibitor): DMSO only; represents 0% inhibition.
-
Negative Control (No Kinase): Buffer only; represents 100% inhibition.
Data Presentation: Calculating the Selectivity Index
The Selectivity Index (SI) is the ratio of IC50 values for off-targets versus the on-target. A higher SI indicates greater selectivity.
Table 2: IC50 Values and Selectivity Index for HZT-123
| Kinase Target | IC50 (nM) | Selectivity Index (vs. MAPK14) |
| MAPK14 (p38α) | 15 | - |
| JNK1 | 150 | 10-fold |
| JNK2 | 225 | 15-fold |
| GSK3β | 750 | 50-fold |
An SI of >10-fold is often considered a minimum threshold for claiming selectivity, though the required window depends heavily on the specific targets and therapeutic context.
Phase 3: Cellular Confirmation of Target Engagement and Pathway Modulation
Expertise & Rationale: An inhibitor's activity in a clean, in vitro biochemical assay does not guarantee its performance in the complex milieu of a living cell.[16][17] Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can drastically alter a compound's effective potency and selectivity. Therefore, it is crucial to confirm that the inhibitor (a) physically binds to its intended target in cells and (b) modulates the downstream signaling pathway as expected.[16][18][19]
Cellular Target Engagement
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify drug-target binding in intact cells or cell lysates.[20][21][22] The principle is that when a ligand binds to its target protein, it generally confers thermal stability.[21][22][23] By heating cell lysates treated with the inhibitor and measuring the amount of soluble protein remaining at different temperatures, a thermal shift can be detected.[24]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment : Culture cells to ~80% confluency. Treat one set of cells with HZT-123 (e.g., at 1 µM) and another with vehicle (DMSO) for 1 hour.
-
Harvest and Aliquot : Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge : Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes on ice.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.
-
Western Blot : Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-MAPK14).[25][26]
An effective inhibitor will increase the amount of soluble target protein at higher temperatures, shifting the "melting curve" to the right.
Downstream Pathway Analysis
Expertise & Rationale: Confirming target engagement is essential, but demonstrating that this binding event leads to the desired functional outcome is the ultimate proof of mechanism. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.
Caption: HZT-123 inhibits MAPK14, preventing the downstream phosphorylation of HSP27.
Methodology: Western Blot for Phosphorylated Substrates
This technique measures the level of a specific phosphorylated protein, providing a direct readout of the upstream kinase's activity. It is crucial to also probe for the total amount of the substrate protein to ensure that changes in phosphorylation are not due to changes in overall protein expression.[25]
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Treatment and Lysis : Treat cells with a dose-response of HZT-123 for a specified time (e.g., 2 hours). Then, stimulate the pathway (e.g., with a cytokine) to activate MAPK14. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[27]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[28] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[25]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-HSP27).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
-
Stripping and Reprobing : To use the same blot as a loading control, strip the membrane of antibodies and re-probe with an antibody for the total substrate protein (e.g., anti-total-HSP27).[27]
A selective and effective inhibitor will show a dose-dependent decrease in the phospho-HSP27 signal while the total HSP27 signal remains unchanged.
Conclusion: Building a Comprehensive Selectivity Profile
Assessing the selectivity of a hydrazinylthiazole inhibitor is a multi-faceted process that requires a strategic combination of in vitro and cell-based assays. By following the "Selectivity Assessment Funnel," researchers can efficiently characterize their compounds, identify potential liabilities, and build a robust data package. This systematic approach, which integrates broad profiling, quantitative validation, and confirmation in a physiological context, is essential for making informed decisions in the drug discovery process and developing safer, more effective targeted therapies.
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Semantic Scholar. (2019). A promising α-amylase inhibitor based on the 2-(2-hydrazinyl) thiazole scaffolds: synthesis, docking studies and biological evaluation. Retrieved from [https://www.semanticscholar.org/paper/A-promising-%CE%B1-amylase-inhibitor-based-on-the-2-(2-Al-Ghorbani-Khan/431114b3f8e56d78772a0c6498424a1793796111]([Link]
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Safety Operating Guide
Mastering the Final Step: A Procedural Guide to the Safe Disposal of 2-Hydrazinylthiazole Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The responsible disposal of surplus and waste materials is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydrazinylthiazole hydrochloride (CAS No. 30216-52-5), a versatile heterocyclic building block. Our focus is to move beyond mere instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring each step is a self-validating component of a secure laboratory environment.
The 'Why': A Foundation of Hazard Awareness
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound, due to its hydrazine and thiazole moieties, presents a significant hazard profile that dictates its classification as hazardous waste. Hydrazine derivatives are noted for their potential toxicity and carcinogenicity.[1] The primary mandate is to prevent environmental release and personnel exposure.
The hazard profile, as synthesized from safety data sheets of closely related hydrazine and thiazole compounds, necessitates a cautious and prescribed approach to disposal.
| Hazard Class | GHS Hazard Statement (H-Code) | Causality & Implication for Disposal |
| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | Direct exposure to even small quantities can cause severe health effects. All waste streams (solid, liquid, PPE) must be considered contaminated and handled with appropriate personal protective equipment (PPE). |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated or prolonged contact can lead to sensitization. Contaminated gloves and lab coats must be disposed of immediately after handling to prevent secondary contact.[2] |
| Carcinogenicity | H350: May cause cancer | This is a long-term health risk. Minimizing exposure through contained handling and preventing environmental contamination is paramount. All waste is presumed to be carcinogenic.[2] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | The compound poses a significant threat to ecosystems. Direct disposal down the drain is strictly prohibited, as wastewater treatment facilities may not fully degrade the compound.[2] |
Core Directive: Segregation and Containment for Hazardous Waste Disposal
The universally mandated and safest method for disposing of this compound and its associated waste is through a licensed environmental waste management service. Under no circumstances should this chemical or its solutions be disposed of via standard trash or sanitary sewer systems. [3]
Experimental Protocol: Waste Stream Management
Objective: To safely segregate and contain all forms of waste generated from the use of this compound for collection by Environmental Health and Safety (EHS) personnel.
Materials:
-
Designated hazardous waste containers (clearly labeled, compatible material such as HDPE) for solids and liquids.
-
Hazardous waste labels (provided by your institution's EHS office).
-
Sealable, heavy-duty plastic bags for solid waste.
-
Sharps container.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
Procedure:
Part A: Solid Waste (Surplus Reagent, Contaminated Materials)
-
Collect: Place any unused or expired this compound powder directly into a designated solid hazardous waste container.
-
Package Contaminated PPE: Collect all disposable items that have come into contact with the compound, such as gloves, weighing papers, and absorbent pads, in a sealable, heavy-duty plastic bag.
-
Seal and Label: Once the bag is full, seal it and place it inside the larger, rigid solid hazardous waste container.
-
Labeling: Ensure the primary container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Carcinogen, Environmental Hazard).
Part B: Liquid Waste (Reaction Mixtures, Solutions)
-
Segregate: Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.
-
Avoid Mixing: Crucially, do not mix this waste stream with incompatible chemicals. Avoid mixing with strong oxidizing agents (e.g., nitrates, perchlorates, hypochlorite) or strong bases, as these can trigger vigorous or explosive reactions with the hydrazine moiety.[3][4]
-
Container Integrity: Use a container with a secure, tight-fitting lid. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Immediately label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), their approximate concentrations, and the relevant hazard pictograms.
Part C: Contaminated Sharps & Glassware
-
Sharps: Dispose of any needles or razor blades used for transfer as infectious/hazardous waste by placing them in an approved sharps container for EHS pickup.
-
Glassware: Thoroughly rinse non-disposable glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., ethanol or acetone). Collect the first rinseate as liquid hazardous waste. Subsequent rinses can typically be managed as regular chemical waste, but consult your institutional guidelines.
Spill Management: An Immediate Action Protocol
Accidental spills are a primary source of uncontrolled waste and exposure. A swift, correct response is vital.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this work within a chemical fume hood.
-
Contain: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pad.
-
Collect: Carefully scoop the contained material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, pads) as solid hazardous waste.
-
Report: Report the spill to your institution's EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste related to this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Advanced Topic: The Chemistry of Neutralization (For Informational Purposes Only)
While collection by a licensed professional service is the required standard, understanding the chemistry of degradation can provide deeper insight. Chemical neutralization of hydrazine-containing waste is possible but is a high-risk procedure that should not be attempted outside of a formally approved and validated institutional protocol.
The most documented method involves oxidation with a dilute hypochlorite solution (e.g., household bleach).[4][5] The reaction, which oxidizes hydrazine to nitrogen gas and water, is extremely exothermic and can cause boiling and dangerous splashing if the reactants are too concentrated.[6] Furthermore, incomplete reactions or reactions with substituted hydrazines can produce hazardous byproducts, including carcinogenic N-nitroso compounds.[7]
Due to these significant risks—including potential explosions and the generation of more toxic byproducts—on-site chemical neutralization of this compound waste by individual researchers is strongly discouraged. [8] Safer, alternative methods using reagents like 2-ketoglutaric acid are under investigation but are not yet standard laboratory practice.[6]
Trust in your institution's EHS program and the broader hazardous waste management infrastructure. Their processes are designed and regulated to handle these materials on a large scale with appropriate engineering controls and safety measures that are not available in a standard research laboratory.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Hydrazinylthiazole Hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Hydrazinylthiazole hydrochloride. As an intermediate in the synthesis of novel heterocyclic compounds, this substance is valuable in medicinal chemistry and drug discovery.[1][2] However, its significant toxicological profile demands a rigorous and informed approach to personal protection. This document moves beyond mere checklists to explain the causality behind each safety recommendation, empowering you to work with confidence and security.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates a high level of containment and protection. Failure to adhere to proper handling procedures can expose personnel to severe acute and chronic health risks.[3]
The compound's primary dangers stem from its high acute toxicity via all routes of exposure (oral, dermal, and inhalation), its potential as a carcinogen, and its ability to cause severe skin reactions.[4] Before any handling, it is imperative to obtain and read the latest Safety Data Sheet (SDS).[5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. Some sources classify inhalation as H330: Fatal if inhaled.[4] | ☠️ |
| Carcinogenicity | H350: May cause cancer (Category 1B).[4][6] | हेल्थ हज़ार्ड |
| Skin Sensitization | H317: May cause an allergic skin reaction.[4] | चेतावनी |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4] | ätzend |
| Reproductive Toxicity | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[5][7] | हेल्थ हज़ार्ड |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[4] | पर्यावरण |
Core PPE Requirements: A Multi-Layered Defense
Given the severity of the hazards, a multi-layered PPE strategy is mandatory. The selection of PPE must be based on a task-specific risk assessment. The following represents the minimum required PPE for handling this compound in a laboratory setting.
Hand Protection: The Critical Barrier
Your hands are the most likely point of direct contact. Single-gloving is insufficient.
-
Primary Gloves: Disposable nitrile gloves provide a good initial barrier for short-term protection against a range of chemicals.[8]
-
Secondary Gloves (Double-Gloving): Wear a second pair of thicker, chemical-resistant gloves, such as neoprene or butyl rubber, over the primary nitrile gloves, especially for prolonged tasks or when handling larger quantities. This practice is strongly encouraged when working with highly toxic substances.[3]
-
Glove Integrity: Always inspect gloves for punctures or degradation before use. Remove and replace them immediately if contamination is suspected.
-
Proper Removal: After handling, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water immediately after glove removal.[3]
Body Protection: Shielding from Dust and Splashes
Contamination of personal clothing can lead to prolonged, unnoticed exposure.
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A flame-retardant lab coat with a closed front and tight-fitting cuffs should be worn.[8][9]
-
Chemical-Resistant Apron/Gown: For procedures with a higher risk of splashes (e.g., preparing solutions, quenching reactions), a chemical-resistant apron or a disposable, non-permeable gown should be worn over the lab coat.[9]
-
Prohibition: Protective gowns and lab coats must never be worn outside of the designated laboratory area to prevent the spread of contamination.[9]
Eye and Face Protection: Preventing Irreversible Damage
Given the risk of severe eye damage, robust protection is non-negotiable.
-
Chemical Splash Goggles: These must provide a complete seal around the eyes and are the minimum requirement. Standard safety glasses with side shields do not offer adequate protection from dust or splashes.[9][10]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever handling the solid powder, preparing solutions, or performing any task with a splash or aerosolization risk.[8][9]
Respiratory Protection: The Priority of Engineering Controls
The high inhalation toxicity and carcinogenicity of this compound make respiratory protection a critical concern.
-
Primary Control (Engineering): All handling of this compound, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood with demonstrated proper airflow.[6][11] This is the most important step in preventing inhalation exposure.
-
Secondary Control (PPE): When engineering controls alone cannot guarantee exposure levels are below occupational limits, or during tasks like spill cleanup or unpacking new containers, respiratory protection is required.[12]
-
A simple surgical or dust mask is inadequate .
-
An N95 respirator may be considered for unpacking, but a higher level of protection is strongly recommended for any dust-generating procedure.[12]
-
Recommended: A half-mask or full-face elastomeric respirator with P100 (particulate) filters. Use of such equipment requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[10]
-
Operational Plan: Safe Handling from Start to Finish
A self-validating protocol ensures safety at every stage. Assume all surfaces and equipment are contaminated until decontaminated.
Protocol 1: Weighing the Solid Compound
The highest risk of aerosolization and contamination occurs during this step.
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.[3] Ensure a labeled hazardous waste container is within immediate reach.
-
PPE: Don all required PPE, including double gloves, a closed-front lab coat, chemical splash goggles, and a face shield. Ensure your respirator is properly fitted if required by your risk assessment.
-
Handling: Use a dedicated set of spatulas and weighing boats. Open the container slowly to avoid disturbing the powder. Use gentle motions to transfer the solid. Do not pour the powder; use a spatula.
-
Cleanup: Once weighing is complete, carefully clean the spatula with a solvent-moistened wipe, disposing of the wipe directly into the hazardous waste container. Wipe down the balance and surrounding area. Seal the primary container.
-
Disposal: Carefully fold the contaminated bench paper inward and place it in the solid hazardous waste container.
Protocol 2: PPE Donning and Doffing Sequence
The order is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat/Gown
-
Inner Nitrile Gloves
-
Outer Chemical-Resistant Gloves
-
Respirator (if required)
-
Chemical Splash Goggles
-
Face Shield
-
-
Doffing (Taking Off): This should be performed in an anteroom or designated "clean" area.
-
Remove Face Shield.
-
Remove Outer Chemical-Resistant Gloves (turn inside out).
-
Remove Lab Coat/Gown (fold inward, away from you).
-
Remove Goggles.
-
Remove Respirator.
-
Remove Inner Nitrile Gloves (turn inside out).
-
Wash hands and face thoroughly. [13]
-
Emergency Procedures and Disposal
Exposure and Spill Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing stops, provide artificial respiration. Call a physician immediately.[11]
-
Spill: Evacuate the area. Wear a full protective suit and a self-contained breathing apparatus for large spills. For small spills within a fume hood, cover with an inert absorbent material, collect in a sealed container, and decontaminate the area. Ensure a chemical spill kit is readily available.[8]
Disposal Plan
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[8]
-
Containers: All contaminated solid waste (gloves, bench paper, wipes) and liquid waste must be collected in separate, clearly labeled, sealed hazardous waste containers.[8]
-
Regulations: All waste disposal must adhere strictly to local, state, and federal hazardous waste regulations.[6][14] Avoid any release to the environment.[4]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk.
By integrating this comprehensive understanding of hazards with meticulous operational protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
PubChem Compound Summary for CID 22320184, this compound. National Center for Biotechnology Information. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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Personal Protective Equipment is PPE. HCT. [Link]
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Heterocyclic Compounds: Health Hazards. (2011). International Labour Organization. [Link]
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Material Safety Data Sheet for Heterocyclic compounds. Laxai Life Sciences Pvt. Ltd. (General guidance on disposal). [Link]
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This compound Product Page. MySkinRecipes. [Link]
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Occupational Health Guidelines for Chemical Hazards. (1981). NIOSH | CDC. [Link]
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Working with Toxic chemicals Guideline. KAUST Health & Safety. [Link]
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This compound suppliers UK. UK Chemical Suppliers. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. americanchemistry.com [americanchemistry.com]
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- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. leap.epa.ie [leap.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
